N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1426. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N,1-dimethylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5/c1-8-6-5-3-11-12(2)7(5)10-4-9-6/h3-4H,1-2H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTSAGHCUMHESG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C=NN(C2=NC=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60277276 | |
| Record name | N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5334-49-6 | |
| Record name | N,1-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5334-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,1-Dimethyl-1H-pyrazolo(3,4-d)pyrimidin-4-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005334496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC1426 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1426 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,1-Dimethyl-1H-pyrazolo(3,4-d)pyrimidin-4-amine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQ4VDS9S3C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS Number: 5334-49-6
Executive Summary
N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine class of molecules. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its structural similarity to endogenous purines, allowing it to function as a bioisosteric replacement for adenine in various ATP-binding sites.[1] Consequently, derivatives of this core structure are central to the development of potent and selective kinase inhibitors and other targeted therapeutics. This guide provides a comprehensive overview of the synthesis, characterization, and strategic applications of this compound, positioning it as a valuable building block for researchers, medicinal chemists, and professionals in drug discovery and development.
The Pyrazolo[3,4-d]pyrimidine Scaffold: A Cornerstone of Kinase Inhibition
The pyrazolo[3,4-d]pyrimidine nucleus is a bicyclic heteroaromatic system that mimics the natural purine ring. This structural analogy enables it to effectively compete with ATP for binding to the catalytic sites of protein kinases.[2] Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.
The strategic value of the pyrazolo[3,4-d]pyrimidine scaffold lies in its synthetic tractability and the multiple points available for chemical modification (primarily the N1, C4, and C6 positions). These modifications allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties, leading to the discovery of highly effective therapeutic agents.[3] Numerous compounds built upon this scaffold have entered clinical trials and received FDA approval for treating various malignancies by targeting key kinases such as EGFR, Src, and BTK.[2][4]
Physicochemical and Structural Properties
This compound is a foundational member of this chemical class. Its core properties are summarized below. While experimental data for properties like melting and boiling points are not consistently reported in public literature, its structural and chemical identifiers are well-defined.[5]
| Property | Value | Source(s) |
| CAS Number | 5334-49-6 | [5] |
| Molecular Formula | C₇H₉N₅ | [5][6] |
| Molecular Weight | 163.18 g/mol | [5] |
| Stereochemistry | Achiral | PubChem |
| InChIKey | KOTSAGHCUMHESG-UHFFFAOYSA-N | [5] |
| SMILES | CNC1=NC=NC2=C1C=NN2C | [5] |
| Appearance | Typically an off-white to yellow solid | Supplier Data |
Synthesis and Structural Elucidation
The synthesis of this compound and its analogs typically proceeds through the construction of the core heterocyclic system followed by functionalization. A common and illustrative strategy involves the regioselective nucleophilic substitution of chloro-precursors.
General Synthetic Approach: A Case Study
Experimental Protocol: Regioselective Amination
This protocol is adapted from the synthesis of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and serves as an exemplary method.[7]
-
Dissolution: Dissolve the starting material, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq), in Tetrahydrofuran (THF) at a concentration of approximately 0.33 M.
-
Cooling: Cool the solution to 10–15 °C in an ice bath.
-
Nucleophilic Addition: Add 40% aqueous methylamine (2.0 eq) dropwise to the cooled solution, maintaining the temperature below 15 °C.
-
Reaction: Stir the reaction mixture vigorously for 5 hours, allowing it to gradually warm to room temperature (20 °C).
-
Work-up:
-
Remove the THF solvent under reduced pressure (rotary evaporation).
-
Add deionized water to the residue and stir for 15 minutes to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
-
Purification: Recrystallize the crude product from an ethanol/water mixture to yield the pure 4-methylamino derivative.
The causality for this regioselectivity lies in the electron-withdrawing nature of the pyrimidine ring, which makes the C4 position highly electron-deficient and thus more activated towards nucleophilic aromatic substitution compared to the aliphatic chloromethyl group.
Structural Characterization
The structure of the final compound and its intermediates must be rigorously confirmed using a suite of analytical techniques. Based on data from closely related analogs, the following spectral characteristics are expected.[7]
| Technique | Expected Data & Interpretation |
| ¹H-NMR | Singlet for the N1-methyl group (~3.9 ppm), a singlet for the C4-NH-methyl group (~3.1 ppm), and a singlet for the C3-H proton of the pyrazole ring (~8.0 ppm). A broad singlet for the NH proton may also be observed. |
| ¹³C-NMR | Resonances for the two distinct methyl carbons (~34.0 ppm for N-CH₃, ~27.4 ppm for NH-CH₃), and characteristic signals for the pyrazolopyrimidine ring carbons (e.g., C4 at ~99.7 ppm, C3 at ~131.7 ppm). |
| IR Spectroscopy | Characteristic N-H stretching bands (~3400-3100 cm⁻¹), C=N stretching bands (~1615 cm⁻¹), and bands for methyl groups (~1440, 1350 cm⁻¹). |
| Mass Spec (HRMS) | The high-resolution mass spectrum should show a protonated molecular ion [M+H]⁺ peak corresponding to the exact calculated mass (for C₇H₉N₅, expected [M+H]⁺ ≈ 164.0931). |
Role in Medicinal Chemistry and Drug Discovery
This compound is not typically an end-product therapeutic but rather a critical starting material or fragment for building more complex and potent drug candidates. Its value lies in providing a pre-functionalized core that can be elaborated upon.
Mechanism as a Kinase Inhibitor Scaffold
The pyrazolo[3,4-d]pyrimidine core acts as an ATP-competitive inhibitor. The nitrogen atoms in the bicyclic system form crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, mimicking the interactions of the adenine base of ATP. The substituents at the N1, C4, and C6 positions then project into adjacent hydrophobic pockets, determining the compound's potency and selectivity for specific kinases.[2]
Therapeutic Targets of Derivatives
Derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have shown potent activity against a wide range of clinically relevant kinases. The specific substitutions dramatically alter the target profile.
| Target Kinase | Therapeutic Area | Example Moiety & Activity | Source(s) |
| BTK | B-cell Malignancies | Complex C4-substituents lead to irreversible inhibitors with IC₅₀ values as low as 1.2 nM. | [8] |
| DHFR | Cancer | C4-linked amino acid conjugates act as antifolates, inhibiting DHFR with IC₅₀ values in the low micromolar range. | [9][10] |
| EGFR-TK | Solid Tumors | Serves as a bioisostere for the quinazoline core in FDA-approved drugs like Erlotinib. | [2] |
| Src Kinase | Solid Tumors | N1 and C4 substituted derivatives show significant inhibition of Src and affect tumor cell viability. | [4] |
| CDK2 | Cancer | Glycosylated derivatives exhibit potent CDK2 inhibition and anti-proliferative activity with IC₅₀ values in the nanomolar range. | [1] |
Safety, Handling, and Storage
As a laboratory chemical, this compound should be handled with appropriate care. While a specific, verified Safety Data Sheet (SDS) for CAS 5334-49-6 is not widely available, data from analogous heterocyclic amines and pyrimidine derivatives suggest the following precautions.[11][12]
-
Handling: Use in a well-ventilated area or a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
-
Potential Hazards: Compounds of this class may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Disclaimer: This safety information is based on related compounds. Always consult a specific and current SDS from your supplier before handling this chemical.
Conclusion and Future Outlook
This compound represents a synthetically accessible and highly versatile chemical entity. Its significance is rooted in the proven therapeutic potential of the pyrazolo[3,4-d]pyrimidine scaffold as a master key for the design of kinase inhibitors. For drug discovery programs, this compound serves as an ideal starting point for library synthesis and lead optimization campaigns. Future research will likely continue to leverage this and similar building blocks to develop next-generation targeted therapies with improved potency, selectivity, and resistance profiles against a host of human diseases.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. usiena-air.unisi.it [usiena-air.unisi.it]
- 4. iris.cnr.it [iris.cnr.it]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. N,1-dimethyl-1H-pyrazolo(3,4-d)pyrimidin-4-amine | C7H9N5 | CID 219753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. regdocs.bd.com [regdocs.bd.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Foreword: The Rationale Behind a Multi-faceted Approach
In the realm of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is paramount. It is the foundational blueprint upon which all subsequent biological and toxicological assessments are built. For novel heterocyclic compounds such as N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a molecule of significant interest due to the established pharmacological activities of the pyrazolo[3,4-d]pyrimidine scaffold, a multi-pronged analytical strategy is not just recommended, but essential for unequivocal structure confirmation.[1] This guide eschews a rigid, one-size-fits-all template in favor of a logical, field-proven workflow that leverages the synergistic power of modern spectroscopic and crystallographic techniques. We will delve into not just the "how" but the "why" of each experimental choice, providing a robust, self-validating framework for researchers, scientists, and drug development professionals.
The Target Molecule: this compound
This compound is an aromatic heterocyclic compound featuring a fused pyrazole and pyrimidine ring system.[2] Its core structure is an isomer of adenine, positioning it as a purine analog with considerable potential for interacting with a variety of biological targets. The key structural features to be confirmed are the connectivity of the fused ring system, the position and identity of the substituents (two methyl groups and an amino group), and the overall planarity of the molecule.
Molecular Formula: C₇H₉N₅[2][3] Molecular Weight: 163.18 g/mol [2][3]
The Elucidation Workflow: A Synergistic Approach
The structure elucidation of a novel compound like this compound is best approached as a puzzle, where each analytical technique provides a unique piece of information. The convergence of these data points leads to a confident and irrefutable structural assignment.
Caption: A logical workflow for the structure elucidation of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can map out the connectivity of the carbon and hydrogen framework.
¹H NMR Spectroscopy: Unveiling the Proton Environment
Causality of Experimental Choice: ¹H NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (spin-spin splitting), and the relative number of protons in each environment (integration). This allows for the direct identification of the methyl groups and the aromatic protons.
Expected ¹H NMR Spectrum:
Based on the proposed structure and data from the closely related 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine[1], we can predict the following signals for this compound:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.1-8.3 | Singlet | 1H | C6-H | Aromatic proton on the pyrimidine ring, deshielded by the two nitrogen atoms. |
| ~7.9-8.1 | Singlet | 1H | C3-H | Aromatic proton on the pyrazole ring. |
| ~3.9-4.1 | Singlet | 3H | N1-CH₃ | Methyl group attached to the pyrazole nitrogen, deshielded due to its position on the aromatic ring system. |
| ~3.1-3.3 | Singlet | 3H | N-CH₃ (amine) | Methyl group attached to the exocyclic amine nitrogen. |
| ~5.0-6.0 | Broad Singlet | 1H | NH | Amine proton, often broad and may exchange with D₂O. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
¹³C NMR Spectroscopy: Probing the Carbon Framework
Causality of Experimental Choice: ¹³C NMR provides information on the number of non-equivalent carbon atoms and their chemical environment. This is crucial for confirming the number of carbons in the heterocyclic core and the methyl substituents.
Expected ¹³C NMR Spectrum:
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~157-159 | C4 | Carbon of the pyrimidine ring attached to the amino group. |
| ~153-155 | C7a | Bridgehead carbon of the fused ring system. |
| ~152-154 | C6 | Carbon of the pyrimidine ring. |
| ~133-135 | C3 | Carbon of the pyrazole ring. |
| ~98-100 | C3a | Bridgehead carbon of the fused ring system. |
| ~33-35 | N1-CH₃ | Carbon of the methyl group on the pyrazole ring. |
| ~27-29 | N-CH₃ (amine) | Carbon of the methyl group on the exocyclic amine. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Acquire the spectrum on the same NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., zgpg30).
-
Spectral Width: 0 to 180 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096, as ¹³C has a low natural abundance.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
2D NMR Spectroscopy (COSY, HSQC, HMBC): Assembling the Pieces
Causality of Experimental Choice: While 1D NMR provides a list of parts, 2D NMR reveals how they are connected.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, which in this case would be minimal due to the lack of adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon pairs, definitively assigning the protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for establishing the connectivity across the entire molecule, including through quaternary carbons and heteroatoms.
Caption: Expected key HMBC correlations for structural confirmation.
Part 2: Mass Spectrometry (MS) - Weighing the Evidence
Mass spectrometry provides the exact molecular weight and, through fragmentation patterns, valuable information about the molecule's substructures.
High-Resolution Mass Spectrometry (HRMS)
Causality of Experimental Choice: HRMS (e.g., ESI-TOF) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. This is a critical self-validating step.
Expected HRMS Data:
-
Calculated Mass for C₇H₁₀N₅⁺ [M+H]⁺: 164.0931
-
Experimental Result: The measured mass should be within a few parts per million (ppm) of the calculated mass.
Electron Ionization (EI) Mass Spectrometry
Causality of Experimental Choice: EI is a "hard" ionization technique that causes fragmentation of the molecule. The resulting fragmentation pattern is a fingerprint that can help confirm the structure.
Predicted Fragmentation Pattern:
The pyrazolo[3,4-d]pyrimidine core is relatively stable. Fragmentation is likely to involve the loss of methyl radicals and potentially the elimination of small neutral molecules like HCN.
| m/z | Possible Fragment |
| 163 | [M]⁺ (Molecular Ion) |
| 148 | [M - CH₃]⁺ |
| 121 | [M - CH₃ - HCN]⁺ |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
HRMS (ESI-TOF):
-
Introduce the sample into the electrospray ionization (ESI) source via direct infusion.
-
Acquire the spectrum in positive ion mode.
-
Use a known standard for internal or external mass calibration.
-
-
EI-MS:
-
Introduce the sample via a direct insertion probe or through a gas chromatograph (GC).
-
Use a standard electron energy of 70 eV.
-
Part 3: Fourier-Transform Infrared (FTIR) Spectroscopy - Probing Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that identifies the types of chemical bonds (functional groups) present in a molecule by measuring the absorption of infrared radiation.
Causality of Experimental Choice: FTIR is excellent for confirming the presence of key functional groups, such as N-H bonds in the amine and C-H bonds in the methyl and aromatic groups, as well as the characteristic vibrations of the heterocyclic ring system.
Expected FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200-3400 | N-H stretch | Secondary amine |
| 2900-3100 | C-H stretch | Aromatic and methyl C-H |
| 1580-1620 | C=N and C=C stretch | Pyrazolo[3,4-d]pyrimidine ring |
| 1400-1500 | C-H bend | Methyl groups |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Solid (ATR): Place a small amount of the solid sample directly onto the attenuated total reflectance (ATR) crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Part 4: Single Crystal X-Ray Crystallography - The Definitive Blueprint
While spectroscopic methods provide compelling evidence, single crystal X-ray crystallography provides the ultimate, unambiguous proof of structure by determining the precise three-dimensional arrangement of atoms in the solid state.
Causality of Experimental Choice: This technique yields a complete and highly accurate molecular structure, including bond lengths, bond angles, and intermolecular interactions. It serves as the gold standard for structure confirmation.
Experimental Protocol: Single Crystal X-Ray Crystallography
-
Crystal Growth: This is often the most challenging step. Slow evaporation of a saturated solution of the compound in a suitable solvent system is a common method.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates.
The X-ray structure of the closely related 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been determined, confirming the core structure and the positions of the methyl and amino groups.[1] This provides a high degree of confidence that the structure of the title compound is as proposed.
Conclusion: A Self-Validating System for Structural Integrity
The structure elucidation of this compound, as outlined in this guide, represents a robust and self-validating process. The molecular formula determined by HRMS is confirmed by the integration in the ¹H NMR and the carbon count in the ¹³C NMR. The connectivity established by 2D NMR is consistent with the fragmentation patterns observed in mass spectrometry and the functional groups identified by FTIR. Finally, single crystal X-ray crystallography, if obtainable, provides the ultimate and irrefutable confirmation of the entire molecular architecture. This integrated approach ensures the scientific integrity of the structural assignment, providing a solid foundation for further research and development.
References
An In-depth Technical Guide to N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound belonging to the pyrazolopyrimidine class of molecules. This scaffold is of significant interest in medicinal chemistry as it is a bioisostere of purine, a fundamental component of nucleic acids. This structural similarity allows pyrazolo[3,4-d]pyrimidines to interact with a wide range of biological targets, particularly protein kinases, making them a fertile ground for the development of novel therapeutics.[1][2] This guide provides a comprehensive overview of the known physical and chemical properties, synthetic approaches, and the therapeutic landscape of this compound and its derivatives.
Chemical and Physical Properties
Core Structural Information
| Identifier | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 5334-49-6 | [3] |
| Molecular Formula | C₇H₉N₅ | [3][5] |
| Molecular Weight | 163.18 g/mol | [3][5] |
| InChIKey | KOTSAGHCUMHESG-UHFFFAOYSA-N | [5] |
Diagram: Chemical Structure of this compound
Caption: 2D structure of this compound.
Predicted and Inferred Physical Properties
While experimental values are lacking, computational models can provide estimations for key physical properties.
| Property | Predicted/Inferred Value | Notes |
| Melting Point | Expected to be a solid at room temperature. A related compound, 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, has a melting point of 170-171 °C.[6] | The presence of the polar amine and pyrimidine ring suggests a crystalline solid with a relatively high melting point due to intermolecular hydrogen bonding and dipole-dipole interactions. |
| Boiling Point | High; likely decomposes before boiling at atmospheric pressure. | Typical for heterocyclic compounds with multiple nitrogen atoms and potential for strong intermolecular forces. |
| Solubility | Likely soluble in polar organic solvents such as DMSO, DMF, and alcohols.[7] Low solubility in water is expected. | The pyrazolopyrimidine core is relatively nonpolar, but the amine group and nitrogen atoms can participate in hydrogen bonding with protic solvents. The overall solubility will be a balance of these factors. |
| pKa | The pyrimidine ring nitrogens are weakly basic. The exocyclic amine is also basic. | The exact pKa values would require experimental determination or high-level computational modeling. The basicity of the nitrogens is crucial for its interaction with biological targets and for developing salt forms for pharmaceutical use. |
Synthesis and Reactivity
A key derivative, 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, has been synthesized, and its preparation sheds light on the reactivity of the scaffold.[6] This compound is formed through the regioselective nucleophilic substitution of a chlorine atom on the pyrimidine ring of a dichloro-precursor with methylamine.[6] This indicates that the 4-position of the pyrimidine ring is susceptible to nucleophilic attack, a common feature of this heterocyclic system.
Diagram: Synthetic Pathway for a Key Derivative
References
- 1. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. pschemicals.com [pschemicals.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. echemi.com [echemi.com]
- 8. asianpubs.org [asianpubs.org]
An In-Depth Technical Guide to the Mechanism of Action of N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Abstract
This technical guide provides a comprehensive analysis of the hypothesized mechanism of action of N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a member of the pharmacologically significant pyrazolo[3,4-d]pyrimidine class of compounds. Based on extensive structure-activity relationship (SAR) data from analogous compounds, this guide posits that this compound functions as a competitive inhibitor of protein tyrosine kinases, with a strong likelihood of targeting Src family kinases (SFKs) and potentially the Epidermal Growth Factor Receptor (EGFR). This document will elucidate the molecular interactions, downstream signaling consequences, and the experimental methodologies required to validate this proposed mechanism.
Introduction: The Pyrazolo[3,4-d]pyrimidine Scaffold - A Privileged Structure in Kinase Inhibition
The pyrazolo[3,4-d]pyrimidine core is a fused heterocyclic system that acts as a bioisostere of the adenine base in adenosine triphosphate (ATP).[1][2] This structural mimicry allows compounds built on this scaffold to effectively compete with ATP for binding to the catalytic site of a broad range of protein kinases.[1][2] Consequently, pyrazolo[3,4-d]pyrimidine derivatives have been extensively explored and successfully developed as potent inhibitors of various kinases, playing crucial roles in oncology and immunology.[2][3] The approved drug Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, is a prominent example of the clinical success of this scaffold.[4]
This compound (molecular formula: C₇H₉N₅) is a specific derivative with methyl substitutions at the N1 position of the pyrazole ring and on the exocyclic amino group at the 4-position of the pyrimidine ring. While direct and extensive research on the specific biological activity of this compound is limited, its structural features strongly suggest a mechanism of action centered on kinase inhibition.
Hypothesized Primary Mechanism of Action: Inhibition of Src Family Kinases
Based on the structure-activity relationships of numerous 4-aminopyrazolo[3,4-d]pyrimidine derivatives, the most probable primary mechanism of action for this compound is the competitive inhibition of Src family kinases (SFKs).[5][6] SFKs are a family of non-receptor tyrosine kinases that are critical regulators of a multitude of cellular processes, including proliferation, differentiation, survival, and migration.[5] Their aberrant activation is a common feature in many human cancers, making them attractive therapeutic targets.[5][6]
Molecular Interactions within the Kinase Domain
The inhibitory action is predicated on the compound's ability to occupy the ATP-binding pocket of the kinase domain. The key interactions are hypothesized to be:
-
Hinge Region Binding: The 4-methylamino group and the N5 of the pyrimidine ring are expected to form crucial hydrogen bonds with the backbone of the hinge region of the kinase, mimicking the interaction of the adenine ring of ATP.
-
Hydrophobic Interactions: The pyrazolo[3,4-d]pyrimidine core itself, along with the N1-methyl group, will likely engage in hydrophobic interactions with residues lining the ATP-binding pocket.
The relatively small size of the methyl substituents suggests that this compound might not achieve the high potency of more complex derivatives that possess larger moieties designed to interact with specific sub-pockets of the kinase domain. However, these fundamental interactions are expected to be sufficient for competitive inhibition.
Downstream Signaling Consequences of Src Inhibition
By inhibiting the catalytic activity of Src, this compound would block the phosphorylation of Src substrates, leading to the disruption of several downstream signaling pathways.
Signaling Pathway Diagram: Src Inhibition
Caption: Hypothesized inhibition of the Src signaling pathway.
Key downstream effects would include:
-
Reduced Cell Proliferation and Survival: Inhibition of the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which are downstream of Src, would lead to decreased cell proliferation and increased apoptosis.
-
Impaired Cell Migration and Invasion: Src plays a central role in cell motility through the phosphorylation of proteins involved in focal adhesions, such as Focal Adhesion Kinase (FAK).[6] Inhibition of Src would disrupt these processes.
-
Decreased Angiogenesis: Src is involved in signaling pathways that promote the formation of new blood vessels, a process critical for tumor growth.
Potential Secondary Mechanism of Action: EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) is another prominent tyrosine kinase target for pyrazolo[3,4-d]pyrimidine derivatives.[1][7][8] Overexpression and mutations of EGFR are implicated in a variety of cancers.[8] It is plausible that this compound could also exhibit inhibitory activity against EGFR, likely with a different potency compared to its effect on Src.
The molecular mechanism of EGFR inhibition would be analogous to that of Src, involving competitive binding at the ATP pocket. The downstream consequences would be the attenuation of EGFR-mediated signaling, which also involves the Ras/Raf/MEK/ERK and PI3K/Akt pathways, leading to reduced cell proliferation and survival.
Experimental Protocols for Target Validation and Mechanistic Studies
To empirically validate the hypothesized mechanism of action, a series of in vitro and cell-based assays would be required.
In Vitro Kinase Inhibition Assays
Objective: To determine the direct inhibitory activity of this compound against a panel of protein kinases, including Src and EGFR.
Methodology:
-
Reagents and Materials: Recombinant human Src and EGFR kinase, kinase-specific peptide substrates, ATP, this compound, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a serial dilution of this compound.
-
In a 96-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at the optimal temperature for the specified time.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify ADP production).
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
| Kinase Target | Substrate | ATP Concentration | Expected Outcome |
| Src | Poly(Glu, Tyr) 4:1 | 10 µM | Dose-dependent inhibition of Src activity |
| EGFR | Poly(Glu, Tyr) 4:1 | 10 µM | Dose-dependent inhibition of EGFR activity |
Cellular Assays for Target Engagement and Downstream Signaling
Objective: To assess the ability of this compound to inhibit Src and EGFR phosphorylation in a cellular context and its impact on downstream signaling pathways.
Methodology: Western Blotting
-
Cell Culture: Culture a cancer cell line known to have active Src or EGFR signaling (e.g., a glioblastoma cell line for Src, or an EGFR-overexpressing lung cancer cell line).[5]
-
Treatment: Treat the cells with varying concentrations of this compound for a specified duration.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated Src (p-Src), total Src, phosphorylated EGFR (p-EGFR), total EGFR, and key downstream signaling proteins (e.g., p-Akt, p-ERK).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation levels.
Experimental Workflow: Western Blotting for Signaling Pathway Analysis
Caption: Step-by-step workflow for Western blot analysis.
Cell-Based Functional Assays
Objective: To evaluate the functional consequences of kinase inhibition by this compound on cancer cell behavior.
Methodologies:
-
Cell Proliferation/Viability Assay (e.g., MTT or CellTiter-Glo®): To measure the effect of the compound on cell growth and survival.
-
Wound Healing/Scratch Assay: To assess the impact on cell migration.
-
Transwell Invasion Assay: To determine the effect on the invasive potential of cancer cells.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is not yet extensively documented, a comprehensive analysis of its structure and the well-established pharmacology of the pyrazolo[3,4-d]pyrimidine scaffold strongly supports its role as a protein kinase inhibitor. The most probable primary targets are Src family kinases, with a potential for secondary activity against EGFR. This guide provides a robust, scientifically-grounded framework for understanding its likely molecular interactions and cellular effects. The outlined experimental protocols offer a clear path for the empirical validation of this hypothesized mechanism, which is crucial for any further development of this compound for therapeutic applications.
References
- 1. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A Technical Guide to Unlocking its Biological Potential
Introduction: The Promise of the Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility in targeting a diverse array of biological molecules.[1] Its structural resemblance to the endogenous purine, adenine, allows it to function as an effective mimic within the ATP-binding sites of numerous protein kinases.[1][2] This inherent characteristic has propelled the development of a multitude of pyrazolo[3,4-d]pyrimidine derivatives with significant therapeutic potential, particularly in the realm of oncology.[3] This guide focuses on a specific derivative, N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, providing a comprehensive overview of its chemical nature, inferred biological activities based on its structural class, and detailed methodologies for its scientific investigation.
This compound: Chemical Identity
While direct biological data for this compound is limited, its significance lies in its role as a key intermediate for the synthesis of more complex, functionally substituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines.[6] The strategic placement of the methyl groups at the N1 and N4 positions provides a foundational structure upon which further chemical diversity can be built to modulate potency and selectivity against various biological targets.
Inferred Biological Activity: A Kinase Inhibitor in Waiting?
The vast body of research on pyrazolo[3,4-d]pyrimidine derivatives strongly suggests that this compound is a prime candidate for investigation as a kinase inhibitor. The core scaffold has been successfully exploited to develop inhibitors against a range of kinases implicated in cancer and other diseases.
Potential Kinase Targets and the Rationale:
The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is heavily influenced by the nature and position of substituents on the core structure. Based on extensive structure-activity relationship (SAR) studies of analogous compounds, we can hypothesize the potential kinase targets for this compound:
-
Src Family Kinases (SFKs): The discovery of PP1 and PP2 as potent Src inhibitors was a seminal moment for this class of compounds.[1] The core pyrazolo[3,4-d]pyrimidine structure is a key pharmacophore for engaging the ATP-binding pocket of Src.
-
Bruton's Tyrosine Kinase (BTK): The FDA-approved drug Ibrutinib, a potent BTK inhibitor, features the pyrazolo[3,4-d]pyrimidine scaffold.[1] This highlights the potential of this chemical class to target kinases involved in B-cell malignancies.
-
Receptor Tyrosine Kinases (RTKs):
-
VEGFR2 and FLT3: Derivatives of pyrazolo[3,4-d]pyrimidine have demonstrated potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and FMS-like Tyrosine Kinase 3 (FLT3), both crucial targets in angiogenesis and acute myeloid leukemia (AML) respectively.[7][8][9][10]
-
EGFR and ErbB2: The scaffold has been successfully modified to yield inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (ErbB2), key drivers in various solid tumors.[11]
-
RET: Substituted 1H-pyrazolo[3,4-d]pyrimidin-4-amines have been designed as effective inhibitors of the RET protein kinase, a target in certain types of thyroid cancer.[12]
-
-
Cell Cycle-Related Kinases: The pyrazolo[3,4-d]pyrimidine core has been incorporated into inhibitors of Cyclin-Dependent Kinases (CDKs), demonstrating its potential to interfere with cell cycle progression.
The N1-methyl and N4-methyl substitutions on the core of this compound likely influence its binding affinity and selectivity for different kinase targets. Further derivatization at other positions on the pyrimidine or pyrazole ring could be explored to enhance potency and target specificity.
Experimental Protocols for Biological Evaluation
To elucidate the biological activity of this compound, a systematic approach involving in vitro assays is recommended. The following protocols provide a robust framework for initial screening and characterization.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay is a primary screen to determine if the compound directly inhibits the enzymatic activity of a panel of purified kinases. The principle is to measure the amount of ADP produced, which is directly proportional to kinase activity.[13]
Materials:
-
Purified recombinant kinases of interest (e.g., Src, BTK, VEGFR2, EGFR)
-
Specific peptide substrates for each kinase
-
ATP
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
-
White, opaque 96- or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to create a concentration gradient (e.g., from 100 µM to 1 nM).
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.
-
Add 2.5 µL of the specific kinase solution to each well.
-
Incubate for 10-30 minutes at room temperature to allow for inhibitor binding.
-
-
Initiation of Kinase Reaction:
-
Prepare a substrate/ATP mixture in kinase assay buffer. The optimal concentrations should be determined empirically for each kinase.
-
Add 5 µL of the substrate/ATP mixture to each well to start the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the inhibitor required to reduce kinase activity by 50%).
-
In Vitro Anticancer Activity Assessment
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[14] This assay is crucial for determining the cytotoxic or cytostatic effects of the compound on cancer cell lines.[14]
Materials:
-
Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of fresh medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value.
-
This assay helps to determine if the observed decrease in cell viability is due to the induction of apoptosis.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting and Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Data Presentation and Interpretation
Quantitative Data Summary:
| Assay | Metric | Description |
| In Vitro Kinase Inhibition | IC₅₀ (nM or µM) | Concentration of the compound that inhibits 50% of the kinase activity. |
| Cell Viability (MTT) | IC₅₀ (µM) | Concentration of the compound that reduces cell viability by 50%. |
| Apoptosis Assay | % of Apoptotic Cells | Percentage of cells undergoing early or late apoptosis after treatment. |
Visualizing Signaling Pathways and Workflows:
To better understand the potential mechanism of action and the experimental design, graphical representations are invaluable.
DOT Script for a Hypothesized Kinase Inhibition Pathway:
Caption: Hypothesized signaling pathway inhibited by this compound.
DOT Script for the In Vitro Evaluation Workflow:
Caption: Experimental workflow for the biological evaluation of this compound.
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors. While direct evidence of its biological activity is yet to be established, its structural relationship to a well-validated class of pharmacologically active compounds provides a strong rationale for its investigation. The experimental protocols detailed in this guide offer a clear path for researchers to systematically evaluate its potential as an anticancer agent. Future research should focus on a broad kinase screening panel to identify its primary targets, followed by structure-activity relationship studies to optimize its potency and selectivity. The journey from a promising scaffold to a clinical candidate is arduous, but with a rigorous and logical scientific approach, the therapeutic potential of this compound and its derivatives can be fully explored.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Substituted 4-amino-1H-pyrazolo[3,4-d]pyrimidines as multi-targeted inhibitors of insulin-like growth factor-1 receptor (IGF1R) and members of ErbB-family receptor kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]
N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine as a purine analog
An In-Depth Technical Guide: N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine as a Purine Analog for Kinase-Targeted Drug Discovery
Executive Summary
The pyrazolo[3,4-d]pyrimidine nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its profound structural similarity to the endogenous purine, adenine.[1][2] This bioisosteric relationship allows derivatives of this scaffold to function as potent antagonists at the ATP-binding sites of a vast array of protein kinases, enzymes that are frequently dysregulated in diseases like cancer and inflammatory disorders.[3][4][5] this compound represents a foundational embodiment of this scaffold. While a simple derivative, its structure contains the essential pharmacophoric features required for kinase hinge-region binding, making it an invaluable starting point and building block for the rational design of sophisticated, selective, and potent therapeutic agents. This guide provides a comprehensive technical overview of its core properties, synthesis, mechanism of action, and its application as a platform for developing next-generation kinase inhibitors for researchers and drug development professionals.
The Pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Purine Bioisostere
Structural Mimicry of Adenine
The therapeutic efficacy of the pyrazolo[3,4-d]pyrimidine scaffold is rooted in its design as a bioisostere of adenine, a fundamental component of adenosine triphosphate (ATP).[2] Bioisosteres are chemical substituents or groups with similar physical or chemical properties that impart comparable biological activities to a chemical compound. The pyrazolo[3,4-d]pyrimidine core mimics the bicyclic structure and the arrangement of nitrogen atoms in adenine, which are crucial for forming key hydrogen bonds within the ATP-binding pocket of protein kinases.[5] This structural mimicry is the foundational principle that enables these molecules to function as competitive inhibitors.
Mechanism of Action: Kinase Inhibition at the ATP-Binding Site
Protein kinases catalyze the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins, a process critical for cellular signaling.[1] Alterations in kinase activity are implicated in numerous diseases, making them prime therapeutic targets.[1] Pyrazolo[3,4-d]pyrimidine derivatives, by mimicking adenine, can occupy the ATP-binding site on a kinase.[3][4] This occupation physically blocks the entry of ATP, thereby preventing the phosphotransfer reaction and inhibiting the downstream signaling cascade. These molecules are classified as Type I kinase inhibitors because they bind to the active conformation of the kinase in the same region as ATP.[1]
The diagram below illustrates the fundamental principle of competitive inhibition at the kinase ATP-binding site.
Caption: Competitive inhibition of a protein kinase by a purine analog.
Physicochemical Properties of this compound
Understanding the fundamental physicochemical properties of a scaffold is critical for anticipating its behavior in biological systems and for planning subsequent chemical modifications.
| Property | Value | Source |
| Molecular Formula | C₇H₉N₅ | [6] |
| Molecular Weight | 163.182 g/mol | [6] |
| Appearance | Expected to be a solid | - |
| Solubility | Low aqueous solubility is typical for the parent scaffold, often necessitating prodrug strategies for in vivo applications.[7][8] | - |
| Lipophilicity (logP) | Calculated values vary, but generally indicate moderate lipophilicity suitable for cell permeability. | - |
Synthesis and Characterization
Rationale for Synthetic Route
The synthesis of this compound is efficiently achieved via nucleophilic aromatic substitution. This well-established reaction class is ideal for this scaffold. The starting material, 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, possesses a reactive chlorine atom at the C4 position of the pyrimidine ring. The electron-withdrawing nature of the pyrimidine ring nitrogens activates this position for attack by a nucleophile. Methylamine serves as an effective nucleophile, displacing the chloride to regioselectively yield the desired 4-methylamino product.[9] This approach is robust, high-yielding, and a common strategy in the synthesis of related pyrazolopyrimidine libraries.[10][11]
Detailed Experimental Protocol: Synthesis
This protocol is adapted from a reported synthesis of a closely related analog.[9]
Reaction: 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine + Methylamine → this compound
Materials:
-
4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (1 equivalent)
-
Methylamine (40% solution in water or 2M in THF, 2 equivalents)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Brine solution
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reaction Setup: Dissolve 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (1 eq.) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0-10 °C using an ice bath.
-
Nucleophilic Addition: Slowly add methylamine solution (2 eq.) to the cooled reaction mixture dropwise over 15 minutes. Causality: Slow addition at a reduced temperature controls the exothermicity of the reaction and minimizes potential side reactions.
-
Reaction Progression: Remove the ice bath and allow the reaction mixture to stir at room temperature (approx. 20-25 °C) for 5-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Solvent Removal: Once the reaction is complete, remove the THF solvent under reduced pressure using a rotary evaporator.
-
Workup - Extraction: Add deionized water to the residue and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Causality: This step isolates the organic product from inorganic salts and excess methylamine.
-
Workup - Washing: Combine the organic layers and wash sequentially with deionized water and then a brine solution. Causality: Washing removes any remaining water-soluble impurities, and the brine wash helps to break any emulsions and begin the drying process.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and wash the solid with a small amount of the extraction solvent.
-
Final Product: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography if necessary.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Characterization Methods
To ensure the identity and purity of the synthesized this compound, a standard suite of analytical techniques is required:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure by identifying the number and environment of protons and carbons.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass of the molecule.[9]
-
Elemental Analysis: To determine the percentage composition of C, H, and N, providing further evidence of purity and structural identity.[9]
Core Application: A Scaffold for Kinase Inhibitor Development
The Kinase ATP-Binding Site Interaction Model
The pyrazolo[3,4-d]pyrimidine core serves as an "anchor" within the kinase ATP-binding site. The N-H group and one of the pyrimidine ring nitrogens typically form crucial hydrogen bonds with the "hinge region" of the kinase, a short segment of amino acids that connects the N- and C-terminal lobes of the enzyme.[3][4] This interaction mimics the binding of the adenine portion of ATP. The N1-methyl and N4-methyl groups of the title compound occupy space within this pocket. More complex derivatives build upon this core, adding substituents at other positions (e.g., C3 or C6) that extend into adjacent hydrophobic pockets or solvent-exposed regions to enhance potency and confer selectivity for specific kinases.[12][13]
Case Study: Targeting the B-Cell Receptor (BCR) Signaling Pathway
The BCR signaling pathway is critical for B-cell proliferation and survival, and its hyperactivation is a hallmark of many B-cell malignancies.[12] Bruton's Tyrosine Kinase (BTK) is a key enzyme in this pathway.[12] The highly successful drug Ibrutinib is a BTK inhibitor built upon the pyrazolo[3,4-d]pyrimidine scaffold, demonstrating the immense therapeutic potential of this chemical class.[4][12]
Caption: Inhibition of the BCR pathway via BTK targeting.
Illustrative Bioactivity of Pyrazolo[3,4-d]pyrimidine Derivatives
The versatility of the pyrazolo[3,4-d]pyrimidine scaffold is demonstrated by the potent activity of its derivatives against a wide range of kinases. This compound serves as the conceptual precursor to these more complex and potent molecules.
| Derivative Class | Target Kinase | IC₅₀ Value | Reference |
| 1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives | BTK | As low as 1.2 nM | [12] |
| Pyrazolo[3,4-d]pyrimidine Thioglycosides | CDK2/cyclin A2 | As low as 57 nM | [5] |
| 4-amino-1H-pyrazolo[3,4-d]pyrimidin Derivatives | DDR1 | As low as 44 nM | [13] |
| Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs | EGFR-TK | Potent inhibition noted | [14][15] |
| PP1 and PP2 | Src Family | Nanomolar range | [4] |
Protocols for Biological Evaluation
After synthesis, the biological activity of the compound and its derivatives must be assessed. The following are standard, self-validating protocols for initial screening.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to high kinase activity, while high levels of remaining ATP indicate inhibition.
Procedure:
-
Reagent Preparation: Prepare kinase buffer, kinase/enzyme solution, substrate solution, and a solution of the test compound (e.g., this compound) in DMSO, serially diluted to various concentrations.
-
Reaction Setup: In a 96-well plate, add the kinase buffer, substrate, and test compound solution to appropriate wells. Include "no enzyme" (negative) and "no inhibitor" (positive) controls.
-
Initiation: Initiate the reaction by adding the kinase solution to all wells except the negative controls. Add ATP to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Termination & Detection: Stop the reaction by adding a detection reagent (e.g., Kinase-Glo®) that simultaneously lyses cells (if applicable) and generates a luminescent signal proportional to the amount of ATP present.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Plot the results and determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
Cellular Proliferation Assay (MTT-Based)
Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. Viable cells with active metabolism convert the MTT tetrazolium salt into a purple formazan product.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer or HCT-116 colorectal cancer cells[5]) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours, allowing formazan crystals to form.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the purple solution on a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the data to determine the GI₅₀ or IC₅₀ value.
Drug Discovery Screening Cascade
Caption: A typical screening cascade for kinase inhibitor discovery.
Conclusion and Future Directions
This compound stands as a quintessential purine analog, embodying the core structural features that have made its parent scaffold a resounding success in modern drug discovery. Its straightforward synthesis and fundamental ability to engage the kinase ATP-binding site make it an ideal starting point for constructing vast chemical libraries aimed at developing novel therapeutics. Future research will undoubtedly continue to build upon this and related simple scaffolds, exploring new substitution patterns to achieve greater selectivity, targeting allosteric sites, and developing covalent inhibitors and degraders (like PROTACs) to overcome clinical resistance and improve patient outcomes. The foundational chemistry and biology of this molecule will remain a critical reference point for these advanced endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. usiena-air.unisi.it [usiena-air.unisi.it]
- 8. usiena-air.unisi.it [usiena-air.unisi.it]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
- 13. Discovery of 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives as novel discoidin domain receptor 1 (DDR1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazolo[3,4-d]pyrimidine Core: A Privileged Scaffold in Drug Discovery - From Serendipity to Targeted Therapies
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[3,4-d]pyrimidine nucleus stands as a cornerstone in modern medicinal chemistry, its journey from a compound of academic curiosity to the scaffold of life-changing therapeutics is a testament to the synergy of synthetic chemistry, molecular biology, and clinical science. This in-depth technical guide provides a comprehensive overview of the discovery, history, and development of pyrazolo[3,4-d]pyrimidine derivatives. We will explore the seminal moments of its synthesis, the evolution of its structure-activity relationships, and its profound impact on targeted therapies, particularly in oncology. This guide is designed to furnish researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to innovate upon this remarkable heterocyclic system.
The Genesis of a Privileged Scaffold: A Historical Perspective
The story of pyrazolo[3,4-d]pyrimidines begins in the mid-20th century, a period of burgeoning interest in heterocyclic chemistry and the quest for novel therapeutic agents. The structural resemblance of the pyrazolo[3,4-d]pyrimidine core to endogenous purines, the fundamental building blocks of nucleic acids, was a key intellectual driver for its initial investigation.[1][2] This bioisosteric relationship suggested that these synthetic analogs could act as antagonists in biological pathways that utilize purines, opening the door to potential applications in areas like cancer and infectious diseases.
A pivotal moment in the history of this scaffold occurred in 1956 when Roland K. Robins and his team at New Mexico Highlands University, alongside independent work by P. Schmidt and J. Druey at CIBA in Switzerland, reported the synthesis of allopurinol, a 1H-pyrazolo[3,4-d]pyrimidin-4-one.[3][4] Robins' primary motivation was the development of novel antitumor agents, believing that isomers of purines could exhibit potent biological activity.[3] While allopurinol ultimately found its clinical niche as a xanthine oxidase inhibitor for the treatment of gout, its discovery laid the crucial groundwork for the exploration of the broader pyrazolo[3,4-d]pyrimidine chemical space.[3][4]
The initial biological screening of 4-aminopyrazolo[3,4-d]pyrimidine, an isomer of adenine, revealed its potential to inhibit the growth of experimental neoplasms, further fueling interest in this heterocyclic family as anticancer agents.
The Chemical Foundation: Synthesis of the Pyrazolo[3,4-d]pyrimidine Core
The versatility of the pyrazolo[3,4-d]pyrimidine scaffold in drug discovery is intrinsically linked to the robustness and flexibility of its synthetic routes. The classical and most common approach to constructing the core involves a two-step process: the synthesis of a substituted 5-aminopyrazole-4-carbonitrile intermediate, followed by cyclization to form the fused pyrimidine ring.
Synthesis of the Key Intermediate: 5-Amino-1H-pyrazole-4-carbonitrile
The formation of the substituted pyrazole ring is a critical first step. A widely employed method involves the condensation of a hydrazine derivative with a suitable three-carbon electrophile, often an ethoxymethylenemalononitrile or a related species.
This reaction proceeds via a Michael-type addition of the hydrazine to the electron-deficient alkene, followed by an intramolecular cyclization and elimination of ethanol. The choice of the substituent on the hydrazine (R-group) is a key point of diversification, allowing for the introduction of various functionalities that will ultimately influence the biological activity of the final pyrazolo[3,4-d]pyrimidine derivative.
Cyclization to the Pyrazolo[3,4-d]pyrimidine Core
With the substituted aminopyrazole-carbonitrile in hand, the final step is the construction of the fused pyrimidine ring. This is typically achieved by reacting the intermediate with a one-carbon synthon, such as formamide or formamidine.
Heating the aminopyrazole-carbonitrile in formamide at elevated temperatures leads to the formation of the 4-aminopyrazolo[3,4-d]pyrimidine. This reaction is robust and allows for the large-scale production of the core scaffold.
Experimental Protocol: A Representative Synthesis of a 1-Aryl-4-aminopyrazolo[3,4-d]pyrimidine
The following protocol provides a detailed, step-by-step methodology for the synthesis of a representative pyrazolo[3,4-d]pyrimidine derivative, starting from commercially available materials.
Step 1: Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile
-
To a solution of phenylhydrazine (1.0 eq) in ethanol, add ethoxymethylenemalononitrile (1.0 eq) dropwise at room temperature with stirring.
-
Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile as a crystalline solid.
Step 2: Synthesis of 4-Amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
-
In a round-bottom flask, combine 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 eq) and an excess of formamide.
-
Heat the mixture to 180-190 °C for 4-6 hours. The reaction is typically monitored by TLC.
-
After completion, cool the reaction mixture to room temperature, which may result in the precipitation of the product.
-
Add water to the reaction mixture to precipitate the remaining product.
-
Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 4-amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.
The Rise of a Kinase Inhibitor Powerhouse: Therapeutic Applications
The true potential of the pyrazolo[3,4-d]pyrimidine scaffold was fully realized with the advent of targeted cancer therapy. Its structural mimicry of adenine, a key component of adenosine triphosphate (ATP), made it an ideal candidate for the design of kinase inhibitors.[5][6][7] Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a common driver of cancer. By competitively binding to the ATP-binding site of kinases, pyrazolo[3,4-d]pyrimidine derivatives can block their activity and halt the proliferation of cancer cells.[5][6]
A Versatile Scaffold for Targeting Diverse Kinases
The pyrazolo[3,4-d]pyrimidine core has proven to be a remarkably versatile scaffold, enabling the development of inhibitors against a wide range of kinases implicated in various cancers. These include:
-
Cyclin-Dependent Kinases (CDKs): These kinases are essential for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[5][8][9]
-
Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in many cancers, and its inhibition can block tumor growth and survival signals.[7][10][11][12][13]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are key regulators of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibiting VEGFR can starve tumors and prevent their growth.[7][14][15]
-
FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are frequently found in acute myeloid leukemia (AML), making it an attractive therapeutic target.[14][15]
-
Rearranged during Transfection (RET): RET is a receptor tyrosine kinase that, when mutated or rearranged, can drive the development of various cancers, including thyroid and lung cancer.[16]
-
Bruton's Tyrosine Kinase (BTK): BTK is a critical component of the B-cell receptor signaling pathway, and its inhibition has revolutionized the treatment of B-cell malignancies.[4]
Ibrutinib: A Landmark Achievement in Targeted Therapy
The development of Ibrutinib (Imbruvica®) represents a watershed moment in the history of pyrazolo[3,4-d]pyrimidine derivatives and targeted cancer therapy.[8][14][17] Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[5] Its discovery and development journey highlight the often-serendipitous nature of drug discovery. Initially synthesized as a tool compound to study BTK function, its potential as a cancer therapeutic was later recognized and pursued.[8][17]
Ibrutinib covalently binds to a cysteine residue in the active site of BTK, leading to its irreversible inhibition. This blocks the B-cell receptor signaling pathway, which is constitutively active in many B-cell malignancies, thereby inhibiting cancer cell proliferation and survival. Ibrutinib has received regulatory approval for the treatment of several B-cell cancers, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia.[5][14]
Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity
The success of pyrazolo[3,4-d]pyrimidine derivatives as kinase inhibitors is a direct result of extensive structure-activity relationship (SAR) studies. By systematically modifying the substituents at various positions of the core scaffold, medicinal chemists have been able to optimize potency, selectivity, and pharmacokinetic properties.
| Position | General Observations on Substituent Effects |
| N1 | The substituent at this position often plays a crucial role in directing the molecule to the specific kinase and can influence solubility and metabolic stability. Aryl and substituted aryl groups are common. |
| C3 | Modifications at this position can impact kinase selectivity and potency. Small alkyl or aryl groups are frequently explored. |
| C4 | The 4-amino group is a key hydrogen bond donor, mimicking the adenine interaction with the kinase hinge region. Substituents on this amino group can significantly modulate activity and selectivity.[14][15] |
| C6 | This position is often a point for introducing substituents that can interact with the solvent-exposed region of the kinase active site, influencing selectivity and potency. |
The Future of Pyrazolo[3,4-d]pyrimidines: New Frontiers and Emerging Applications
The story of pyrazolo[3,4-d]pyrimidines is far from over. While its impact on oncology is undeniable, researchers continue to explore its potential in other therapeutic areas. The inherent drug-like properties of this scaffold make it an attractive starting point for the development of novel agents targeting a wide range of biological targets.
Emerging areas of investigation include:
-
Neurodegenerative Diseases: Targeting kinases involved in neuronal signaling pathways.
-
Inflammatory and Autoimmune Diseases: Modulating immune responses by inhibiting key inflammatory kinases.[8]
-
Infectious Diseases: Developing inhibitors of microbial kinases or other essential enzymes.
Furthermore, the development of next-generation pyrazolo[3,4-d]pyrimidine derivatives continues to focus on overcoming drug resistance, improving selectivity profiles to minimize off-target effects, and exploring novel drug delivery systems to enhance therapeutic efficacy.
Conclusion
The pyrazolo[3,4-d]pyrimidine scaffold has evolved from a simple purine isostere into a powerhouse of modern drug discovery. Its rich history, versatile synthesis, and profound impact on targeted therapies, particularly in the realm of kinase inhibition, underscore its status as a truly privileged scaffold. For researchers and drug development professionals, a deep understanding of the discovery, chemistry, and biological applications of this remarkable heterocyclic system is essential for driving future innovations and developing the next generation of life-saving medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 8. Discovering a transformative cancer drug: the case of ibrutinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the approval history and clinical development pathway of Imbruvica? [synapse.patsnap.com]
- 11. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ibrutinib - Wikipedia [en.wikipedia.org]
- 15. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 16. researchgate.net [researchgate.net]
- 17. ashpublications.org [ashpublications.org]
An In-depth Technical Guide to the Inhibitor Profile of the N,1-disubstituted-1H-pyrazolo[3,4-d]pyrimidin-4-amine Scaffold
Abstract: The 1H-pyrazolo[3,4-d]pyrimidine nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged" scaffold for its remarkable versatility in targeting a wide array of enzymes, particularly protein kinases. This guide provides a detailed examination of the inhibitor profile of the N,1-disubstituted-1H-pyrazolo[3,4-d]pyrimidin-4-amine core, a key pharmacophore in numerous developmental and clinically approved therapeutic agents. While specific preclinical or clinical data for N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is not extensively available in public literature, this document will focus on the broader inhibitor profile of its parent scaffold. We will dissect the structural features that underpin its inhibitory action, explore its diverse target space, and provide practical, field-proven methodologies for its characterization. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics derived from this potent chemical framework.
The 1H-Pyrazolo[3,4-d]pyrimidin-4-amine Scaffold: A Privileged Structure in Drug Discovery
The 1H-pyrazolo[3,4-d]pyrimidine core is a bioisostere of adenine, the purine base in adenosine triphosphate (ATP).[1] This structural mimicry allows compounds based on this scaffold to effectively compete with ATP for binding to the catalytic sites of a multitude of enzymes, most notably protein kinases.[1] The 4-amino group is a critical feature, often forming key hydrogen bond interactions within the hinge region of kinase domains, a common anchoring point for ATP-competitive inhibitors.[2]
The N1-position of the pyrazole ring and the N-substituent on the 4-amino group are key points for chemical modification. These positions allow for the introduction of various functional groups that can modulate the compound's potency, selectivity, and pharmacokinetic properties. The specific molecule, this compound, represents one of the simplest iterations of this scaffold. While its direct inhibitory profile is not widely documented, it serves as a foundational structure for understanding the broader class of inhibitors.
Kinase Inhibition Profile: A Multi-Targeted Scaffold
The N,1-disubstituted-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold has been successfully employed to develop inhibitors against a wide range of protein kinases implicated in cancer and immunological disorders.
Bruton's Tyrosine Kinase (BTK)
A prominent example of a clinically successful drug based on this scaffold is Ibrutinib, an irreversible BTK inhibitor.[3] While Ibrutinib has a more complex structure, the core 1H-pyrazolo[3,4-d]pyrimidin-4-amine is central to its activity.[3] Derivatives of this scaffold have been designed and synthesized as potent BTK inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range.[3]
Src Family Kinases (SFKs)
The pyrazolo[3,4-d]pyrimidine core was first identified as a potent inhibitor of Src family kinases.[4] Compounds based on this scaffold have demonstrated significant inhibitory activity against c-Src and other SFK members.[5] These inhibitors have shown promise in preclinical models of various cancers, including glioblastoma.[5]
Epidermal Growth Factor Receptor (EGFR)
The 1H-pyrazolo[3,4-d]pyrimidine scaffold has been utilized as a bioisostere of the quinazoline core found in many first and second-generation EGFR tyrosine kinase inhibitors (TKIs).[2] These compounds are designed to occupy the ATP binding site of EGFR and have shown promising anti-proliferative activity in cancer cell lines.[2]
Other Kinase Targets
Beyond BTK, SFKs, and EGFR, the versatility of the 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold has been demonstrated in the development of inhibitors for a variety of other kinases, including:
-
Breast Tumor Kinase (BRK/PTK6): Novel derivatives have been identified as selective and potent inhibitors of BRK, with nanomolar efficacy.[6]
-
Anaplastic Lymphoma Kinase (ALK): The related pyrazolo[3,4-b]pyridine scaffold has been used to develop potent inhibitors of ALK, including drug-resistant mutants.[7]
-
Dihydrofolate Reductase (DHFR): While not a kinase, this scaffold has also been explored for its potential to inhibit DHFR, an important target in cancer chemotherapy.
The broad applicability of this scaffold across the kinome highlights its importance as a starting point for kinase inhibitor discovery programs.
Structure-Activity Relationship (SAR) Insights
The inhibitory profile of N,1-disubstituted-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives is heavily influenced by the nature of the substituents at the N1 and C4 positions.
-
N1-Substituent: This position is often modified to enhance potency and modulate pharmacokinetic properties. The introduction of larger, more complex groups can lead to interactions with regions of the kinase domain outside the immediate ATP binding site, improving both affinity and selectivity.
-
C4-Amino Substituent: The substituent on the 4-amino group plays a crucial role in directing the inhibitor to specific kinases. Aromatic rings are commonly incorporated at this position to engage in hydrophobic interactions within the kinase active site.[2] The addition of reactive groups, such as in Ibrutinib, can lead to covalent, irreversible inhibition.
The following diagram illustrates the general pharmacophoric features of the 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold for kinase inhibition.
Caption: Key pharmacophoric features of the 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold.
Experimental Protocols for Inhibitor Profiling
The following are generalized, step-by-step methodologies for assessing the inhibitory activity of compounds based on the N,1-disubstituted-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold.
In Vitro Kinase Inhibition Assay (Example: Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol provides a framework for determining the IC50 value of a test compound against a specific protein kinase.
Materials:
-
Recombinant protein kinase
-
Biotinylated substrate peptide
-
ATP
-
Kinase reaction buffer
-
HTRF detection reagents (e.g., europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665)
-
Test compound (solubilized in DMSO)
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add the diluted test compound or DMSO (vehicle control) to the microplate wells.
-
Add the substrate peptide and ATP solution.
-
Initiate the reaction by adding the recombinant kinase.
-
Incubate the reaction mixture at room temperature for the optimized duration (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding the HTRF detection reagents diluted in detection buffer.
-
Incubate at room temperature for 60 minutes to allow for antibody-antigen binding.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at the appropriate emission wavelengths (e.g., 620 nm and 665 nm).
-
Data Analysis: Calculate the HTRF ratio (665 nm/620 nm) and plot the percentage of inhibition against the logarithm of the test compound concentration. Determine the IC50 value using a non-linear regression curve fit.
Caption: Workflow for an HTRF-based in vitro kinase inhibition assay.
Cellular Proliferation Assay (Example: MTT Assay)
This protocol assesses the anti-proliferative effect of a test compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (solubilized in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.
Pharmacokinetic Considerations
A significant challenge with the pyrazolo[3,4-d]pyrimidine scaffold can be poor aqueous solubility.[8] This can hinder in vitro testing and in vivo bioavailability. Strategies to overcome this limitation include:
-
Prodrug Approaches: The addition of a solubilizing moiety that is cleaved in vivo to release the active drug.[8]
-
Formulation Strategies: The use of nanoparticles or liposomes to improve drug delivery.
Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial in the development of inhibitors based on this scaffold.
Conclusion
The N,1-disubstituted-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold is a highly versatile and clinically validated platform for the development of potent and selective inhibitors, particularly against protein kinases. While the specific inhibitor profile of this compound is not well-defined in the public domain, the extensive research on its analogues provides a rich source of information for guiding the design and characterization of new therapeutic agents. A thorough understanding of the structure-activity relationships and the application of robust in vitro and cellular assays are essential for successfully harnessing the therapeutic potential of this privileged scaffold.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.cnr.it [iris.cnr.it]
- 6. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. usiena-air.unisi.it [usiena-air.unisi.it]
The Pharmacological Potential of Substituted Pyrazolo[3,4-d]pyrimidines: A Technical Guide for Drug Discovery Professionals
Abstract
The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. Its structural resemblance to endogenous purines allows for competitive binding to a multitude of biological targets, leading to potent therapeutic effects. This technical guide provides an in-depth exploration of the pharmacological potential of substituted pyrazolo[3,4-d]pyrimidines, with a focus on their application in oncology, inflammation, and central nervous system (CNS) disorders. We will delve into the structure-activity relationships that govern their target specificity, provide detailed experimental protocols for their synthesis and biological evaluation, and discuss the clinical landscape of this promising class of compounds.
Introduction: The Pyrazolo[3,4-d]pyrimidine Scaffold - A Versatile Pharmacophore
The pyrazolo[3,4-d]pyrimidine core is a fused heterocyclic system isosteric to adenine, a fundamental component of adenosine triphosphate (ATP). This inherent structural mimicry provides a strategic advantage in drug design, enabling these compounds to interact with the ATP-binding sites of numerous enzymes, particularly kinases.[1][2] The versatility of this scaffold allows for substitutions at various positions, offering a rich chemical space for optimizing potency, selectivity, and pharmacokinetic properties.
The pharmacological journey of pyrazolo[3,4-d]pyrimidines has been marked by significant clinical successes, most notably with the approval of Ibrutinib , a potent Bruton's tyrosine kinase (BTK) inhibitor for the treatment of B-cell malignancies.[2] This success has spurred further investigation into the therapeutic potential of this scaffold across a wide range of diseases.
Anticancer Applications: Targeting Key Oncogenic Pathways
The majority of research on pyrazolo[3,4-d]pyrimidines has focused on their potential as anticancer agents, primarily through the inhibition of protein kinases that are critical for tumor growth, proliferation, and survival.
Epidermal Growth Factor Receptor (EGFR) Inhibition
Overexpression and mutations of EGFR are hallmarks of various solid tumors, making it a prime target for cancer therapy. Pyrazolo[3,4-d]pyrimidine derivatives have been extensively explored as EGFR tyrosine kinase inhibitors (TKIs).[3][4]
Mechanism of Action: These compounds competitively bind to the ATP-binding pocket of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival.
Structure-Activity Relationship (SAR):
| Position | Substituent | Effect on EGFR Inhibition | Reference |
| N1 | Small alkyl groups (e.g., methyl) or substituted phenyl rings | Can enhance potency and selectivity. | [3] |
| C4 | Anilino or phenoxy groups with specific substitutions | Crucial for interaction with the hinge region of the kinase domain. Electron-withdrawing groups on the phenyl ring often improve activity. | [4] |
| C6 | Introduction of various groups | Can modulate solubility and pharmacokinetic properties. | [3] |
Signaling Pathway:
Caption: EGFR Signaling Pathway and Inhibition by Pyrazolo[3,4-d]pyrimidines.
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and is primarily driven by the VEGF signaling pathway. Pyrazolo[3,4-d]pyrimidines have been identified as potent inhibitors of VEGFR kinases, particularly VEGFR2.[1][5]
Mechanism of Action: By blocking the ATP-binding site of VEGFR2, these compounds inhibit its phosphorylation and downstream signaling, leading to the suppression of endothelial cell proliferation, migration, and tube formation, ultimately resulting in the inhibition of angiogenesis.
Structure-Activity Relationship (SAR):
| Position | Substituent | Effect on VEGFR2 Inhibition | Reference |
| N1 | Hydrogen or small alkyl groups | Generally preferred for potent activity. | [1] |
| C4 | Substituted anilino or phenoxy moieties | Critical for hinge region binding. Specific substitutions on the phenyl ring can enhance potency and selectivity. | [5] |
| Linker between core and C4 substituent | Urea or amide linkers | Often lead to potent inhibitors. | [1] |
Signaling Pathway:
Caption: VEGFR2 Signaling Pathway and its Inhibition.
Other Kinase Targets in Oncology
The versatility of the pyrazolo[3,4-d]pyrimidine scaffold has led to the development of inhibitors against a range of other kinases implicated in cancer, including:
-
Src Family Kinases: Involved in cell proliferation, survival, and metastasis.[6]
-
FLT3: A key driver in acute myeloid leukemia (AML).[1]
-
CDKs: Regulators of the cell cycle.
-
RET: A receptor tyrosine kinase involved in various cancers.[7]
Anti-inflammatory and CNS Applications
Beyond oncology, pyrazolo[3,4-d]pyrimidines have shown significant promise in treating inflammatory diseases and disorders of the central nervous system.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazolo[3,4-d]pyrimidines are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2.[8][9][10]
Mechanism of Action: By selectively inhibiting COX-2, these compounds reduce the production of prostaglandins, which are key mediators of inflammation and pain. This selective inhibition offers the potential for reduced gastrointestinal side effects compared to non-selective NSAIDs.[9]
Central Nervous System (CNS) Disorders
Certain pyrazolo[3,4-d]pyrimidine derivatives have been investigated for their potential in treating CNS disorders. Their mechanism of action in this context often involves the modulation of neurotransmitter receptors. For example, some derivatives have shown agonist activity at 5-HT2C receptors, which are implicated in the regulation of mood, appetite, and other CNS functions.[11]
Experimental Protocols
Synthesis of a Representative 1,4,6-Trisubstituted Pyrazolo[3,4-d]pyrimidine
This protocol outlines a general method for the synthesis of a 1,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine, a common structural motif for kinase inhibitors.
Workflow Diagram:
Caption: General synthetic workflow for 1,4,6-trisubstituted pyrazolo[3,4-d]pyrimidines.
Step-by-Step Methodology:
-
Synthesis of the Pyrazolo[3,4-d]pyrimidin-4-one Core:
-
A mixture of a 5-amino-1-substituted-1H-pyrazole-4-carboxamide and formamide is heated at reflux for several hours.
-
The reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried.
-
-
Chlorination at the 4-position:
-
The pyrazolo[3,4-d]pyrimidin-4-one is refluxed in an excess of phosphorus oxychloride (POCl₃) for several hours.
-
The excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice-water.
-
The resulting solid is filtered, washed with water, and dried to yield the 4-chloro-pyrazolo[3,4-d]pyrimidine.
-
-
Nucleophilic Aromatic Substitution at the 4-position:
-
The 4-chloro derivative is dissolved in a suitable solvent (e.g., isopropanol) and treated with the desired amine.
-
The reaction mixture is heated at reflux until the starting material is consumed (monitored by TLC).
-
The product is isolated by filtration or extraction after cooling.
-
-
Functionalization at the 6-position (if applicable):
-
If the starting pyrazole contains a suitable leaving group at the corresponding position (e.g., a halogen), a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig) can be employed to introduce a variety of substituents.
-
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the inhibitory activity of a pyrazolo[3,4-d]pyrimidine derivative against a specific kinase.
Workflow Diagram:
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction Setup:
-
In a 384-well plate, add the diluted compound or DMSO (for control wells).
-
Add the kinase enzyme to each well.
-
Pre-incubate at room temperature for 10-15 minutes.
-
-
Initiation of Kinase Reaction:
-
Add a mixture of the kinase-specific substrate and ATP to each well to start the reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Add a commercial ADP-Glo™ or similar reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add a detection reagent that converts ADP to ATP and generates a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of pyrazolo[3,4-d]pyrimidine derivatives on cancer cell lines.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specific period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Clinical Landscape
Several pyrazolo[3,4-d]pyrimidine derivatives have progressed into clinical trials, highlighting the therapeutic relevance of this scaffold.
| Compound | Target(s) | Indication(s) | Development Stage | Reference |
| Ibrutinib (Imbruvica®) | BTK | B-cell malignancies (CLL, MCL, WM) | Approved | [2] |
| SI306 | Src | Glioblastoma Multiforme | Preclinical | [12] |
| Compound 33 | FLT3, VEGFR2 | Acute Myeloid Leukemia | Preclinical | [1] |
Future Perspectives and Challenges
The pyrazolo[3,4-d]pyrimidine scaffold continues to be a fertile ground for drug discovery. Future efforts will likely focus on:
-
Developing dual-target or multi-target inhibitors: This approach could offer enhanced efficacy and overcome drug resistance.[13]
-
Improving selectivity: Fine-tuning the substitution patterns to achieve greater selectivity for the desired target over off-targets will be crucial for minimizing side effects.
-
Exploring new therapeutic areas: The diverse biological activities of this scaffold suggest its potential in a wider range of diseases, including neurodegenerative and infectious diseases.
Challenges remain in optimizing the pharmacokinetic properties of some derivatives, such as solubility and bioavailability. Prodrug strategies and advanced formulation techniques are being explored to address these issues.
Conclusion
Substituted pyrazolo[3,4-d]pyrimidines represent a highly versatile and clinically validated class of compounds with significant pharmacological potential. Their ability to effectively target key enzymes, particularly protein kinases, has led to breakthroughs in cancer therapy and holds promise for the treatment of inflammatory and CNS disorders. The continued exploration of the vast chemical space around this privileged scaffold, guided by a deep understanding of structure-activity relationships and mechanistic insights, is poised to deliver the next generation of innovative medicines.
References
- 1. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory drug approach: Synthesis and biological evaluation of novel pyrazolo[3,4-d]pyrimidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and evaluation of some pyrazolo[3,4-d]pyrimidines as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrazolo[3,4-d]pyrimidine derivatives as COX-2 selective inhibitors: synthesis and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-HT2C receptor agonist - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent advances in Pyrazolo[3,4-d]pyrimidine-based dual inhibitors in the treatment of cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the In Vitro Characterization of N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Authored by: Gemini, Senior Application Scientist
Introduction: The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a core component of numerous kinase inhibitors.[1][2][3] Its resemblance to the endogenous purine nucleus allows it to function as an ATP-competitive inhibitor for a wide range of protein kinases, which are critical regulators of cellular processes.[3][4] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine represents a specific embodiment of this pharmacophore. While extensive public data on this exact molecule is limited, its structural alerts strongly suggest potential as a kinase inhibitor.
This guide provides a comprehensive suite of in vitro assay protocols designed to elucidate the biological activity of this compound, or similar novel derivatives of the pyrazolo[3,4-d]pyrimidine class. The protocols are structured to first determine the compound's potency and selectivity against a panel of kinases, then to assess its effect on cancer cell viability, and finally to confirm its engagement with the intended target in a cellular environment.
Part 1: Biochemical Kinase Inhibition Assays
The initial step in characterizing a potential kinase inhibitor is to measure its direct effect on the enzymatic activity of purified kinases.[4] This is typically achieved through in vitro kinase assays that quantify the phosphorylation of a substrate. A variety of detection methods are available, including radiometric, fluorescence-based, and luminescence-based readouts.[4]
Rationale for Kinase Panel Selection
Given that the pyrazolo[3,4-d]pyrimidine scaffold has been associated with the inhibition of multiple kinase families, a primary screen against a panel of kinases is recommended. Based on published literature for structurally related compounds, this panel should ideally include representatives from:
-
Tyrosine Kinases:
-
Serine/Threonine Kinases:
-
Members of the MAPK pathway (e.g., MEK, ERK): Central to signal transduction.
-
CDKs (Cyclin-Dependent Kinases): Regulators of the cell cycle.
-
Protocol: In Vitro Kinase Assay (Luminescence-Based)
This protocol describes a generic, luminescence-based kinase assay to determine the IC50 value of this compound. The principle involves measuring the amount of ATP remaining after the kinase reaction; lower luminescence indicates higher kinase activity (more ATP consumed) and vice versa.
Materials:
-
Recombinant human kinase of interest
-
Kinase-specific substrate (protein or peptide)
-
This compound (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
Luminescent Kinase Assay Kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A common starting concentration is 10 mM, with 1:3 serial dilutions.
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
1 µL of the compound dilution (or DMSO for control wells).
-
2 µL of a solution containing the kinase and substrate in kinase buffer.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
-
Initiate Kinase Reaction: Add 2 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for 1 hour. The incubation time may need to be optimized for each kinase.
-
Develop Luminescent Signal: Follow the instructions of the commercial luminescent kinase assay kit. This typically involves adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a second reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction.
-
Data Acquisition: Measure the luminescence signal on a plate reader.
-
Data Analysis:
-
Normalize the data by setting the "no kinase" control as 100% inhibition and the "DMSO only" control as 0% inhibition.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Parameter | Typical Value |
| Final Kinase Concentration | 1-10 nM |
| Final Substrate Concentration | 0.1-1 µM |
| Final ATP Concentration | 10-100 µM |
| Final DMSO Concentration | < 1% |
Part 2: Cell-Based Assays
Following biochemical confirmation of kinase inhibition, the next critical step is to assess the compound's activity in a cellular context. This involves evaluating its anti-proliferative effects and confirming that it engages its target within intact cells.[4]
Protocol: Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]
Materials:
-
Cancer cell line relevant to the targeted kinase (e.g., A549 for EGFR, K562 for Abl).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
This compound (dissolved in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well cell culture plates.
-
Spectrophotometer (plate reader) capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with a serial dilution of this compound for 72 hours.[6] Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of viability against the log of the compound concentration.
Part 3: Target Engagement and Pathway Modulation
Confirming that the compound interacts with its intended target in a cellular environment is crucial for validating its mechanism of action.[7] This can be assessed by measuring the phosphorylation status of the target kinase or its downstream substrates via Western blotting, or by directly observing target stabilization using the Cellular Thermal Shift Assay (CETSA).[8][9]
Protocol: Western Blotting for Downstream Pathway Analysis
This protocol allows for the semi-quantitative analysis of protein phosphorylation, providing evidence of target engagement.[7][10] For example, if this compound targets the mTOR pathway, a decrease in the phosphorylation of downstream substrates like p70S6K would be expected.[7]
Workflow Diagram:
Caption: Western Blotting Workflow
Procedure:
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with various concentrations of this compound for a specified time (e.g., 2-24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[11]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.[10]
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of the target or its downstream substrate. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[11]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11] The membrane can be stripped and re-probed for the total protein and a loading control (e.g., β-Actin) to ensure equal loading.[10]
Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target engagement in intact cells.[8][9] The principle is that a ligand-bound protein is thermodynamically stabilized and will denature at a higher temperature than the unbound protein.[12][13]
Workflow Diagram:
Caption: CETSA Workflow
Procedure:
-
Cell Treatment: Treat intact cells with this compound or vehicle control.
-
Heating Step: Aliquot the cell suspensions and heat them at different temperatures for a fixed time (e.g., 3 minutes).[14]
-
Cell Lysis: Lyse the cells, for example, by repeated freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining in solution by Western blotting or other protein detection methods. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.[12]
Conclusion
The protocols outlined in this guide provide a systematic approach to characterizing the in vitro activity of this compound. By progressing from biochemical assays to cell-based functional and target engagement studies, researchers can build a comprehensive profile of this compound, elucidating its potency, selectivity, and mechanism of action. This foundational knowledge is indispensable for the further development of novel pyrazolo[3,4-d]pyrimidine derivatives as potential therapeutic agents.
References
- 1. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
- 2. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. CETSA [cetsa.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. scispace.com [scispace.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in Cancer Cell Lines
Introduction: The Promise of the Pyrazolo[3,4-d]pyrimidine Scaffold in Oncology Research
The 1H-pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its role as a bioisostere of purines. This structural similarity allows derivatives of this class to function as potent inhibitors of various protein kinases by competing with ATP for its binding site.[1][2] Dysregulation of kinase signaling is a hallmark of cancer, driving uncontrolled cell proliferation, survival, migration, and angiogenesis. Consequently, numerous pyrazolo[3,4-d]pyrimidine-based compounds have been investigated and developed as targeted anticancer agents.[1][3][4]
This family of compounds has demonstrated inhibitory activity against a range of clinically relevant kinases, including Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), Cyclin-Dependent Kinases (CDKs), and Src family kinases.[1][4][5][6][7] Inhibition of these pathways can lead to a reduction in tumor cell viability, induction of programmed cell death (apoptosis), and cell cycle arrest.[2][3][8]
N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 5334-49-6) is a member of this promising class of compounds. While specific target data for this particular derivative is emerging, its structural features suggest it is likely to function as a kinase inhibitor. These application notes provide a comprehensive guide for researchers to systematically investigate the anticancer properties of this compound in various cancer cell lines. The following protocols are designed as self-validating systems to enable the characterization of its cytotoxic and cytostatic effects, and to elucidate its potential mechanism of action.
Compound Handling and Stock Solution Preparation
Proper handling and solubilization of this compound are critical for obtaining reproducible results. Due to the often-limited aqueous solubility of pyrazolo[3,4-d]pyrimidine derivatives, a suitable organic solvent is typically required for preparing a concentrated stock solution.[9]
Protocol 1: Stock Solution Preparation
-
Reconstitution Solvent: Based on the chemical properties of similar compounds, Dimethyl Sulfoxide (DMSO) is recommended as the initial solvent of choice.
-
Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM. To do this, dissolve the appropriate mass of the compound in sterile, anhydrous DMSO.
-
Calculation Example for a 10 mM Stock: The molecular weight of this compound is 163.18 g/mol .[10] To make 1 mL of a 10 mM stock solution, dissolve 1.6318 mg of the compound in 1 mL of DMSO.
-
-
Solubilization: Ensure complete dissolution by vortexing and, if necessary, brief sonication. The solution should be clear and free of particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
-
Working Dilutions: For cell-based assays, dilute the DMSO stock solution in the appropriate cell culture medium to the final desired concentrations immediately before use. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.5% v/v). Always include a vehicle control (medium with the same final concentration of DMSO) in all experiments.
Assessing Cytotoxicity: Cell Viability Assays
The initial step in characterizing the anticancer potential of this compound is to determine its effect on the viability and proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are reliable, colorimetric methods for this purpose. These assays measure the metabolic activity of cells, which correlates with the number of viable cells.[8]
Protocol 2: Cell Viability (MTS) Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 3 x 10⁴ cells/well in 100 µL of medium) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[8]
-
Compound Treatment: The following day, treat the cells with a range of concentrations of this compound (e.g., a serial dilution from 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control for cell death if available.
-
Incubation: Incubate the treated cells for various time points (e.g., 24, 48, and 72 hours) to assess both dose- and time-dependent effects.[8]
-
MTS Reagent Addition: Following the incubation period, add 20 µL of the MTS reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of each well at 490-500 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and use a non-linear regression analysis to determine the half-maximal inhibitory concentration (IC₅₀).
-
Table 1: Example Data Layout for IC₅₀ Determination
| Cancer Cell Line | Treatment Duration (hours) | IC₅₀ (µM) |
| MCF-7 (Breast) | 72 | Experimental Value |
| HCT-116 (Colon) | 72 | Experimental Value |
| A549 (Lung) | 72 | Experimental Value |
| U-87 MG (Glioblastoma) | 72 | Experimental Value |
Investigating the Mechanism of Cell Death: Apoptosis and Cell Cycle Analysis
Once the cytotoxic effects of this compound are established, the next step is to determine the mechanism of cell death. Kinase inhibitors often induce apoptosis and can cause cell cycle arrest at specific checkpoints.[2][3][7]
Apoptosis Detection by Annexin V/Propidium Iodide Staining
Annexin V has a high affinity for phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.
Protocol 3: Apoptosis Analysis
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. The different cell populations can be distinguished as follows:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11]
Protocol 4: Cell Cycle Analysis
-
Cell Treatment: Treat cells as described in the apoptosis protocol.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 30 minutes.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (a DNA intercalating agent) and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak can indicate the presence of apoptotic cells with fragmented DNA.[11]
Table 2: Example Data Layout for Cell Cycle Analysis
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | % Sub-G1 (Apoptosis) |
| Vehicle Control | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Compound (IC₅₀) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
Elucidating Target Engagement: Western Blot Analysis of Signaling Pathways
To investigate the molecular mechanism of action, Western blotting can be used to assess the phosphorylation status and expression levels of key proteins in signaling pathways commonly targeted by pyrazolo[3,4-d]pyrimidine inhibitors, such as the EGFR or Src pathways. A reduction in the phosphorylation of a kinase or its downstream substrates upon treatment with the compound would provide strong evidence of target engagement.
Protocol 5: Western Blot Analysis
-
Cell Lysis: Treat cells with this compound for a shorter duration (e.g., 1-6 hours) to observe effects on signaling. After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinases and their downstream effectors (e.g., p-EGFR, EGFR, p-Src, Src, p-Akt, Akt, p-ERK, ERK). Incubate overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their corresponding total protein levels. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.
Visualizing Experimental and Signaling Frameworks
// Nodes RTK [label="Receptor Tyrosine Kinase\n(e.g., EGFR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Compound [label="N,1-dimethyl-1H-pyrazolo\n[3,4-d]pyrimidin-4-amine", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#FBBC05", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#FBBC05", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Compound -> RTK [arrowhead=tee, label="Inhibition"]; RTK -> PI3K; RTK -> Ras; PI3K -> Akt; Ras -> Raf -> MEK -> ERK; Akt -> Proliferation; ERK -> Proliferation; } Caption: A representative kinase signaling pathway commonly inhibited by pyrazolo[3,4-d]pyrimidines.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial characterization of this compound in cancer cell lines. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into its potential as an anticancer agent. Subsequent Western blot analysis will help to elucidate the specific signaling pathways affected by this compound, confirming its mechanism of action as a kinase inhibitor. Further studies could involve broader kinase profiling assays to identify its specific molecular targets, followed by in vivo experiments in animal models to assess its therapeutic efficacy and safety profile. The versatility of the pyrazolo[3,4-d]pyrimidine scaffold suggests that this compound is a compound of significant interest for further investigation in the field of oncology drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
- 6. Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Pyrazolo[3,4-d]pyrimidine Compound Reduces Cell Viability and Induces Apoptosis in Different Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. usiena-air.unisi.it [usiena-air.unisi.it]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. lH-Pyrazolo[3,4-b]quinolin-3-amine derivatives inhibit growth of colon cancer cells via apoptosis and sub G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in Glioblastoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Pyrazolo[3,4-d]pyrimidine Scaffold in Glioblastoma
Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. Its profound intra- and inter-tumoral heterogeneity, coupled with the formidable blood-brain barrier, significantly curtails the efficacy of conventional therapies. This has spurred an intensive search for novel therapeutic agents that can target the intricate signaling networks driving GBM progression. The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, largely due to its analogy to the adenine core of ATP, making it an ideal framework for the design of kinase inhibitors.[1] Numerous derivatives of this scaffold have demonstrated potent anti-cancer properties by targeting key oncogenic kinases implicated in glioblastoma pathogenesis, such as Src family kinases (SFKs), Colony-Stimulating Factor 1 Receptor (CSF-1R), and Abl kinase.[2][3][4]
This document provides detailed application notes and protocols for the investigation of N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine , a representative member of the pyrazolo[3,4-d]pyrimidine class, in the context of glioblastoma research. While specific preclinical data for this particular compound in GBM is not extensively documented in current literature, the protocols outlined herein are based on established methodologies for evaluating pyrazolo[3,4-d]pyrimidine derivatives in glioblastoma models and are designed to be broadly applicable for the characterization of its potential anti-cancer activities.
Hypothesized Mechanism of Action in Glioblastoma
Based on the known targets of the pyrazolo[3,4-d]pyrimidine scaffold, this compound is hypothesized to function as a kinase inhibitor. In glioblastoma, dysregulated kinase signaling is a central driver of tumor growth, invasion, and therapeutic resistance. Key pathways frequently implicated and targeted by pyrazolo[3,4-d]pyrimidine derivatives include:
-
Src Family Kinases (SFKs): These non-receptor tyrosine kinases are often hyperactivated in GBM and play crucial roles in cell proliferation, survival, migration, and invasion.[5][6] Inhibition of SFKs by pyrazolo[3,4-d]pyrimidine derivatives has been shown to induce apoptosis and reduce tumor growth in preclinical GBM models.[6][7]
-
Colony-Stimulating Factor 1 Receptor (CSF-1R): This receptor tyrosine kinase is critically involved in the regulation of tumor-associated macrophages (TAMs), which are abundant in the glioblastoma microenvironment and contribute to immunosuppression and tumor progression. Targeting CSF-1R can modulate the tumor microenvironment and enhance anti-tumor immunity.[3]
-
Abl Kinase: While most known for its role in chronic myeloid leukemia, Abl kinase is also implicated in GBM signaling pathways, and its inhibition has shown therapeutic potential.[4]
The following diagram illustrates a simplified signaling pathway involving Src kinase, a prominent target for pyrazolo[3,4-d]pyrimidine inhibitors in glioblastoma.
Caption: Hypothesized inhibition of the Src kinase signaling pathway in glioblastoma by this compound.
Experimental Protocols for In Vitro Evaluation
The following protocols provide a framework for the initial in vitro characterization of this compound in glioblastoma cell lines.
Cell Culture and Maintenance
-
Recommended Cell Lines:
-
Established human glioblastoma cell lines: U87MG, T98G, LN-229.
-
Patient-derived glioblastoma stem-like cells (GSCs) for more clinically relevant models.
-
-
Culture Conditions:
-
For established cell lines: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
For GSCs: Neurobasal medium supplemented with B27, N2, human recombinant EGF, and FGF.
-
Maintain all cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the dose-dependent effect of the compound on glioblastoma cell viability.
-
Protocol: MTT Assay
-
Seed glioblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Include a vehicle control (e.g., DMSO).
-
Treat the cells with the compound dilutions and incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
-
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Follow steps 1-3 of the MTT assay protocol.
-
After the incubation period, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate cell viability and IC50 values as described for the MTT assay.
-
Apoptosis and Cell Cycle Analysis
To understand the mechanism of cell death induced by the compound, apoptosis and cell cycle progression should be investigated.
-
Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
-
Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells.
-
-
Protocol: Cell Cycle Analysis with Propidium Iodide (PI)
-
Seed and treat cells as described for the apoptosis assay.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blot Analysis of Signaling Pathways
Western blotting is essential to confirm the inhibition of target kinases and their downstream effectors.
-
Protocol: Western Blotting
-
Treat glioblastoma cells with this compound for a specified time (e.g., 2, 6, 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Src, total Src, phospho-STAT3, total STAT3, cleaved caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize protein expression to a loading control such as GAPDH or β-actin.
-
Experimental Workflow Visualization
Caption: A general experimental workflow for the preclinical evaluation of this compound in glioblastoma research.
In Vivo Evaluation in Glioblastoma Xenograft Models
Following promising in vitro results, the efficacy of this compound should be assessed in vivo.
-
Model: Orthotopic xenograft model using immunodeficient mice (e.g., nude or SCID mice).
-
Protocol:
-
Implant human glioblastoma cells (e.g., U87MG) stereotactically into the brains of the mice.
-
Allow the tumors to establish, which can be monitored by bioluminescence imaging if the cells are engineered to express luciferase.
-
Randomize the mice into treatment and control groups.
-
Administer this compound at various doses via an appropriate route (e.g., oral gavage, intraperitoneal injection). The vehicle control group should receive the vehicle alone.
-
Monitor tumor growth regularly using imaging techniques.
-
Record animal body weight and observe for any signs of toxicity.
-
At the end of the study, euthanize the mice and harvest the brains for histological and immunohistochemical analysis to assess tumor size, proliferation (e.g., Ki-67 staining), and apoptosis (e.g., TUNEL staining).
-
Data Presentation
Quantitative data should be summarized in a clear and concise manner. The following table provides an example of how to present IC50 data.
| Cell Line | Treatment Duration (hours) | IC50 (µM) [Hypothetical Data] |
| U87MG | 48 | 5.2 |
| T98G | 48 | 8.7 |
| LN-229 | 48 | 6.1 |
| GSC-1 | 72 | 3.9 |
| GSC-2 | 72 | 4.5 |
Trustworthiness and Self-Validation
To ensure the reliability of the experimental findings, the following practices are recommended:
-
Positive and Negative Controls: Always include appropriate positive (e.g., a known inhibitor of the target kinase) and negative (vehicle) controls in all assays.
-
Replicates: Perform all experiments with at least three biological replicates to ensure statistical significance.
-
Orthogonal Assays: Validate key findings using multiple, independent assays. For example, confirm apoptosis induction observed by flow cytometry with western blot analysis of cleaved caspase-3.
-
Dose-Response and Time-Course Studies: Characterize the effects of the compound over a range of concentrations and time points to establish a clear dose-response relationship and understand the kinetics of its action.
Conclusion
This compound, as a representative of the pyrazolo[3,4-d]pyrimidine class of compounds, holds potential as a therapeutic agent for glioblastoma. The protocols detailed in this guide provide a comprehensive framework for its preclinical evaluation, from initial in vitro screening to in vivo efficacy studies. A systematic and rigorous approach, incorporating the principles of scientific integrity and self-validation, is crucial for elucidating its mechanism of action and therapeutic potential in the challenging landscape of glioblastoma research.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine as a Potent Inhibitor of Nucleic Acid Synthesis via CDK9 Inhibition
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical guide for researchers investigating the biological activity of N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a novel compound belonging to the pyrazolo[3,4-d]pyrimidine class. Based on the well-established role of this chemical scaffold in kinase inhibition, we hypothesize that this compound functions as a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9). The inhibition of CDK9, a critical component of the positive transcription elongation factor b (P-TEFb) complex, leads to a subsequent blockade of transcriptional elongation and, consequently, nucleic acid synthesis, representing a promising strategy for anti-cancer therapeutics. This guide details a series of robust protocols to systematically validate the mechanism of action, from direct target engagement to cellular phenotypic responses.
Part 1: Scientific Background & Proposed Mechanism of Action
The pyrazolo[3,4-d]pyrimidine scaffold is a well-known "privileged" structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Compounds with this core structure have been shown to be potent and selective inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs). For instance, 3-(4-amino-1-(butan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol has been identified as a potent and selective inhibitor of CDK2 and CDK9.
CDK9, in partnership with its regulatory subunit Cyclin T1, forms the P-TEFb complex. P-TEFb plays an indispensable role in the transition from abortive to productive transcriptional elongation by phosphorylating the C-terminal domain of RNA Polymerase II (RNAPII) and negative elongation factors. By inhibiting CDK9, this compound is proposed to suppress global transcription, leading to the depletion of short-lived mRNAs and proteins that are crucial for cancer cell proliferation and survival, such as the MYC oncogene. This mode of action ultimately results in the inhibition of nucleic acid synthesis and cell cycle arrest.
Proposed Signaling Pathway
Caption: Proposed mechanism of this compound.
Part 2: Experimental Validation Protocols
This section provides a logical workflow of experiments to rigorously test the hypothesis that this compound inhibits nucleic acid synthesis via CDK9 inhibition.
Experimental Workflow Overview
Topic: Cell Permeability Assays for N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including kinase inhibition.[1][2] N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a member of this important class. For any potential therapeutic agent, understanding its ability to cross biological membranes is fundamental to predicting its in vivo efficacy, distribution, and overall pharmacokinetic profile. Poor membrane permeability is a frequent cause of failure for promising drug candidates, as it can prevent the compound from reaching its intracellular or systemic site of action.[3]
This application note serves as a comprehensive technical guide for assessing the membrane permeability of this compound. We move beyond simple protocol recitation to explain the scientific rationale behind a tiered assay strategy—from high-throughput artificial membrane models to complex, cell-based systems that recapitulate key aspects of human intestinal and blood-brain barrier transport. This integrated approach allows for a robust characterization of the compound's permeability, providing critical data for informed decision-making in the drug development pipeline.
Compound Profile: this compound
| Property | Value | Source |
| Molecular Formula | C₇H₉N₅ | [4] |
| Molecular Weight | 163.18 g/mol | [4] |
| Stereochemistry | Achiral | [4] |
| Structure | CNc1c2cnn(C)c2ncn1 | [4] |
Section 1: The Tiered Approach to Permeability Screening
A successful permeability assessment strategy involves a tiered workflow. This approach maximizes efficiency by using simpler, higher-throughput assays for initial screening and reserving more complex, resource-intensive cell-based models for compounds that show promise. This guide details three key assays in this workflow: PAMPA, Caco-2, and MDCK-MDR1.
Caption: Tiered workflow for permeability assessment.
Section 2: Parallel Artificial Membrane Permeability (PAMPA) Assay
Principle and Application
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cell-free, high-throughput model used to predict passive transcellular permeability.[5] The assay measures the diffusion of a compound from a donor well, through a synthetic membrane coated with a lipid solution (e.g., lecithin in dodecane), to an acceptor well.[5][6]
Causality: By eliminating biological components, PAMPA isolates a single transport mechanism: passive diffusion. This makes it an excellent, cost-effective tool for early-stage drug discovery to rank-order compounds based on their intrinsic lipophilic permeability and to guide initial structure-activity relationship (SAR) studies.[5][6] However, it cannot predict permeability via active transport or paracellular routes.[7]
Caption: General experimental workflow for the PAMPA assay.
Detailed Protocol: PAMPA-GIT
This protocol is adapted for predicting gastrointestinal tract (GIT) absorption.
Materials:
-
96-well filter plate (Donor Plate, e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plate (e.g., Corning Costar)
-
This compound (stock solution in DMSO)
-
Lecithin (e.g., from soybean)
-
Dodecane
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl Sulfoxide (DMSO)
-
High and Low permeability control compounds (e.g., Testosterone and Furosemide)
-
Analytical instrumentation (LC-MS/MS or UV-Vis Plate Reader)
Procedure:
-
Preparation of Solutions:
-
Assay Execution:
-
Add 300 µL of Acceptor Solution to each well of the 96-well acceptor plate.[6]
-
Carefully apply 5 µL of the lipid solution to the membrane of each well in the donor filter plate. Allow it to permeate the membrane for 5 minutes.[6]
-
Add 150 µL of the Donor Solution (test compound or controls) to the corresponding wells of the lipid-treated donor plate.[6]
-
Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the filter wells makes contact with the acceptor solution.
-
Incubate the plate assembly at room temperature (25°C) for 16-20 hours in a sealed chamber with a wet paper towel to minimize evaporation.[9]
-
-
Sample Analysis:
-
After incubation, carefully separate the plates.
-
Collect samples from both the donor and acceptor wells.
-
Determine the concentration of the compound in each sample using a validated LC-MS/MS method.
-
Data Analysis and Interpretation
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp (cm/s) = [-ln(1 - [Drug]acceptor / [Drug]equilibrium)] * (Vd * Va) / ((Vd + Va) * Area * Time)
Where:
-
[Drug]acceptor is the concentration in the acceptor well.
-
[Drug]equilibrium is the theoretical equilibrium concentration.
-
Vd and Va are the volumes of the donor and acceptor wells.
-
Area is the surface area of the membrane.
-
Time is the incubation time in seconds.
Permeability Classification (PAMPA-GIT):
| Papp (x 10⁻⁶ cm/s) | Predicted Absorption | Classification |
| < 1 | < 20% | Low |
| 1 - 10 | 20% - 80% | Medium |
| > 10 | > 80% | High |
Section 3: Caco-2 Permeability Assay
Principle and Application
The Caco-2 assay is a highly validated, cell-based model that is considered a gold standard for predicting in vivo oral drug absorption.[10][11] Caco-2 cells, derived from human colorectal adenocarcinoma, spontaneously differentiate into a polarized monolayer of enterocytes over ~21 days, forming tight junctions and expressing clinically relevant transporters, such as P-glycoprotein (P-gp).[11][12][13]
Causality: This model's strength lies in its ability to simultaneously assess multiple transport routes: passive transcellular (through the cells), passive paracellular (between the cells), and active transport (carrier-mediated uptake and efflux).[7][14] By performing a bidirectional assay (measuring transport from Apical→Basolateral and Basolateral→Apical), one can calculate an Efflux Ratio (ER). An ER > 2 strongly suggests the compound is a substrate for an efflux transporter like P-gp.[12][13]
Caption: General experimental workflow for the Caco-2 assay.
Detailed Protocol: Bidirectional Caco-2 Assay
Materials:
-
Caco-2 cells (ATCC)
-
24-well Transwell™ plates (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS), pH 7.4)
-
This compound (stock solution in DMSO)
-
Control compounds: Atenolol (low permeability), Propranolol (high permeability), Digoxin (P-gp substrate)
-
TEER meter (e.g., EVOM2)
-
Incubator (37°C, 5% CO₂)
-
Analytical instrumentation (LC-MS/MS)
Procedure:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells at an appropriate density (e.g., 6 x 10⁴ cells/cm²) onto the apical side of the Transwell™ inserts.
-
Culture for 18-22 days, changing the medium every 2-3 days, to allow for spontaneous differentiation into a polarized monolayer.[13]
-
-
Monolayer Integrity Verification:
-
On the day of the experiment, measure the TEER of each monolayer. Only use inserts with TEER values ≥ 200 Ω·cm².[15] This confirms the formation of robust tight junctions.
-
-
Transport Experiment:
-
Carefully wash the cell monolayers twice with pre-warmed (37°C) transport buffer.
-
For A→B transport: Add the test compound (e.g., 10 µM) in transport buffer to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
For B→A transport: Add the test compound in transport buffer to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.[11]
-
Perform experiments in triplicate for each condition.[16]
-
Incubate the plates for 2 hours at 37°C on an orbital shaker.[11]
-
-
Sample Analysis:
-
At the end of the incubation, collect samples from the receiver compartments. Also, collect a sample from the initial donor solution.
-
Analyze all samples by LC-MS/MS to determine the compound concentration.
-
Data Analysis and Interpretation
The apparent permeability coefficient (Papp) is calculated for each direction:
Papp (cm/s) = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of compound appearance in the receiver chamber.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor chamber.
The Efflux Ratio (ER) is then calculated:
ER = Papp (B→A) / Papp (A→B)
Permeability and Efflux Classification:
| Papp (A→B) (x 10⁻⁶ cm/s) | Predicted Absorption | Classification |
| < 2 | Low | Low |
| 2 - 20 | Medium | Medium |
| > 20 | High | High |
| Efflux Ratio (ER) | Interpretation |
| < 2 | No significant active efflux |
| ≥ 2 | Potential substrate of an efflux transporter (e.g., P-gp) |
Section 4: MDCK-MDR1 Permeability Assay
Principle and Application
The Madin-Darby Canine Kidney (MDCK) cell line is another valuable tool for permeability screening.[10] While wild-type MDCK cells can be used for general permeability assessment, their key advantage lies in the availability of transfected cell lines that overexpress specific human transporters. The MDCK-MDR1 cell line, which overexpresses the human MDR1 gene encoding for P-glycoprotein (P-gp), is widely used to specifically identify P-gp substrates and investigate their potential for efflux.[17][18]
Causality: Because MDCK cells form very tight monolayers but have low endogenous transporter expression, the MDCK-MDR1 model provides a clean system to study the specific contribution of P-gp to a compound's transport.[19] A high efflux ratio in this assay is a direct and strong indicator of P-gp-mediated efflux, which is critical for predicting blood-brain barrier (BBB) penetration and potential drug-drug interactions.[17][20]
Caption: General workflow for the MDCK-MDR1 P-gp substrate assay.
Detailed Protocol: Bidirectional MDCK-MDR1 Assay
Materials:
-
MDCK-MDR1 cell line
-
24-well Transwell™ plates
-
Cell culture medium
-
Transport buffer (HBSS, pH 7.4)
-
This compound
-
Control compounds (e.g., Propranolol, Digoxin)
-
P-gp inhibitor (e.g., Cyclosporin A)[17]
-
TEER meter
-
Incubator and analytical instrumentation (as for Caco-2)
Procedure:
-
Cell Seeding and Culture:
-
Seed MDCK-MDR1 cells onto Transwell™ inserts.
-
Culture for 4-5 days to form a confluent, polarized monolayer.[20]
-
-
Monolayer Integrity Verification:
-
Confirm monolayer integrity by measuring TEER before the experiment.[18]
-
-
Transport Experiment:
-
The procedure for the bidirectional transport experiment is analogous to the Caco-2 assay.
-
Wash monolayers with pre-warmed transport buffer.
-
Add the test compound (e.g., 10 µM) to the donor side (Apical for A→B, Basolateral for B→A).[17]
-
(Optional but Recommended): To confirm P-gp involvement, run a parallel experiment where a known P-gp inhibitor is added to both the apical and basolateral chambers during the incubation.
-
-
Sample Analysis:
-
Collect samples from the receiver compartments and analyze via LC-MS/MS.
-
Data Analysis and Interpretation
Calculations for Papp and Efflux Ratio (ER) are the same as for the Caco-2 assay.
Interpretation of MDCK-MDR1 Results:
| Efflux Ratio (ER) | Interpretation | Action |
| < 2 | Not a significant P-gp substrate | Proceed based on passive permeability |
| ≥ 2 | Likely a P-gp substrate | Confirm with inhibitor arm |
If an inhibitor is used, a significant reduction in the ER (typically back towards 1) in the presence of the inhibitor confirms that the compound is a P-gp substrate. This has major implications for CNS penetration, as P-gp is a key efflux transporter at the blood-brain barrier.
Section 5: Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Compound Recovery (<70%) | - Compound binding to plasticware- Poor compound solubility- Cell metabolism or degradation | - Use low-binding plates- Check compound stability in assay buffer- Reduce incubation time or analyze for metabolites |
| High Data Variability | - Inconsistent cell seeding- Pipetting errors- Edge effects on the plate | - Ensure homogenous cell suspension before seeding- Use calibrated pipettes; automate if possible- Avoid using the outermost wells of the plate |
| Failed Monolayer Integrity (Low TEER) | - Cells are overgrown or unhealthy- Contamination- Compound toxicity | - Optimize cell seeding density and culture time- Practice aseptic technique- Assess compound cytotoxicity at the test concentration |
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands for the treatment of pain. Part 1: 4-acylamino derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. tandfonline.com [tandfonline.com]
- 11. enamine.net [enamine.net]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Caco-2 Permeability | Evotec [evotec.com]
- 14. nuvisan.com [nuvisan.com]
- 15. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 16. bioivt.com [bioivt.com]
- 17. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 18. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. MDCK-MDR1 Permeability | Evotec [evotec.com]
Application Notes and Protocols for the Evaluation of N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in Sigma-1 Receptor Binding Assays
Foreword: A Strategic Approach to Novel Ligand Characterization
The sigma-1 receptor (σ1R), a unique ligand-operated molecular chaperone primarily located at the endoplasmic reticulum (ER), has emerged as a compelling therapeutic target for a spectrum of neurological and psychiatric disorders.[1][2] Its role in modulating critical cellular functions, including calcium signaling, ion channel activity, and cellular stress responses, underscores the importance of identifying and characterizing novel ligands that can selectively interact with this receptor.[3][4]
The pyrazolo[3,4-d]pyrimidine scaffold has shown significant promise in yielding potent and selective σ1R ligands.[5][6][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a member of this promising chemical class, in a suite of sigma-1 receptor binding and functional assays. While direct binding data for this specific molecule is not yet prevalent in public literature, its structural similarity to known σ1R modulators makes it a compelling candidate for investigation.[8][9][10]
This guide is designed not as a rigid template, but as a strategic framework. It explains the "why" behind the "how," offering field-proven insights into experimental design, execution, and data interpretation. By following these protocols, researchers can generate robust and reliable data to determine the affinity, selectivity, and functional activity of this compound, thereby elucidating its potential as a novel pharmacological tool or therapeutic agent.
Part 1: The Sigma-1 Receptor - A Unique Molecular Target
The σ1R is a 223-amino acid transmembrane protein that resides predominantly at the mitochondria-associated ER membrane (MAM).[3][11] Unlike classical G protein-coupled or ionotropic receptors, it functions as an intracellular signal transduction amplifier.[1][12] In its inactive state, σ1R is complexed with the binding immunoglobulin protein (BiP), another ER chaperone.[3][13] Upon stimulation by ligand agonists or in response to cellular stress, σ1R dissociates from BiP and can then interact with a variety of "client" proteins, including ion channels (e.g., K+ channels, NMDA receptors) and the inositol 1,4,5-trisphosphate receptor (IP3R), a key regulator of intracellular calcium release.[3][4][14] This modulatory role is central to its neuroprotective and procognitive effects.[2][15]
The Rationale for Investigating this compound:
The pyrazolo[3,4-d]pyrimidine core is an isostere of adenine, a fundamental biological motif, which has led to its exploration for various biological activities.[16][17] Several derivatives of this scaffold have been reported to exhibit high affinity and selectivity for the σ1R, making them valuable tools for studying pain and other CNS disorders.[5][6] this compound shares this core structure, providing a strong rationale for its systematic evaluation as a potential σ1R ligand.[8][18]
Part 2: Radioligand Binding Assays - The Gold Standard for Affinity Determination
Radioligand binding assays are the foundational method for determining the affinity (Ki) of a test compound for its target receptor. These assays directly measure the interaction between a radiolabeled ligand and the receptor.
Principle of Competitive Radioligand Binding
This assay measures the ability of a non-radiolabeled test compound (the "competitor," in this case, this compound) to displace a known high-affinity radioligand from the σ1R. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50 value. This is then used to calculate the inhibition constant (Ki), which reflects the true affinity of the test compound for the receptor.
Experimental Protocol: Competitive Binding Assay
1. Materials and Reagents:
-
Test Compound: this compound
-
Radioligand: [³H]-(+)-pentazocine (a selective σ1R agonist radioligand).[19][20]
-
Membrane Preparation: Guinea pig liver membranes are an excellent source due to their high expression of σ1R.[19][21] Alternatively, membranes from cells overexpressing human σ1R (e.g., HEK-293T cells) can be used.[22]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: Haloperidol (10 µM) or (+)-Pentazocine (10 µM).[19][23]
-
Filtration System: Brandel or Millipore manifold filtration system with GF/B glass fiber filters.
-
Scintillation Cocktail: A suitable liquid scintillation cocktail (e.g., PerkinElmer MicroScint 20).[22]
-
Scintillation Counter: A liquid scintillation counter (e.g., PerkinElmer MicroBeta).[22]
2. Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a series of dilutions of the test compound in the assay buffer. A typical concentration range would be from 0.1 nM to 10 µM.
-
Dilute the [³H]-(+)-pentazocine in assay buffer to a final concentration near its Kd value (typically 1-5 nM).[19][22]
-
-
Assay Setup (in 96-well plates):
-
Total Binding: Add 50 µL of assay buffer, 100 µL of membrane preparation (typically 100 µg protein/well), and 50 µL of diluted [³H]-(+)-pentazocine.[22]
-
Non-specific Binding (NSB): Add 50 µL of 10 µM Haloperidol, 100 µL of membrane preparation, and 50 µL of diluted [³H]-(+)-pentazocine.
-
Competitive Binding: Add 50 µL of each dilution of this compound, 100 µL of membrane preparation, and 50 µL of diluted [³H]-(+)-pentazocine.
-
-
Incubation: Incubate the plates at room temperature for 120 minutes to reach equilibrium.[24] Some protocols may use 37°C for a shorter duration.[23]
-
Harvesting: Rapidly filter the contents of each well through the GF/B filters using the filtration manifold. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add the scintillation cocktail, and allow them to equilibrate. Count the radioactivity (in disintegrations per minute, DPM) in a liquid scintillation counter.
3. Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine IC50: Use a non-linear regression analysis (sigmoidal dose-response) to determine the IC50 value.
-
Calculate Ki: Convert the IC50 to a Ki value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.[22]
-
Causality Behind Choices:
-
[³H]-(+)-pentazocine: Chosen for its high selectivity and affinity for the σ1R, ensuring that the binding being measured is specific to this receptor.[19]
-
Guinea Pig Liver Membranes: Their high receptor density (Bmax) provides a robust signal-to-noise ratio.[19][21]
-
Rapid Filtration: This step is critical to quickly separate bound from free radioligand, preventing dissociation of the ligand-receptor complex during the washing process.
Alternative: Scintillation Proximity Assay (SPA)
For higher throughput screening, a Scintillation Proximity Assay (SPA) can be employed. This homogeneous assay format eliminates the need for filtration.[25][26]
Principle: Receptor-coated beads containing a scintillant are used. When a radioligand binds to the receptor, it is brought into close proximity with the scintillant, generating a light signal. Unbound radioligand in the solution is too far away to excite the scintillant.[27][28]
Part 3: Fluorescence-Based Binding Assays - A Non-Radioactive Alternative
Fluorescence-based assays offer a safer and often more convenient alternative to radioligand binding, eliminating the need for radioactive materials and specialized disposal.
Principle of Fluorescence Polarization (FP) or FRET
These assays rely on changes in the properties of a fluorescent ligand upon binding to the receptor. For instance, in a competition assay, the test compound displaces a fluorescently-labeled σ1R ligand. This displacement can be detected by a change in fluorescence polarization or through Förster Resonance Energy Transfer (FRET) if a suitable donor-acceptor pair is engineered into the system.[13][29]
Experimental Protocol: Competition Assay Using a Fluorescent Ligand
1. Materials and Reagents:
-
Test Compound: this compound
-
Fluorescent Ligand: A validated fluorescent σ1R ligand.[29][30][31]
-
Receptor Source: Purified σ1R protein or cell membranes with high σ1R expression.
-
Assay Buffer: As per the fluorescent ligand manufacturer's recommendation (e.g., PBS with 0.01% Tween-20).
-
Plate Reader: A microplate reader capable of detecting the specific fluorescence signal (e.g., FP or FRET).
2. Step-by-Step Methodology:
-
Preparation of Reagents: Prepare serial dilutions of this compound.
-
Assay Setup: In a suitable microplate (e.g., black, low-binding 384-well), add the receptor preparation, the fluorescent ligand (at a concentration near its Kd), and the serially diluted test compound.
-
Incubation: Incubate the plate, protected from light, for a specified time to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Measurement: Read the fluorescence signal on the plate reader.
-
Data Analysis: Plot the change in fluorescence signal against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50, which can be converted to Ki as described previously.
Part 4: Cell-Based Functional Assays - Assessing Agonist vs. Antagonist Activity
Binding affinity does not reveal the functional consequence of a ligand-receptor interaction. Functional assays are essential to determine whether this compound acts as an agonist (mimicking the effect of σ1R activation) or an antagonist (blocking the effect of an agonist).
Principle of Calcium Mobilization Assay
The σ1R modulates intracellular calcium (Ca²⁺) signaling, in part by stabilizing the IP3 receptor at the ER.[1][3][14] This assay measures changes in intracellular Ca²⁺ levels in response to σ1R ligand treatment. An agonist may potentiate Ca²⁺ release induced by another stimulus, while an antagonist would block this effect.
Experimental Protocol: FLIPR-Based Calcium Assay
1. Materials and Reagents:
-
Cell Line: A cell line endogenously expressing σ1R and relevant signaling components (e.g., SH-SY5Y neuroblastoma cells).
-
Calcium Indicator Dye: A fluorescent Ca²⁺ indicator dye (e.g., Fluo-4 AM).
-
σ1R Agonist: A known σ1R agonist (e.g., (+)-Pentazocine or PRE-084).
-
Test Compound: this compound
-
Instrument: A fluorescence imaging plate reader (FLIPR) or similar instrument capable of real-time kinetic readings.
2. Step-by-Step Methodology:
-
Cell Plating: Plate cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Load the cells with the Ca²⁺ indicator dye according to the manufacturer's protocol.
-
Antagonist Mode: To test for antagonist activity, pre-incubate the cells with various concentrations of this compound.
-
Measurement: Place the plate in the FLIPR instrument. Establish a baseline fluorescence reading.
-
Stimulation: Add a known σ1R agonist (e.g., (+)-Pentazocine) and immediately begin recording the fluorescence signal over time.
-
Agonist Mode: To test for agonist activity, add this compound directly to the cells (without a pre-added agonist) and monitor for any changes in Ca²⁺ levels.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular Ca²⁺. For antagonist mode, calculate the dose-dependent inhibition of the agonist-induced signal to determine an IC50.
Part 5: Data Presentation and Interpretation
All quantitative data should be summarized for clear comparison.
Table 1: Hypothetical Binding Affinity and Functional Data for this compound
| Assay Type | Parameter | Value (Hypothetical) | Reference Compound ((+)-Pentazocine) |
| Radioligand Binding ([³H]-(+)-pentazocine) | Ki (nM) | 25.5 | 5.2 nM[22] |
| Calcium Mobilization (Antagonist Mode) | IC50 (nM) | 48.2 | N/A |
| Selectivity vs. σ2R | Ki (σ2R)/Ki (σ1R) | >100-fold | ~200-fold |
Interpretation:
-
A low nanomolar Ki value would indicate high-affinity binding to the σ1R.
-
The IC50 from the functional assay helps classify the compound. If it inhibits an agonist's effect, it is an antagonist.
-
High selectivity for σ1R over σ2R is often a desirable characteristic for targeted therapeutic development.
Conclusion
This guide provides a comprehensive framework for the systematic evaluation of this compound as a novel sigma-1 receptor ligand. By employing a combination of high-fidelity radioligand binding assays and informative cell-based functional screens, researchers can accurately determine its affinity, selectivity, and mode of action. The insights gained from these studies will be crucial in establishing the compound's utility as a pharmacological tool and in assessing its potential for further development as a therapeutic agent for CNS disorders.
References
- 1. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 2. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 4. The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands for the treatment of pain. Part 1: 4-acylamino derivatives - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands for the treatment of pain. Part 2: Introduction of cyclic substituents in position 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazolo[3,4- d]pyrimidines as sigma-1 receptor ligands for the treatment of pain. Part 2: Introduction of cyclic substituents in position 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine [mdpi.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 13. In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The molecular function of σ receptors: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 25. Scintillation Proximity Assays | Revvity [revvity.co.jp]
- 26. Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand | Springer Nature Experiments [experiments.springernature.com]
- 27. youtube.com [youtube.com]
- 28. researchgate.net [researchgate.net]
- 29. Development of sigma-1 (σ1) receptor fluorescent ligands as versatile tools to study σ1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 30. iris.unito.it [iris.unito.it]
- 31. researchgate.net [researchgate.net]
Analytical techniques for N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine characterization
An Application Note for the Comprehensive Characterization of N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Authored by: Senior Application Scientist
Introduction
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a purine isostere that forms the core of numerous biologically active compounds, including kinase inhibitors.[1][2][3] this compound is a representative of this class, and its rigorous characterization is a prerequisite for any meaningful biological or pharmaceutical development.[1][4] The identity, purity, and structural integrity of such active pharmaceutical ingredients (APIs) must be unequivocally established to ensure safety, efficacy, and reproducibility in research and clinical settings.
This application note provides a comprehensive guide to the analytical techniques required for the definitive characterization of this compound. We move beyond mere procedural lists to explain the causality behind methodological choices, ensuring each protocol is a self-validating system grounded in established scientific principles and regulatory expectations.[5][6][7] This document is intended for researchers, analytical scientists, and drug development professionals who require robust and reliable methods for API characterization.
Molecular Profile and Physicochemical Properties
A foundational understanding of the analyte's properties is critical for method development.
Structure:
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₇H₉N₅ | [8][9] |
| Molecular Weight | 163.18 g/mol | [8][9] |
| CAS Number | 5334-49-6 | [8] |
| Predicted logP | -0.2 to -0.49 | [10] |
| Predicted pKa (Strongest Basic) | 4.28 | [10] |
This data informs the selection of solvents, chromatographic conditions, and ionization techniques for subsequent analyses. The predicted pKa, for instance, is crucial for developing reversed-phase HPLC methods, as it dictates the optimal mobile phase pH to ensure a consistent, single ionic state of the molecule for reproducible retention.
Integrated Analytical Workflow for Characterization
A multi-technique, or orthogonal, approach is essential for unambiguous characterization. No single technique can provide all the necessary information. The following workflow illustrates the logical integration of key analytical methods.
Caption: Integrated workflow for API characterization.
High-Performance Liquid Chromatography (HPLC): Purity and Assay
HPLC is the cornerstone for assessing the purity of this compound and quantifying its content (assay). A reversed-phase method is typically employed for polar heterocyclic compounds.[11]
Rationale for Method Design
The goal is to develop a stability-indicating method capable of separating the main peak from potential impurities, starting materials, and degradation products. A C18 column provides broad applicability for retaining moderately polar compounds. The mobile phase composition is critical; a buffered aqueous phase maintains a consistent pH to control the ionization state of the basic amine and nitrogen-containing rings, while an organic modifier (methanol or acetonitrile) elutes the compound from the nonpolar stationary phase. UV detection is suitable due to the presence of the chromophoric pyrazolopyrimidine ring system.
Protocol: RP-HPLC Method for Purity Assessment
-
Instrumentation & Consumables:
-
HPLC system with UV-Vis or Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Vials, filters, and HPLC-grade solvents.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent, improving peak shape for basic compounds. |
| Mobile Phase B | Methanol | Common organic modifier providing good solvating power for this class of compounds.[12] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.[12][13] |
| Gradient | 10% B to 90% B over 15 minutes | A gradient elution ensures that both polar and non-polar impurities can be resolved and eluted effectively. |
| Column Temp. | 25 °C | Controlled temperature ensures reproducible retention times.[12] |
| Detection λ | 265 nm | Wavelength should be set at an absorbance maximum for the analyte to ensure high sensitivity. |
| Injection Vol. | 5 µL | A small volume minimizes potential for peak distortion.[12] |
-
Sample Preparation:
-
Accurately weigh ~10 mg of the compound.
-
Dissolve in 10 mL of methanol to create a 1 mg/mL stock solution.
-
Further dilute with a 50:50 mixture of Mobile Phase A:B to a final concentration of ~50 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Interpretation:
-
Purity: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Identification: The retention time of the main peak should match that of a qualified reference standard.
-
Impurities: The DAD can be used to assess peak purity and compare the UV spectra of minor peaks against the main peak to identify potential co-elutions or related impurities.
-
Method Validation Framework
This method must be validated according to ICH Q2(R2) guidelines to be considered trustworthy and fit for purpose.[5][6][14]
| Validation Parameter | Purpose & Acceptance Criteria |
| Specificity | Demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. (Peak purity > 0.995) |
| Linearity | Establish a linear relationship between concentration and detector response. (Correlation coefficient r² ≥ 0.998 over a range like 5-80 µg/mL).[12][15] |
| Accuracy | Measure the closeness of the results to the true value, typically via spike recovery studies. (Recovery between 98.0% - 102.0%).[15] |
| Precision | Assess the degree of scatter between a series of measurements. (Repeatability and intermediate precision RSD ≤ 2.0%).[15][16] |
| LOD & LOQ | Determine the lowest concentration that can be reliably detected and quantified. Essential for impurity analysis.[7] |
| Robustness | Show the method's reliability with respect to deliberate variations in parameters (e.g., pH, flow rate). (%RSD should remain < 2.0%).[12][16] |
Mass Spectrometry (MS): Molecular Identity Confirmation
MS is a powerful technique for confirming the molecular weight of the target compound. Electrospray ionization (ESI) is the preferred method for polar, non-volatile molecules like this compound as it generates intact molecular ions with high efficiency.
Protocol: ESI-MS Analysis
-
Instrumentation: A mass spectrometer equipped with an ESI source (e.g., a Quadrupole or Time-of-Flight analyzer).
-
Sample Preparation:
-
Prepare a dilute solution of the analyte (~10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile/water (50:50).
-
The sample can be introduced via direct infusion or by coupling the MS to the HPLC system (LC-MS).
-
-
Instrument Parameters:
-
Ionization Mode: Positive Ion Mode. The multiple nitrogen atoms in the structure are readily protonated.
-
Mass Range: Scan from m/z 50 to 500 to cover the expected molecular ion and potential fragments.
-
-
Data Interpretation:
-
Expected Ion: The primary ion observed will be the protonated molecule, [M+H]⁺.
-
Calculation: C₇H₉N₅ (163.18) + H⁺ (1.01) = 164.19 m/z .
-
High-Resolution MS (HRMS): For definitive confirmation, HRMS can provide the exact mass to within a few parts per million (ppm), allowing for the unambiguous determination of the elemental formula. A study on a similar pyrazolopyrimidine derivative utilized HRMS for structural confirmation.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation
NMR spectroscopy is the most definitive technique for elucidating the precise molecular structure. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon skeleton.
Rationale for Solvent and Experiment Selection
Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice as it can dissolve the polar analyte and allows for the observation of exchangeable protons like N-H. A standard ¹H and ¹³C spectrum is the minimum requirement. 2D NMR experiments like COSY and HSQC can be used if further structural confirmation is needed.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve in ~0.7 mL of DMSO-d₆.
-
Transfer to a 5 mm NMR tube.
-
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard ¹H spectrum followed by a ¹³C{¹H} (proton-decoupled) spectrum.
-
-
Data Interpretation (Expected Signals): The structure suggests a distinct set of signals. Based on published data for a closely related analog, 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine[17], the following shifts can be anticipated:
¹H NMR (400 MHz, DMSO-d₆)
| Signal Type | Approx. δ (ppm) | Integration | Multiplicity | Assignment |
| Singlet | ~8.1 | 1H | s | Pyrazole C3-H |
| Singlet | ~7.8-8.2 | 1H | br s | Amine N-H (exchangeable) |
| Singlet | ~3.9 | 3H | s | Pyrazole N1-CH₃ |
| Singlet | ~3.1 | 3H | s | Amine N-CH₃ |
¹³C NMR (101 MHz, DMSO-d₆)
-
Expect 7 distinct carbon signals.
-
Signals in the ~150-160 ppm region corresponding to the pyrimidine ring carbons.
-
Signals in the ~100-140 ppm region for the pyrazole ring carbons.
-
Two signals in the aliphatic region (~25-40 ppm) for the two methyl carbons.
X-Ray Crystallography: Absolute Structure Confirmation
For crystalline materials, single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure.[18][19][20] It serves as the ultimate validation of the structure determined by spectroscopic methods. A study on a similar pyrazolopyrimidine successfully used X-ray analysis to definitively prove the regioselectivity of a reaction and confirm the final structure.[17]
Protocol Overview
-
Crystal Growth: High-quality single crystals must be grown, typically through slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and diffraction data is collected.
-
Structure Solution & Refinement: The data is processed to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the overall molecular conformation.
Conclusion
The characterization of this compound requires a systematic and multi-faceted analytical approach. HPLC provides the critical assessment of purity and is suitable for quantitative assay, while Mass Spectrometry offers rapid and accurate molecular weight confirmation. NMR spectroscopy is indispensable for the detailed elucidation of the molecular structure. Finally, X-ray crystallography stands as the gold standard for absolute structural proof when a crystalline sample is available. Each technique provides a unique and complementary piece of information. By integrating these methods within a validated framework, as outlined by ICH guidelines, researchers and drug developers can ensure the identity, purity, and quality of their material, forming a solid foundation for further investigation.[5][21][22]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Pyrazolopyrimidines as highly potent and selective, ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 1-substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. hmdb.ca [hmdb.ca]
- 11. researchgate.net [researchgate.net]
- 12. ijcpa.in [ijcpa.in]
- 13. sphinxsai.com [sphinxsai.com]
- 14. qbdgroup.com [qbdgroup.com]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. scispace.com [scispace.com]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of New Pyrazolo[3,4- d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 22. Analytical Method Development and Validation | UI Pharmaceuticals - The University of Iowa [uip.pharmacy.uiowa.edu]
Troubleshooting & Optimization
Improving aqueous solubility of N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Technical Support Center: N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
A Guide to Improving Aqueous Solubility for Researchers
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the underlying scientific principles to help you make informed decisions in your experiments.
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, but its derivatives are frequently characterized by low aqueous solubility, which can hinder biological assays and limit bioavailability.[1][2] This guide offers a structured, question-and-answer approach to systematically troubleshoot and resolve these solubility issues.
Frequently Asked Questions & Troubleshooting Guide
Q1: I'm having trouble dissolving this compound in my standard aqueous buffer (e.g., PBS pH 7.4). Why is this happening?
A1: The issue stems from the compound's intrinsic physicochemical properties. This compound (MW: 163.18 g/mol , Formula: C₇H₉N₅) possesses a planar, heterocyclic ring structure that is predominantly hydrophobic.[3] While it has nitrogen atoms capable of hydrogen bonding, the molecule's overall character favors self-association into a stable crystal lattice rather than interacting with water molecules. This is a common challenge for this class of compounds, often leading to slow dissolution rates and low bioavailability, categorizing them as BCS Class II or IV agents.[2] Overcoming the energy barrier of this crystal lattice is the key to improving solubility.
Q2: What is the most direct and simplest method I should attempt first to improve solubility?
A2: The most straightforward initial approach is pH adjustment . Your compound has a secondary amine group and several nitrogen atoms within its aromatic rings, making it a weak base. In a neutral or alkaline solution (like PBS pH 7.4), the compound exists primarily in its neutral, un-ionized, and less soluble form.
By lowering the pH of the aqueous medium, you can protonate these basic nitrogen atoms. This protonation results in the formation of a salt, which is an ionized species. Ionic compounds have much stronger and more favorable interactions with polar water molecules, leading to a significant increase in aqueous solubility.[][5][6]
-
Preparation: Prepare a series of buffers with pH values ranging from 2 to 7.4 (e.g., 0.1 M citrate buffers for pH 2-6, 0.1 M phosphate buffer for pH 7.4).
-
Addition of Compound: Add an excess amount of this compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present to achieve saturation.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. A shaker or rotator is ideal.
-
Separation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Analysis: Plot the measured solubility against the pH of the buffer. You should observe a significant increase in solubility as the pH decreases. For many amine-containing compounds, a pH of 4-5 is often sufficient.
Q3: I've tried lowering the pH, but the solubility is still insufficient for my required stock concentration, or my assay is pH-sensitive. What is the next logical step?
A3: The next strategy is to employ co-solvents . A co-solvent is a water-miscible organic solvent that, when added to water, alters the overall polarity of the solvent system.[7][8] Co-solvents work by disrupting the highly ordered hydrogen-bonding network of water. This disruption reduces the solvent's polarity and its ability to "squeeze out" non-polar solutes, thereby creating a more favorable environment for your hydrophobic compound to dissolve.[][8]
This is a highly effective and widely used technique, particularly for preparing concentrated stock solutions for in vitro assays.[9]
| Co-solvent | Abbreviation | Typical Starting Concentration | Notes |
| Dimethyl Sulfoxide | DMSO | 5-20% (v/v) | Excellent solubilizing power; can have cellular effects at >0.5% in assays. |
| Ethanol | EtOH | 10-30% (v/v) | Low toxicity; commonly used in parenteral formulations.[9] |
| Propylene Glycol | PG | 10-40% (v/v) | Good solubilizer with low volatility.[10] |
| Polyethylene Glycol 400 | PEG 400 | 20-50% (v/v) | Higher viscosity; effective for very poorly soluble compounds.[10] |
-
Select Co-solvents: Choose 2-3 co-solvents from the table above (DMSO and Ethanol are common starting points).
-
Prepare Solvent Systems: Create a series of aqueous solutions containing increasing percentages of each co-solvent (e.g., 10%, 20%, 30%, 40%, 50% v/v in water or an appropriate buffer).
-
Determine Solubility: Using the same method described in the pH protocol (A2), add an excess of your compound to each co-solvent mixture.
-
Equilibrate and Quantify: Agitate for 24 hours, centrifuge, and measure the concentration in the supernatant.
-
Select Optimal System: Identify the co-solvent and concentration that provides the required solubility while minimizing the organic solvent percentage to avoid downstream experimental artifacts.
Q4: My experiment is highly sensitive to organic solvents, and pH adjustment is not an option. Is there a solvent-free method to increase aqueous solubility?
A4: Yes. In this scenario, complexation with cyclodextrins is an excellent and widely recognized strategy.[11][12] Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone. Their exterior is hydrophilic (water-soluble), while their internal cavity is hydrophobic (lipophilic).[13][14]
The this compound molecule can be encapsulated within the hydrophobic cavity of the cyclodextrin, forming a "host-guest" inclusion complex.[15] This complex effectively masks the hydrophobic nature of your compound, presenting the hydrophilic exterior of the cyclodextrin to the aqueous environment, which dramatically increases its apparent water solubility.[13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.
Caption: Cyclodextrin Encapsulation Mechanism.
The kneading method is a simple and effective way to prepare inclusion complexes in the lab without requiring large amounts of solvent.[11][15]
-
Molar Ratio Calculation: Determine the desired molar ratio of Drug:Cyclodextrin. A 1:1 ratio is a common starting point. Calculate the mass of HP-β-CD required for a specific mass of your compound.
-
Paste Formation: Place the calculated amount of HP-β-CD in a glass mortar. Add a small amount of water (or a water:ethanol mixture, e.g., 50:50) dropwise while triturating with the pestle to form a uniform, thick paste.
-
Drug Incorporation: Add your compound to the paste and continue to knead vigorously for 30-60 minutes. The mechanical energy applied during this step facilitates the inclusion of the drug into the cyclodextrin cavity.
-
Drying: Dry the resulting paste in an oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved, or use a vacuum oven for more sensitive compounds.
-
Final Product: The resulting dry powder is the inclusion complex. Grind it gently to ensure homogeneity. This powder can now be directly dissolved in your aqueous buffer, where it should exhibit significantly improved solubility.
Q5: I am working on late-stage formulation for in vivo studies and need a more robust solution for solubility and bioavailability. What advanced strategies should I consider?
A5: For advanced applications, you should explore methods that modify the solid-state properties of the drug or use a prodrug approach. Two powerful strategies are:
-
Amorphous Solid Dispersions (ASDs): Crystalline materials have low solubility due to their highly ordered, low-energy state. By dispersing the drug at a molecular level within a hydrophilic polymer matrix, you can create a high-energy, amorphous (non-crystalline) form.[1] This amorphous state does not have a stable crystal lattice to overcome, leading to a much higher apparent solubility and faster dissolution rate.[16][17] A study on pyrazolo[3,4-d]pyrimidine derivatives successfully used a miniaturized screening method to identify suitable polymers for creating effective ASDs.[1][16]
-
Prodrug Synthesis: This chemical modification strategy involves attaching a temporary, highly soluble functional group (a "promoieity") to the parent drug.[18] This new molecule, the prodrug, has enhanced aqueous solubility. Once administered, enzymes in the body cleave off the promoieity, releasing the active parent drug at the site of action. This approach has been successfully applied to pyrazolo[3,4-d]pyrimidines to improve their pharmacokinetic profiles for preclinical studies.[2][18]
Method Selection Workflow
To help guide your decision-making process, the following workflow outlines a systematic approach to enhancing the solubility of this compound.
Caption: Decision workflow for solubility enhancement.
References
- 1. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. usiena-air.unisi.it [usiena-air.unisi.it]
- 3. N,1-dimethyl-1H-pyrazolo(3,4-d)pyrimidin-4-amine | C7H9N5 | CID 219753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. Khan Academy [khanacademy.org]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. ijpbr.in [ijpbr.in]
- 10. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. humapub.com [humapub.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. touroscholar.touro.edu [touroscholar.touro.edu]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Prodrug Synthesis and Strategies
Welcome to the technical support center for the synthesis and prodrug strategies of N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common experimental challenges.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What is the most common synthetic route for this compound?
-
Why is regioselectivity a critical issue in the synthesis of substituted pyrazolo[3,4-d]pyrimidines?
-
What are the most effective prodrug strategies for improving the aqueous solubility of pyrazolo[3,4-d]pyrimidine derivatives?
-
How are carbamate prodrugs of this compound activated in vivo?
-
-
Synthesis and Troubleshooting Guides
-
Protocol 1: Synthesis of this compound
-
Experimental Protocol
-
Troubleshooting Guide
-
-
Protocol 2: Synthesis of a Carbamate Prodrug of this compound
-
Experimental Protocol
-
Troubleshooting Guide
-
-
-
Prodrug Strategies: A Deeper Dive
-
Alternative Prodrug Moieties
-
Enzymatic Cleavage Mechanisms
-
-
References
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and efficient method for synthesizing this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This typically starts from a precursor, 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, which is then reacted with methylamine.[1] This reaction selectively displaces the chlorine atom at the C4 position of the pyrimidine ring with a methylamino group.
The general synthetic approach is illustrated in the workflow below:
Caption: General synthetic workflow for this compound.
Q2: Why is regioselectivity a critical issue in the synthesis of substituted pyrazolo[3,4-d]pyrimidines?
Regioselectivity is paramount when dealing with precursors that have multiple reactive sites, such as di-substituted pyrazolopyrimidines. For instance, in the synthesis of a related compound, 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine from 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, there are two potential sites for nucleophilic attack: the C4 position of the pyrimidine ring and the chloromethyl group.[1]
Fortunately, the chlorine atom at the C4 position is generally more susceptible to nucleophilic attack than the chlorine in the chloromethyl group.[1] This preferential reactivity is attributed to the electron-withdrawing nature of the pyrimidine ring, which activates the C4 position for SNAr. Understanding the factors that govern this selectivity, such as the electronic properties of the heterocyclic system and the nature of the nucleophile, is crucial for achieving high yields of the desired product and minimizing the formation of unwanted isomers.
Q3: What are the most effective prodrug strategies for improving the aqueous solubility of pyrazolo[3,4-d]pyrimidine derivatives?
A significant challenge with many pyrazolo[3,4-d]pyrimidine-based compounds is their low aqueous solubility, which can hinder their preclinical and clinical development.[2][3][4] A highly effective strategy to overcome this is the use of prodrugs, particularly those that introduce a hydrophilic moiety via a cleavable linker.
Carbamate-based prodrugs have been successfully employed for this class of compounds.[4] This approach involves linking a water-soluble group, such as N-methylpiperazine, to the 4-amino group of the pyrazolo[3,4-d]pyrimidine core through a carbamate linker. This modification significantly enhances aqueous solubility while allowing for the release of the active parent drug through enzymatic cleavage in vivo.[2][3]
Q4: How are carbamate prodrugs of this compound activated in vivo?
Carbamate prodrugs are designed to be stable in the gastrointestinal tract and circulation but are susceptible to enzymatic hydrolysis to release the active drug.[5][6][7] The primary enzymes responsible for this bioconversion are esterases, which are abundant in the liver, plasma, and other tissues.[5]
The activation mechanism proceeds as follows:
Caption: In vivo activation of a carbamate prodrug.
Upon enzymatic cleavage of the carbamate bond, the linker and the hydrophilic moiety are released, along with carbon dioxide, liberating the parent this compound to exert its therapeutic effect.[6]
Synthesis and Troubleshooting Guides
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of structurally similar compounds and established pyrazolopyrimidine chemistry.[1][8][9]
Step 1: Synthesis of 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
-
Cyclization: Start with 5-amino-1-methyl-1H-pyrazole-4-carbonitrile. Reflux the pyrazole with an excess of formamide for 4-6 hours to form 4-hydroxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.
-
Chlorination: Treat the resulting 4-hydroxy derivative with phosphorus oxychloride (POCl₃) at reflux for 2-4 hours. After cooling, the reaction mixture is carefully poured onto crushed ice, and the precipitated 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is collected by filtration, washed with cold water, and dried.
Step 2: Amination to form this compound
-
Dissolve 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or ethanol.
-
Add an excess of aqueous methylamine solution (typically 40%, 2-3 equivalents) dropwise at a controlled temperature (e.g., 10-15 °C).
-
Stir the reaction mixture at room temperature for 5-7 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Add water to the residue to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
| Parameter | Condition | Typical Yield | Reference |
| Solvent | THF, Ethanol | 70-85% | [1] |
| Temperature | 10-25 °C | [1] | |
| Reaction Time | 5-7 hours | [1] |
digraph "Troubleshooting_Synthesis" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];Start [label="Low Yield or Incomplete Reaction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q1 [label="Impure Starting Material?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Sol1 [label="Recrystallize or purify the\n4-chloro precursor.", fillcolor="#F1F3F4", fontcolor="#202124"]; Q2 [label="Suboptimal Reaction Conditions?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Sol2 [label="Optimize temperature and\nreaction time. Ensure\nanhydrous conditions.", fillcolor="#F1F3F4", fontcolor="#202124"]; Q3 [label="Formation of Side Products?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Sol3 [label="Analyze byproducts by LC-MS.\nConsider alternative bases or\nsolvents to improve selectivity.", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="Successful Synthesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Q1; Q1 -> Sol1 [label="Yes"]; Sol1 -> Q2; Q1 -> Q2 [label="No"]; Q2 -> Sol2 [label="Yes"]; Sol2 -> Q3; Q2 -> Q3 [label="No"]; Q3 -> Sol3 [label="Yes"]; Sol3 -> End; Q3 -> End [label="No"]; }
Caption: Troubleshooting workflow for the synthesis of the parent compound.
Protocol 2: Synthesis of a Carbamate Prodrug of this compound
This one-pot, two-step procedure is adapted from established methods for preparing carbamate prodrugs of pyrazolo[3,4-d]pyrimidines.[3][4]
-
Formation of the Carbonyl Chloride Intermediate:
-
Dissolve this compound (1 equivalent) in an anhydrous solvent like dichloromethane (DCM).
-
Add a base, such as sodium bicarbonate, to the solution.
-
Slowly add a solution of triphosgene (a safer alternative to phosgene) in DCM at 0 °C.
-
Allow the reaction to stir at room temperature for 1-2 hours. The formation of the carbonyl chloride intermediate can be monitored by TLC.
-
-
Coupling with the Solubilizing Moiety:
-
In a separate flask, prepare the alkoxide of the desired hydrophilic alcohol (e.g., 2-(N-methylpiperazin-1-yl)ethanol) by treating it with a strong base like sodium hydride in anhydrous THF.
-
Add the solution of the carbonyl chloride intermediate dropwise to the prepared alkoxide at 0 °C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction carefully with water.
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired carbamate prodrug.
-
| Parameter | Condition | Typical Yield | Reference |
| Solvent | DCM, THF | 25-85% | [3] |
| Reagents | Triphosgene, NaH | [4] | |
| Temperature | 0 °C to RT | [4] |
-
Issue: Low yield of the carbonyl chloride intermediate.
-
Cause: Moisture in the reaction.
-
Solution: Ensure all glassware is oven-dried and use anhydrous solvents. Triphosgene is highly sensitive to moisture.
-
-
Issue: Decomposition of the carbonyl chloride intermediate.
-
Cause: This intermediate can be unstable.
-
Solution: Use the intermediate immediately in the next step without purification.[4]
-
-
Issue: Poor yield in the coupling step.
-
Cause: Incomplete formation of the alkoxide or side reactions.
-
Solution: Ensure the complete deprotonation of the alcohol with a strong base. Control the temperature during the addition of the carbonyl chloride.
-
Prodrug Strategies: A Deeper Dive
Alternative Prodrug Moieties
While carbamates are a well-established choice, other prodrug linkers can be considered to tailor the release profile and physicochemical properties:
-
Ester-based Prodrugs: If the pyrazolo[3,4-d]pyrimidine scaffold contains a suitable hydroxyl group, an ester linkage to a hydrophilic moiety can be formed. These are also cleaved by esterases.
-
Phosphate-based Prodrugs: Introduction of a phosphate group can dramatically increase aqueous solubility. These prodrugs are typically cleaved by alkaline phosphatases.[10]
-
Amino Acid Conjugates: Conjugating amino acids to the parent drug can improve solubility and potentially target amino acid transporters.[8]
Enzymatic Cleavage Mechanisms
The rate of enzymatic cleavage of a prodrug is a critical parameter that influences its pharmacokinetic profile. For carbamate prodrugs, the rate of hydrolysis can be modulated by the electronic and steric properties of the groups attached to the carbamate nitrogen and oxygen.[5][7]
-
Electron-donating groups on the alcohol portion of the carbamate can increase the rate of hydrolysis.
-
Steric hindrance around the carbamate linkage can decrease the rate of enzymatic cleavage.
By carefully selecting the linker and the solubilizing moiety, the release of the active drug can be fine-tuned for optimal therapeutic efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. usiena-air.unisi.it [usiena-air.unisi.it]
- 4. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Bioavailability of Pyrazolo[3,4-d]pyrimidine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[3,4-d]pyrimidine compounds. This class of molecules holds immense promise, particularly as kinase inhibitors in oncology.[1][2][3] The pyrazolo[3,4-d]pyrimidine scaffold is an isostere of adenine, allowing it to effectively mimic ATP and interact with the hinge region of many kinase active sites.[1][3]
However, a persistent challenge in the development of these potent inhibitors is their characteristically poor aqueous solubility, which often leads to low and erratic oral bioavailability, hindering their translation from promising enzymatic activity to effective therapeutic agents.[4][5][6] This guide provides in-depth, practical solutions and troubleshooting strategies to address these critical bioavailability challenges in a question-and-answer format.
Section 1: The Core Challenge - Understanding and Diagnosing Bioavailability Issues
This section addresses the foundational problem and provides a framework for diagnosing the specific cause of poor bioavailability.
FAQ 1.1: My pyrazolo[3,4-d]pyrimidine compound shows excellent potency in enzymatic assays but performs poorly or inconsistently in cell-based assays. What's the likely cause?
Answer: This is a classic and very common scenario. The discrepancy almost always points to poor aqueous solubility of your compound.[5] In a cell-free enzymatic assay, you can often use organic co-solvents like DMSO to solubilize the compound. However, when you introduce the compound to the aqueous environment of cell culture media, it may precipitate out of solution. This leads to an unknown and inconsistent concentration of the compound actually reaching the cells, resulting in unreliable and non-reproducible data.
Immediate Troubleshooting Steps:
-
Confirm Precipitation: Visually inspect your cell culture plates under a microscope after adding the compound. Look for crystalline particles or a hazy film.
-
Reduce Final DMSO Concentration: While necessary for stock solutions, the final concentration of DMSO in your cell media should ideally be kept below 0.5%, and certainly no more than 1%, to avoid solvent-induced artifacts and cytotoxicity.[5]
-
Solubility Measurement: Perform a simple kinetic solubility assay in your specific cell culture medium to determine the actual concentration you are achieving.
FAQ 1.2: My compound's bioavailability is poor in vivo. How do I determine if solubility is the primary culprit?
Answer: While poor solubility is the most frequent cause for this compound class, other factors like high first-pass metabolism or active efflux by transporters can also limit bioavailability.[7][8][9] A systematic approach is needed to pinpoint the rate-limiting step.
Below is a decision-making workflow to guide your investigation.
Caption: Troubleshooting decision tree for poor bioavailability.
Section 2: Formulation Strategies to Enhance Solubility
Formulation strategies aim to improve the apparent solubility and dissolution rate of the existing molecule without chemically altering it. These are often the fastest and most direct methods to improve exposure for preclinical studies.
FAQ 2.1: What are Amorphous Solid Dispersions (ASDs) and how can they help?
Answer: An Amorphous Solid Dispersion (ASD) is a formulation where the drug is molecularly dispersed in an inert carrier, typically a hydrophilic polymer.[10][11] Most pyrazolo[3,4-d]pyrimidines are crystalline, meaning their molecules are in a stable, low-energy state, which contributes to their poor solubility. By converting the drug to its amorphous (non-crystalline) form, you raise its free energy, which can lead to a significant increase in apparent aqueous solubility—sometimes 5 to 100-fold.[12] The polymer acts as a stabilizer to prevent the drug from recrystallizing during storage and in the gastrointestinal tract.[12][13]
Causality: The enhanced solubility from an ASD is a kinetic phenomenon. The amorphous drug can dissolve to create a supersaturated solution, a state where the drug concentration temporarily exceeds its thermodynamic crystalline solubility. The co-formulated polymer helps maintain this supersaturated state by inhibiting nucleation and crystal growth, allowing for greater absorption.[14]
This protocol is adapted from a high-throughput method to efficiently screen multiple polymers with minimal compound usage.[10][15]
References
- 1. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. How Much is Enough? Impact of Efflux Transporters on Drug delivery Leading to Efficacy in the Treatment of Brain Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. contractpharma.com [contractpharma.com]
- 13. Advances in the development of amorphous solid dispersions: The role of polymeric carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 15. Water Solubility Enhancement of Pyrazolo[3,4- d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine stability issues in solution
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and related pyrazolopyrimidine compounds. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this important class of nitrogen heterocycles in solution. Our goal is to provide not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot effectively and ensure the integrity of your experimental results.
The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized as an isostere of the adenine ring of ATP, which allows it to effectively bind to the hinge region of many kinases.[1] This has led to its widespread investigation for developing targeted therapies, particularly in oncology.[1][2] However, like many nitrogen-rich heterocyclic compounds, derivatives of this scaffold can exhibit solution-state instabilities that may compromise experimental outcomes if not properly managed.[3][4]
This guide is structured into two main parts: a Frequently Asked Questions (FAQs) section for quick reference and a comprehensive Troubleshooting Guide for in-depth problem-solving.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and stability of this compound.
Q1: What are the primary stability concerns for pyrazolo[3,4-d]pyrimidine derivatives in solution?
A: The primary concerns are hydrolytic, oxidative, and photolytic degradation.
-
Hydrolysis: The pyrimidine ring can be susceptible to cleavage under strong acidic or basic conditions. The exocyclic amine group may also be a site for hydrolysis, although this is generally less common than ring degradation.[5][6]
-
Oxidation: Nitrogen atoms within the heterocyclic system can be susceptible to oxidation, especially in the presence of reactive oxygen species or certain metal ions.[7][8]
-
Photostability: Aromatic heterocyclic systems can absorb UV light, leading to photochemical degradation. This is a critical consideration for compounds stored in transparent containers or handled extensively on the benchtop under ambient light.
Q2: What is the recommended general procedure for storing solutions of this compound?
A: For optimal stability, solutions should be stored under the following conditions:
-
Temperature: ≤ -20°C, with -80°C being ideal for long-term storage.
-
Light: Protect from light by using amber vials or by wrapping containers in aluminum foil.
-
Atmosphere: For maximum stability, especially if the solvent is not degassed, overlay the solution with an inert gas like argon or nitrogen before sealing.
-
Solvent: Use high-purity, anhydrous solvents (e.g., DMSO, DMF, Ethanol). If aqueous buffers are required, they should be freshly prepared, filtered, and ideally degassed.
Q3: My compound is poorly soluble in aqueous buffers. What are my options?
A: Poor aqueous solubility is a known challenge for this class of compounds.[9] The recommended approach is to first prepare a concentrated stock solution in an anhydrous organic solvent like DMSO or DMF. This stock can then be serially diluted into the aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your assay and does not exceed a level that impacts biological activity or causes precipitation (typically <1%, often <0.1%).
Q4: How can I quickly check if my compound solution has degraded?
A: The most straightforward method is analytical chromatography, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. Compare the chromatogram of your current solution to a freshly prepared standard or a reference chromatogram from when the solution was first made. The appearance of new peaks or a decrease in the area of the main peak is a strong indicator of degradation.
Part 2: Troubleshooting Guide
This section provides a deeper dive into specific problems, their likely causes, and systematic approaches to their resolution.
Issue 1: Inconsistent or Decreasing Biological Activity Over Time
You observe that the potency or effect of your compound diminishes in experiments conducted over several days or weeks, even when using the same stock solution.
Potential Cause: Compound degradation in the stock solution or in the assay medium.
Troubleshooting Workflow
Caption: Troubleshooting workflow for declining compound activity.
Explanation and Actionable Steps:
-
Verify Stock Integrity: The first step is to analyze your stock solution using a stability-indicating analytical method, typically RP-HPLC.[7]
-
Action: Inject your current stock solution and a freshly prepared one. If you observe new peaks or a significant reduction (>5%) in the main peak area of your old stock, degradation is the likely culprit.
-
-
Assess Assay Medium Stability: If the stock solution appears stable, the compound may be degrading in your aqueous assay buffer. Many biological assays are run at pH 7.4 and 37°C, conditions that can accelerate hydrolysis.
-
Action: Incubate the compound in your final assay medium for the duration of your experiment. Sample at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyze by HPLC to quantify the remaining parent compound.
-
-
Perform a Forced Degradation Study: To proactively understand your molecule's liabilities, a forced degradation (or stress testing) study is essential.[5][10] This involves exposing the compound to harsh conditions to intentionally generate degradation products. This study is crucial for developing a stability-indicating analytical method.[6]
Protocol 1: Basic Forced Degradation Study
This protocol is designed to identify the likely degradation pathways for your compound.[5][6]
Objective: To determine the stability of this compound under hydrolytic, oxidative, and photolytic stress.
Materials:
-
Compound stock solution (e.g., 10 mM in DMSO).
-
Reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂.
-
High-purity water and appropriate organic solvents (e.g., Acetonitrile, Methanol).
-
HPLC system with UV detector.
Procedure:
-
Sample Preparation: For each condition, dilute the stock solution to a final concentration of ~100 µM in the stressor solution. Prepare a control sample diluted in water/solvent mixture.
-
Acid Hydrolysis: Compound in 0.1 M HCl.
-
Base Hydrolysis: Compound in 0.1 M NaOH.
-
Oxidation: Compound in 3% H₂O₂.
-
Thermal Stress: Compound in water/solvent, heated.
-
Photolytic Stress: Compound in water/solvent, exposed to light (ICH Q1B options).
-
-
Incubation:
-
For hydrolytic and oxidative samples, incubate at 40-60°C for up to 24-48 hours.
-
For thermal stress, incubate at 70°C.
-
For photolytic stress, expose the solution to a controlled light source.
-
-
Time-Point Analysis: Withdraw aliquots at initial, intermediate, and final time points (e.g., 0, 4, 8, 24 h). Before HPLC analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
HPLC Analysis: Analyze all samples using a validated, stability-indicating HPLC method. Monitor for the appearance of new peaks and the loss of the parent compound's peak area.
Data Interpretation:
| Stress Condition | Typical Observation for Pyrazolopyrimidines | Implication |
| Acidic (0.1 M HCl) | Moderate to significant degradation. | Potential hydrolysis of the pyrimidine ring. |
| Basic (0.1 M NaOH) | Moderate degradation. | Potential hydrolysis or rearrangement. |
| Oxidative (H₂O₂) | Significant degradation. | N-oxidation at ring nitrogens is a common pathway for nitrogen heterocycles.[7] |
| Thermal (Heat) | Generally stable, unless hydrolytic conditions are also present.[11] | The core scaffold is often thermally robust.[11] |
| Photolytic (Light) | Potential for degradation. | Aromatic systems are often photosensitive. |
Issue 2: Appearance of Unexpected Peaks in Chromatography
You observe new, unexpected peaks in your HPLC or LC-MS analysis during routine experiments.
Potential Cause: Contamination, solvent impurities, or compound degradation.
Troubleshooting Decision Tree
Caption: Decision tree for identifying the source of unexpected peaks.
Explanation and Actionable Steps:
-
Rule out System/Solvent Contamination: Always begin by injecting a blank (the solvent your sample is dissolved in). If the peaks are present, the issue lies with your solvent or carryover in the HPLC system.
-
Verify Purity of Starting Material: If the blank is clean, prepare a solution from your solid starting material and inject it immediately. If the unexpected peaks are present, they are likely impurities from the synthesis and not degradants.
-
Confirm Degradation: If the blank and the freshly prepared sample are clean, but your aged experimental sample shows extra peaks, you have confirmed solution-state degradation. At this point, refer back to the forced degradation study to understand the conditions causing the instability and adjust your experimental and storage protocols accordingly. For structural elucidation of the degradants, analysis by LC-MS/MS is the standard approach.[7]
References
- 1. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity [mdpi.com]
- 8. ijisrt.com [ijisrt.com]
- 9. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acdlabs.com [acdlabs.com]
- 11. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Welcome to the technical support center for the synthesis of N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges in the synthesis of this important pyrazolopyrimidine core. As a structural analog of adenine, this scaffold is a key pharmacophore in the development of various kinase inhibitors and other therapeutic agents.[1][2] The following troubleshooting guide and frequently asked questions are based on established synthetic routes and aim to provide practical solutions to common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and efficient method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a 4-substituted-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine. The most common leaving group at the C4 position is a halogen, such as chlorine.
A typical reaction scheme proceeds as follows:
Caption: General synthetic route for this compound.
Q2: What are the critical parameters that influence the yield of this reaction?
Several factors can significantly impact the yield and purity of the final product. These include:
-
Reaction Temperature: The temperature needs to be carefully controlled to ensure a reasonable reaction rate without promoting side reactions.
-
Solvent: The choice of solvent is crucial. It must be inert to the reactants and capable of dissolving the starting materials. Common solvents include tetrahydrofuran (THF), ethanol, and isopropanol.
-
Concentration of Methylamine: A sufficient excess of methylamine is often used to drive the reaction to completion.
-
Purity of Starting Materials: The purity of the 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is paramount. Impurities can lead to unwanted side products and complicate purification.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. A suitable mobile phase would typically be a mixture of ethyl acetate and hexane.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound.
Problem 1: Low or No Product Yield
Possible Causes and Solutions:
| Possible Cause | Explanation | Troubleshooting Steps |
| Inactive Starting Material | The 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine may have degraded or is of poor quality. | - Confirm the identity and purity of the starting material using NMR and melting point analysis. - If necessary, repurify the starting material by recrystallization or column chromatography. |
| Insufficient Methylamine | The nucleophilic substitution requires an adequate concentration of methylamine to proceed efficiently. | - Use a larger excess of methylamine. A 2 to 5-fold excess is a good starting point. - Ensure that the methylamine solution has not degraded, especially if it is an older stock. |
| Low Reaction Temperature | The activation energy for the SNAr reaction may not be reached at a low temperature, leading to a sluggish or stalled reaction. | - Gradually increase the reaction temperature in 5-10 °C increments while monitoring the reaction by TLC. - Consider switching to a higher-boiling point solvent if the desired temperature cannot be reached. |
| Inappropriate Solvent | The solvent may not be suitable for the reaction, leading to poor solubility of reactants or side reactions. | - Screen different solvents such as THF, ethanol, or DMF. - Ensure the solvent is anhydrous, as water can react with the starting material. |
digraph "Troubleshooting_Low_Yield" { graph [nodesep=0.3, ranksep=0.5]; node [shape=record, style="rounded", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];"Start" [label="Low or No Product Yield", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Check_SM" [label="Check Starting Material Purity"]; "Check_Reagent" [label="Verify Methylamine Concentration & Quality"]; "Optimize_Temp" [label="Optimize Reaction Temperature"]; "Optimize_Solvent" [label="Screen Solvents"]; "Success" [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Start" -> "Check_SM"; "Check_SM" -> "Check_Reagent" [label="If SM is pure"]; "Check_Reagent" -> "Optimize_Temp" [label="If reagent is good"]; "Optimize_Temp" -> "Optimize_Solvent" [label="If no improvement"]; "Optimize_Solvent" -> "Success";
}
Caption: Troubleshooting workflow for low product yield.
Problem 2: Presence of Multiple Spots on TLC, Indicating Impurities
Possible Causes and Solutions:
| Possible Cause | Explanation | Troubleshooting Steps |
| Side Reactions | At elevated temperatures or with prolonged reaction times, side reactions can occur. A common side product is the di-substituted product if there are other reactive sites on the pyrazolopyrimidine ring. | - Lower the reaction temperature. - Reduce the reaction time and monitor closely by TLC. - A study on a similar compound showed that controlling the temperature between 10-20°C can lead to a highly selective reaction.[3] |
| Decomposition of Product | The product may be unstable under the reaction or work-up conditions. | - Perform the work-up at a lower temperature. - Use a milder base for neutralization if required. |
| Incomplete Reaction | The presence of the starting material spot on TLC indicates an incomplete reaction. | - Increase the reaction time or temperature as discussed in "Problem 1". - Increase the amount of methylamine. |
Purification of the Final Product:
If impurities are present, purification is necessary. The two most common methods are:
-
Recrystallization: This is an effective method for removing small amounts of impurities. A suitable solvent system needs to be identified. Ethanol/water mixtures have been shown to be effective for similar compounds.[3]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the method of choice. A gradient of ethyl acetate in hexane is a good starting point for elution.
Problem 3: Difficulty in Isolating the Product
Possible Causes and Solutions:
| Possible Cause | Explanation | Troubleshooting Steps |
| Product is Highly Soluble in the Work-up Solvent | If the product has high solubility in the aqueous phase during work-up, it will be lost. | - Extract the aqueous phase multiple times with an organic solvent like dichloromethane or ethyl acetate. - Saturate the aqueous phase with sodium chloride (brine) to decrease the solubility of the product. |
| Product Oiling Out Instead of Precipitating | During crystallization, the product may separate as an oil rather than a solid. | - Try a different crystallization solvent or a mixture of solvents. - Cool the solution slowly and scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure product if available. |
Experimental Protocols
General Procedure for the Synthesis of this compound:
-
To a solution of 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (1 equivalent) in a suitable solvent (e.g., THF, 10 mL/g of starting material), add a solution of methylamine (2-5 equivalents) at 10-15 °C.
-
Stir the reaction mixture at room temperature for 5-10 hours, monitoring the progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
To the residue, add water and stir for 15-30 minutes.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
If necessary, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).[3]
Note: This is a general procedure and may require optimization based on your specific experimental setup and the purity of your starting materials.
References
Optimizing N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine dosage for in vivo studies
Introduction
Welcome to the technical support guide for N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This molecule belongs to the pyrazolo[3,4-d]pyrimidine class, a versatile scaffold known for yielding potent kinase inhibitors.[1][2][3] Derivatives of this class have been investigated for activity against numerous targets, including Src, VEGFR-2, DHFR, and BTK, making them promising candidates for oncology and immunology research.[4][5][6][7][8]
This guide is designed for researchers, scientists, and drug development professionals to provide a systematic and scientifically-grounded approach to optimizing the in vivo dosage of this compound. Given the novelty of specific derivatives, this document focuses on the methodology of dose determination rather than prescribing a fixed dose, ensuring a robust and reproducible experimental design.
Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses the most common initial questions regarding the handling and preliminary assessment of this compound before initiating in vivo studies.
Q1: What is the likely mechanism of action for this compound class?
A1: The pyrazolo[3,4-d]pyrimidine core acts as a "hinge-binding" motif, mimicking the adenine ring of ATP.[3][9] This allows it to compete with ATP for the binding pocket of various protein kinases, thereby inhibiting their catalytic activity and blocking downstream signal transduction.[4][8] While the precise targets of this compound must be empirically determined, related compounds inhibit key oncogenic kinases like Src, Bcr-Abl, VEGFR, and EGFR.[3][5][6][10]
Caption: Generalized kinase inhibition pathway.
Q2: What are the key physicochemical properties I need to be aware of?
A2: The primary challenge with the pyrazolo[3,4-d]pyrimidine class is often poor aqueous solubility.[9][11][12] This can significantly impact formulation, bioavailability, and ultimately, in vivo efficacy. It is critical to determine the solubility of your specific batch in various solvents and potential vehicle components before designing your dosing solution.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₉N₅ | [13] |
| Molecular Weight | 163.18 g/mol | [13] |
| Aqueous Solubility | Predicted to be low | [9][11][12] |
| Stereochemistry | Achiral | [13] |
Q3: How should I formulate this compound for in vivo administration?
A3: Due to the expected low water solubility, a multi-component vehicle system is typically required. The goal is to create a stable, injectable solution or suspension.
-
Initial Approach (Solution): A common starting formulation for intraperitoneal (IP) or oral (PO) administration is a ternary system like DMSO/Tween® 80/Saline .
-
Dissolve the compound in a minimal amount of DMSO (e.g., 5-10% of the final volume).
-
Add a surfactant like Tween® 80 or Cremophor® EL (e.g., 5-10% of the final volume) and vortex thoroughly.
-
Add saline or PBS dropwise while vortexing to reach the final volume.
-
Trustworthiness Check: Always observe the final formulation for precipitation. If the solution is cloudy or contains particulates, it is not suitable for injection. Prepare fresh daily.
-
-
Advanced Formulations: If simple vehicles fail, or for intravenous (IV) administration, advanced delivery systems may be necessary. Studies on related pyrazolo[3,4-d]pyrimidines have successfully used albumin nanoparticles or liposomes to improve solubility and pharmacokinetic profiles.[11][12]
Part 2: Troubleshooting Guide - In Vivo Dose Optimization
This section provides a logical, step-by-step framework for establishing a safe and effective dose in your animal model of choice.
Q4: I have no starting dose information. Where do I begin?
A4: The first essential experiment is a Maximum Tolerated Dose (MTD) study. The goal is to identify the highest dose that can be administered without causing unacceptable toxicity. This is performed in a small cohort of healthy, non-tumor-bearing animals of the same strain, age, and sex as your planned efficacy study.
Experimental Protocol: Maximum Tolerated Dose (MTD) Study
-
Animal Allocation: Randomly assign 3-5 mice per dose group. Include a vehicle-only control group.
-
Dose Selection: Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent groups (e.g., 10, 25, 50, 100 mg/kg). The dose range should be wide enough to identify a toxic threshold.
-
Administration: Administer the compound daily for 5-7 consecutive days via the intended route (e.g., IP, PO).
-
Monitoring: Record the following daily:
-
Body weight (a loss of >15-20% is a common endpoint).
-
Clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia, labored breathing).
-
Mortality.
-
-
Endpoint: The MTD is defined as the highest dose at which no mortality and no more than a 10-15% mean body weight loss is observed, with a full recovery after a washout period. This dose serves as the upper limit for your efficacy studies.
Table 2: Example MTD Study Design (5-day)
| Group | N | Compound Dose (mg/kg) | Vehicle | Route | Monitoring |
| 1 | 3 | 0 | DMSO/Tween/Saline | IP | Daily Weight, Clinical Signs |
| 2 | 3 | 10 | DMSO/Tween/Saline | IP | Daily Weight, Clinical Signs |
| 3 | 3 | 30 | DMSO/Tween/Saline | IP | Daily Weight, Clinical Signs |
| 4 | 3 | 75 | DMSO/Tween/Saline | IP | Daily Weight, Clinical Signs |
| 5 | 3 | 150 | DMSO/Tween/Saline | IP | Daily Weight, Clinical Signs |
Q5: My animals are showing signs of toxicity at a dose I thought would be safe. What's wrong?
A5: Unexpected toxicity can arise from several factors. Systematically troubleshoot the issue.
Table 3: Troubleshooting Common In Vivo Toxicity Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| Acute Toxicity (within hours of dosing) | Formulation issue (e.g., precipitation, high DMSO concentration), rapid Cmax, off-target effects. | 1. Check Formulation: Ensure it's a clear solution. Prepare fresh. 2. Reduce Cmax: Split the daily dose into two administrations (e.g., 25 mg/kg BID instead of 50 mg/kg QD). 3. Change Route: Switch from IP/IV to PO to slow absorption. |
| Cumulative Toxicity (after several days) | Drug accumulation, metabolite toxicity, on-target toxicity in healthy tissues. | 1. Reduce Dose: Lower the dose by 25-50%. 2. Change Schedule: Switch from daily to intermittent dosing (e.g., 5 days on, 2 days off). 3. Perform Necropsy: Examine major organs for signs of damage. |
| Vehicle-Related Toxicity | High concentration of DMSO or other solvents, immune reaction to Cremophor. | 1. Reduce Solvent %: Reformulate to use the absolute minimum amount of solvent. 2. Run Vehicle-Only Controls: Ensure the vehicle itself is well-tolerated at the administered volume. |
Q6: I'm not seeing any anti-tumor effect. How do I improve efficacy?
A6: Lack of efficacy is typically due to insufficient target engagement. This means not enough of the drug is reaching the tumor and inhibiting its target for a long enough period.
Caption: Workflow for in vivo dose optimization.
-
Increase the Dose: If your current dose is well-tolerated, perform a dose-escalation study in tumor-bearing animals. Test doses up to the MTD.
-
Confirm Target Engagement (Pharmacodynamics): The most critical step is to run a Pharmacokinetic/Pharmacodynamic (PK/PD) study. This experiment answers two questions: Is the drug getting into the tumor (PK)? And is it hitting its target (PD)?
Experimental Protocol: Acute PK/PD Study
-
Animals: Use tumor-bearing animals when tumors reach a specified size.
-
Dosing: Administer a single dose of the compound (e.g., 75% of MTD). Include a vehicle control group.
-
Sample Collection: Collect blood and tumor tissue at multiple time points post-dose (e.g., 0, 1, 4, 8, 24 hours). A terminal procedure is required for each time point.
-
PK Analysis: Quantify the concentration of the compound in plasma and tumor homogenates using LC-MS/MS. This determines key parameters like Cmax (peak concentration), Tmax (time to peak), and drug exposure over time (AUC).
-
PD Analysis: In parallel tumor samples, measure the status of a biomarker that reflects target activity. If the compound is a kinase inhibitor, this is typically the phosphorylation level of the target protein (e.g., p-Src / Total Src) or a key downstream substrate, analyzed via Western Blot or ELISA.
-
Correlation: Correlate the drug concentration in the tumor (PK) with the degree of target inhibition (PD). A successful dose will achieve a concentration high enough to cause sustained inhibition of the target for a significant portion of the dosing interval. If target inhibition is weak or transient, the dose or dosing frequency must be increased.
References
- 1. The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 3. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
- 9. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iris.cnr.it [iris.cnr.it]
- 11. Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GSRS [gsrs.ncats.nih.gov]
Technical Support Center: Metabolic Stability Analysis of N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
As a Senior Application Scientist, this guide provides in-depth technical support for researchers investigating the metabolic stability of N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and related pyrazolo[3,4-d]pyrimidine derivatives. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring your assays are robust, reproducible, and yield insightful data for your drug development programs.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to orient your experimental strategy.
Q1: What is the general metabolic profile expected for pyrazolo[3,4-d]pyrimidine derivatives?
A: Generally, compounds from the pyrazolo[3,4-d]pyrimidine class demonstrate good to high metabolic stability.[1][2][3] Their metabolism is primarily dependent on Cytochrome P450 (CYP) enzymes located in liver microsomes.[1][2] The most common metabolic transformations observed for this scaffold are oxidative reactions, such as N-dealkylation.[1][2] For this compound, the primary metabolic routes are likely N-demethylation at either the N-1 pyrazole position or the N-4 amine position.
Q2: Which in vitro test system should I use for my initial metabolic stability screen?
A: For initial screening, Human Liver Microsomes (HLM) are the industry standard and the most appropriate starting point.[4][5] HLMs are subcellular fractions rich in Phase I enzymes, particularly CYPs, which are the key drivers of metabolism for this compound class.[1][6] This assay is cost-effective, has high throughput, and directly assesses the compound's susceptibility to the most common metabolic pathway. If the compound proves to be highly stable in HLM, or if you suspect Phase II metabolism (e.g., glucuronidation) may be a factor, you can then progress to more complex systems like Liver S9 fractions or cryopreserved hepatocytes.[6][7]
Q3: Which specific CYP450 isozymes are most likely involved in the metabolism of this compound?
A: Studies on similar pyrazolo[3,4-d]pyrimidine derivatives indicate that the CYP3A family, particularly CYP3A4, is the isoenzyme family most involved in their metabolism.[1][2] CYP3A4 is responsible for metabolizing over 30% of all clinical drugs and is highly abundant in the human liver.[8][9] To confirm this, you can perform reaction phenotyping studies using specific chemical inhibitors (e.g., ketoconazole for CYP3A4) or recombinant human CYP enzymes.[1]
Q4: My compound has low aqueous solubility. How will this affect my metabolic stability assay?
A: Low aqueous solubility is a known challenge for this class of compounds and can significantly impact your results.[3][10] Poor solubility can lead to artificially low metabolism rates because the compound is not fully available to the enzymes. It is critical to ensure the final concentration of your organic solvent (like DMSO) is low (typically <1%) in the final incubation mixture to prevent precipitation.[4][5] You may also need to assess the kinetic solubility of your compound under the specific assay conditions (buffer, pH) to select an appropriate test concentration.
Section 2: Experimental Design & Protocols
This section provides detailed, validated protocols for conducting metabolic stability studies.
Core Experimental Workflow
The following diagram outlines the general workflow for an in vitro metabolic stability assay.
Caption: General workflow for a microsomal stability assay.
Protocol 1: Human Liver Microsomal (HLM) Stability Assay
This protocol is designed to assess Phase I metabolic stability.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH regenerating system (or NADPH stock solution)
-
Control compounds (e.g., a high-turnover and low-turnover compound like Verapamil and Warfarin)
-
Acetonitrile (ACN), ice-cold, containing an analytical internal standard (IS)
-
DMSO (LC-MS grade)
Typical Experimental Parameters
| Parameter | Typical Value | Rationale |
|---|---|---|
| Microsomal Protein Conc. | 0.5 - 1.0 mg/mL | Balances enzymatic activity with potential for non-specific binding.[4][5] |
| Test Compound Conc. | 1 µM | Low concentration, typically below the Km, to ensure first-order kinetics.[5] |
| NADPH Conc. | 1 mM | Ensures the cofactor is not rate-limiting during the incubation.[4] |
| Incubation Time Points | 0, 5, 15, 30, 45, 60 min | Provides sufficient data points to accurately model compound depletion.[5] |
| Final DMSO Conc. | < 0.5% | Minimizes solvent-induced enzyme inhibition and compound precipitation.[4] |
| Incubation Temperature | 37°C | Mimics physiological temperature for optimal enzyme activity.[11] |
Procedure:
-
Reagent Preparation:
-
Prepare a 1 µM working solution of the test compound in phosphate buffer from a 10 mM DMSO stock.
-
Prepare HLM suspension in phosphate buffer to achieve a final concentration of 0.5 mg/mL.
-
Prepare the NADPH solution according to the manufacturer's instructions to achieve a 1 mM final concentration.
-
-
Incubation Setup:
-
In a 96-well plate, add the HLM suspension and the test compound working solution. Include a negative control incubation without NADPH to assess non-enzymatic degradation.[5]
-
Senior Application Scientist Tip: Pre-incubate the plate at 37°C for 5-10 minutes. This allows the compound and enzymes to reach thermal equilibrium before the reaction starts, improving data consistency.[1]
-
-
Reaction Initiation and Sampling:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution to all wells except the negative control. The T=0 time point sample should be taken immediately by adding an aliquot of the incubation mixture to a quench solution.
-
Continue incubating at 37°C with gentle shaking.
-
At each subsequent time point (5, 15, 30, 45, 60 min), remove an aliquot and add it to a collection plate containing ice-cold ACN with the internal standard. This immediately stops the reaction and precipitates the microsomal proteins.[11]
-
-
Sample Processing & Analysis:
-
Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.
-
Protocol 2: Data Analysis
-
Quantification: Determine the peak area ratio of the test compound to the internal standard at each time point using LC-MS/MS.
-
Normalization: Normalize the data by expressing the peak area ratio at each time point as a percentage of the ratio at T=0.
-
Plotting: Plot the natural logarithm (ln) of the percent remaining versus time.
-
Calculation:
Section 3: Troubleshooting Guide
This guide addresses common issues encountered during metabolic stability experiments in a Q&A format.
Troubleshooting Logic Flow
Caption: A logical guide for troubleshooting common experimental issues.
Assay-Specific Troubleshooting
Q: My positive control compounds show the expected metabolism, but my test compound shows almost no degradation (>90% remaining after 60 minutes). What's next?
A: This is a common scenario for stable compounds like pyrazolo[3,4-d]pyrimidines.
-
Expert Interpretation: This result suggests your compound is likely a "low-clearance" compound. Standard microsomal assays often lack the sensitivity to accurately measure the metabolism of such compounds.[13]
-
Recommended Action:
-
Confirm the Result: Repeat the assay, perhaps with a higher microsomal protein concentration or a longer incubation time, to ensure the stability is real.
-
Advance to Hepatocytes: The next logical step is to use a more complex, metabolically complete system like cryopreserved human hepatocytes.[6][12] Hepatocytes contain both Phase I and Phase II enzymes and can provide a more comprehensive picture of metabolism.[6] For very low clearance compounds, a "hepatocyte relay" assay may be required to amplify the metabolic turnover.[13]
-
Q: My results show rapid disappearance of my compound in the first 5 minutes, but the rate slows down dramatically at later time points. Is this normal?
A: This pattern often indicates a problem with the assay conditions rather than true metabolic kinetics.
-
Expert Interpretation: The most likely cause is that the NADPH cofactor has been depleted early in the reaction, causing the enzymatic activity to cease. This can happen with highly active microsomal batches or if the test compound is a potent CYP inhibitor that forms metabolic-intermediate complexes.
-
Recommended Action:
-
Use a Cofactor Regenerating System: Instead of a single bolus of NADPH, use an NADPH-regenerating system (e.g., containing glucose-6-phosphate and G6P dehydrogenase). This maintains a constant supply of NADPH throughout the incubation.
-
Lower Protein Concentration: Reduce the microsomal protein concentration to lower the overall rate of NADPH consumption.
-
Analytical (LC-MS) Troubleshooting
Q: I see significant signal for my compound in the T=0 sample, but the signal is inconsistent or shows poor peak shape in later time points. What could be the cause?
A: This points to an issue with sample matrix effects or metabolite interference.
-
Expert Interpretation: As the parent compound is metabolized, the concentration of metabolites increases in the sample. These metabolites can co-elute with the parent compound, causing ion suppression in the mass spectrometer, or they can interfere with chromatography.[14]
-
Recommended Action:
-
Optimize Chromatography: Develop a more effective LC gradient to ensure the parent compound is chromatographically separated from any major metabolites.[14][15]
-
Review Sample Preparation: Standard protein precipitation is fast but can be "dirty." If problems persist, consider a more thorough sample cleanup method like solid-phase extraction (SPE) to remove more matrix components before analysis.[14]
-
Check for Adducts: Ensure you are monitoring the correct mass for your compound. In biological matrices, it's common to see sodium [M+Na]+ or potassium [M+K]+ adducts, which can shift signal away from the expected protonated molecule [M+H]+.[16]
-
Q: I am seeing significant degradation in my negative control (no NADPH) incubation. Why?
A: This indicates non-CYP-mediated degradation.
-
Expert Interpretation: The compound may be chemically unstable in the pH 7.4 buffer at 37°C, or it could be a substrate for other enzymes present in microsomes that do not require NADPH, such as esterases (if the molecule has an ester moiety).
-
Recommended Action:
-
Assess Chemical Stability: Run a control incubation with the compound in buffer alone (no microsomes, no NADPH) to check for simple chemical hydrolysis.
-
Consider Other Enzymes: If the compound is stable in buffer but not in microsomes without NADPH, it points to non-CYP enzymatic activity. This is valuable information for understanding the compound's overall clearance pathways.
-
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. mdpi.com [mdpi.com]
- 9. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. usiena-air.unisi.it [usiena-air.unisi.it]
- 11. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 12. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Addressing the Challenges of Low Clearance in Drug Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. ssi.shimadzu.com [ssi.shimadzu.com]
Technical Support Center: Formulation and Application of N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in Cell Culture
Welcome to the technical support center for N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting protocols, and frequently asked questions regarding the formulation and use of this compound and its congeners in cell culture experiments.
While specific biological data for this compound (CAS 5334-49-6) is limited in public literature, its core structure, a pyrazolo[3,4-d]pyrimidine, is extensively studied.[1][2] This scaffold is a well-known "privileged structure" in medicinal chemistry, frequently utilized for the development of kinase inhibitors.[3][4][5] Therefore, this guide synthesizes direct knowledge of the chemical class with field-proven best practices for small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
The pyrazolo[3,4-d]pyrimidine nucleus is an isostere of adenine, a key component of ATP.[6] This structural mimicry allows derivatives to competitively bind to the ATP-binding site of many protein kinases, leading to their inhibition.[1][6] Numerous compounds with this core structure have been developed as potent inhibitors of various kinases, including Src, EGFR, and VEGFR-2, and exhibit anti-proliferative activity against a wide range of cancer cell lines.[7][8][9][10] Therefore, it is highly probable that this compound functions as a kinase inhibitor.
Q2: How should I prepare a stock solution of this compound?
Poor aqueous solubility is a hallmark challenge for the pyrazolo[3,4-d]pyrimidine class.[4][6] The recommended starting solvent is high-purity, anhydrous dimethyl sulfoxide (DMSO).
Protocol for Stock Solution Preparation:
-
Solvent: Use cell culture-grade, anhydrous DMSO.
-
Concentration: Prepare a high-concentration stock, typically 10-20 mM, to minimize the final DMSO concentration in your culture medium.
-
Procedure:
-
Weigh the compound accurately in a sterile, conical tube.
-
Add the calculated volume of DMSO to achieve the desired molarity.
-
To aid dissolution, vortex thoroughly. If needed, brief sonication in a water bath can be effective.[11][12]
-
Visually inspect the solution against a dark background to ensure complete dissolution and absence of particulates.[13]
-
Q3: What is the optimal working concentration for my experiments?
The optimal concentration is cell-line and assay-dependent. For novel pyrazolo[3,4-d]pyrimidine derivatives, IC50 values can range from nanomolar to micromolar.[3][7][9]
Workflow for Determining Working Concentration:
-
Range Finding: Perform a broad dose-response experiment (e.g., 10 nM to 100 µM) to determine the concentration range of interest.[13]
-
IC50 Determination: Conduct a more granular dose-response curve (typically 8-12 points centered around the estimated IC50) to precisely determine the half-maximal inhibitory concentration.
-
Mechanistic Studies: For investigating cellular mechanisms, it is advisable to use concentrations at or slightly above the IC50 value, while ensuring the concentration is below the threshold for overt cytotoxicity.[14]
Q4: How should I store the compound and its solutions?
Proper storage is critical to prevent degradation and maintain compound integrity.[15][16]
| Formulation | Storage Temperature | Storage Conditions |
| Solid Powder | -20°C | Store desiccated and protected from light. |
| DMSO Stock Solution | -20°C or -80°C | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[13] |
| Aqueous Working Dilutions | 4°C (short-term) | Prepare fresh for each experiment. Do not store. Poor aqueous solubility can lead to precipitation over time. |
Q5: What are the essential controls for experiments using this compound?
Rigor in experimental design is paramount to ensure that observed effects are due to the compound's specific activity.[17]
-
Vehicle Control: Treat cells with the same final concentration of the solvent (e.g., DMSO) used in the highest dose of the compound. This is critical, as solvents can have biological effects.[14][18] The final DMSO concentration should typically be kept below 0.5%.[13]
-
Positive Control: Use a known inhibitor of the target pathway to confirm that the assay system is responsive.
-
Negative Control: Use an untreated cell population as a baseline for normal cell behavior.
Troubleshooting Guides
Problem 1: Compound Precipitates in Cell Culture Medium
This is the most common issue encountered with hydrophobic compounds like pyrazolopyrimidines.[6][19][13]
Potential Causes & Solutions:
-
Cause: Exceeding Aqueous Solubility Limit. The transition from a high-concentration DMSO stock to the aqueous environment of the culture medium can cause the compound to "crash out."
-
Solution 1: Modify Dilution Protocol. Instead of adding the small-volume DMSO stock directly to the full volume of media in the well, perform a serial dilution. First, dilute the DMSO stock into a smaller volume of serum-free media, vortex gently, and then add this intermediate dilution to the culture wells.[11]
-
Solution 2: Reduce Final Concentration. Your desired concentration may simply be too high for the compound's solubility. Re-evaluate your dose-response curve.
-
Solution 3: Check Final Solvent Concentration. Ensure the final DMSO concentration does not exceed 0.5%. Higher concentrations can increase the risk of precipitation and cause solvent-induced toxicity.[13]
-
-
Cause: Interaction with Media Components. Salts and proteins in the buffer and serum can reduce the solubility of small molecules.[11]
-
Solution 1: Test in Simpler Media. Perform initial solubility tests in phosphate-buffered saline (PBS) or serum-free media to see if serum components are the issue.
-
Solution 2: Use Carrier Proteins. For certain applications, serum albumin can act as a carrier and improve the apparent solubility of hydrophobic compounds.[12]
-
Experimental Workflow for Solubility Troubleshooting
References
- 1. researchgate.net [researchgate.net]
- 2. hmdb.ca [hmdb.ca]
- 3. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. benchchem.com [benchchem.com]
- 17. resources.biomol.com [resources.biomol.com]
- 18. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors and Other Kinase Inhibitors for Researchers
In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, with the pyrazolo[3,4-d]pyrimidine scaffold being a particularly fruitful starting point for the development of potent and selective therapeutic agents.[1][2] This guide provides a comprehensive comparison of a representative pyrazolo[3,4-d]pyrimidine-based kinase inhibitor with other established kinase inhibitors, offering researchers, scientists, and drug development professionals a detailed analysis supported by experimental data and methodologies.
Introduction to Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors
The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, largely due to its structural resemblance to the adenine base of ATP.[2] This mimicry allows compounds based on this scaffold to act as competitive inhibitors at the ATP-binding site of a wide range of kinases, which are enzymes that play a critical role in cellular signaling pathways.[2] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
This guide will focus on a comparative analysis of a representative pyrazolo[3,4-d]pyrimidine-based inhibitor and its performance against other classes of kinase inhibitors targeting similar pathways. For the purpose of this guide, we will focus on the well-established class of Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors, pivotal in controlling the cell cycle. The approved CDK4/6 inhibitors—Palbociclib, Ribociclib, and Abemaciclib—will serve as the primary comparators.[3][4][5]
Biochemical Potency and Selectivity: A Head-to-Head Comparison
The initial assessment of any kinase inhibitor is its biochemical potency, typically quantified by the half-maximal inhibitory concentration (IC50), and its selectivity across the kinome. A highly potent and selective inhibitor is desirable to maximize on-target efficacy while minimizing off-target side effects.
| Compound | Target Kinase | IC50 (nM) | Selectivity Notes | Reference |
| Representative Pyrazolo[3,4-d]pyrimidine | CDK4/Cyclin D1 | 5 | Highly selective for CDK4/6 over other CDKs and a broad panel of kinases. | Hypothetical Data |
| CDK6/Cyclin D1 | 10 | |||
| Palbociclib | CDK4/Cyclin D1 | 11 | Highly selective for CDK4/6. | [4] |
| CDK6/Cyclin D1 | 16 | |||
| Ribociclib | CDK4/Cyclin D1 | 10 | Highly selective for CDK4/6. Associated with QTc prolongation. | [3][4] |
| CDK6/Cyclin D1 | 39 | |||
| Abemaciclib | CDK4/Cyclin D1 | 2 | Greater potency for CDK4 over CDK6. Can cross the blood-brain barrier. | [4][5] |
| CDK6/Cyclin D1 | 5 |
Expert Analysis: The representative pyrazolo[3,4-d]pyrimidine inhibitor demonstrates potent and balanced inhibition of both CDK4 and CDK6, comparable to the established drugs. The slightly higher potency of Abemaciclib for CDK4 is a notable differentiator, potentially contributing to its distinct clinical profile, including its single-agent activity.[5] The selectivity of all these compounds for CDK4/6 is crucial for their therapeutic window, as off-target inhibition of other kinases can lead to toxicity.[3]
Visualizing Kinase Selectivity
Caption: Kinase selectivity profile of a representative pyrazolo[3,4-d]pyrimidine CDK4/6 inhibitor.
Mechanism of Action: Beyond Simple Inhibition
All three approved CDK4/6 inhibitors and the representative pyrazolo[3,4-d]pyrimidine are ATP-competitive inhibitors, binding to the kinase domain of CDK4 and CDK6 and preventing the phosphorylation of the retinoblastoma (Rb) protein. This action blocks the progression of the cell cycle from the G1 to the S phase.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-<i>d</i>]pyrimidine scaffold [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. Toxicity profiles of cyclin-dependent kinase 4/6 inhibitors: safety analysis from clinical trials and the FDA adverse event reporting system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK4/6 inhibitors in breast cancer: differences in toxicity profiles and impact on agent choice. A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Overview of the Safety Profile and Clinical Impact of CDK4/6 Inhibitors in Breast Cancer—A Systematic Review of Randomized Phase II and III Clinical Trials | MDPI [mdpi.com]
A Comparative Guide to Pyrazolo[3,4-d]pyrimidine Derivatives in Modulating MCF-7 Breast Cancer Cell Proliferation and Survival
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its structural similarity to endogenous purines. This unique characteristic allows derivatives of this scaffold to competitively interact with a multitude of ATP-binding sites on various kinases, making them a focal point in the development of targeted cancer therapies. This guide provides a comparative analysis of several pyrazolo[3,4-d]pyrimidine derivatives, detailing their efficacy and mechanisms of action specifically within the context of MCF-7 human breast adenocarcinoma cells. The insights presented herein are supported by robust experimental data, offering a clear perspective for researchers and drug development professionals.
Introduction to Pyrazolo[3,4-d]pyrimidines in Oncology
The MCF-7 cell line, an estrogen-receptor-positive (ER+) and luminal A subtype of breast cancer, serves as a critical in vitro model for studying the efficacy of new therapeutic agents. Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated significant potential in this model by targeting key signaling pathways that govern cell proliferation, survival, and apoptosis. Their mechanisms of action are diverse, ranging from the inhibition of cyclin-dependent kinases (CDKs) that regulate the cell cycle to the modulation of receptor tyrosine kinases like EGFR and VEGFR, and even the induction of reactive oxygen species (ROS).[1][2][3][4]
Comparative Efficacy of Pyrazolo[3,4-d]pyrimidine Derivatives in MCF-7 Cells
The anti-proliferative activity of various pyrazolo[3,4-d]pyrimidine derivatives has been extensively evaluated in MCF-7 cells, with their potency often quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the performance of several noteworthy derivatives from different studies, providing a snapshot of their comparative efficacy.
| Compound ID/Series | Target(s) | IC50 in MCF-7 Cells | Key Findings | Reference(s) |
| Acyclic Nucleoside Derivative 4 | Induces ROS | Potent cytotoxicity (concentration-dependent) | Significantly increased superoxide dismutase activity and hydrogen peroxide levels, leading to oxidative stress-induced cell death. | [1] |
| Compounds 2 & 9 | uPA | Promising anticancer activity | Exhibited remarkable cytotoxic activity comparable to doxorubicin by inhibiting urokinase plasminogen activator (uPA). | [5] |
| Compound 10b | COX-2 | 5.5-11 µg/ml | Showed high cytotoxic activity and inhibited LPS-induced COX-2 protein expression. | [6] |
| eCF506 | SRC Kinase | Subnanomolar IC50 (for SRC) | Developed through phenotypic screening, it shows exceptional selectivity for SRC over ABL kinase. | [7] |
| Compound 7f | DHFR | Potent cytotoxicity | Acted as a dihydrofolate reductase (DHFR) inhibitor, arrested the cell cycle in the S-phase, and induced apoptosis. | [8] |
| Compound 10e | Not specified | 11 µM | Among a series of 5-substituted pyrazolo[3,4-d]pyrimidin-4-ones, it showed the most potent cytotoxic effect. | [2] |
| Compounds 14 & 15 | CDK2/Cyclin A2 | 45 nM & 46 nM | Exhibited superior cytotoxic activities compared to sorafenib and were potent inhibitors of CDK2. | [9][10] |
| Compound 9 | Tubulin | 2.0 nM | A potent microtubule targeting agent that circumvents βIII-tubulin mediated resistance. | [11] |
| Compound 1a | Not specified | Low micromolar | Showed broad-spectrum anticancer activity and induced apoptosis. | [12] |
| Compound 12b | VEGFR-2 | 4.792 ± 0.21 μM | Displayed significant antitumor activity and was a potent VEGFR-2 inhibitor. | [3] |
| Compound VIIa | Not specified | 0.326 to 4.31 μM | Found to be the most effective among a series of derivatives, showing potent activity across 57 different cell lines. | [4] |
Mechanistic Insights: Diverse Pathways to Cell Death
The versatility of the pyrazolo[3,4-d]pyrimidine scaffold is evident in the diverse mechanisms through which its derivatives exert their anticancer effects in MCF-7 cells.
A prominent mechanism of action for many pyrazolo[3,4-d]pyrimidine derivatives is the inhibition of CDKs, which are crucial for cell cycle progression.[9][10][13] For instance, a series of novel derivatives were identified as potent CDK2 inhibitors, demonstrating superior cytotoxic activities against MCF-7 cells with IC50 values in the nanomolar range (e.g., compounds 14 and 15 with IC50s of 45 nM and 46 nM, respectively).[9][10] Inhibition of CDK2/cyclin A2 activity leads to cell cycle arrest, typically at the G1/S transition, preventing DNA replication and subsequent cell division. This targeted approach is often more tumor-specific and less toxic than conventional chemotherapy.[2]
Caption: Inhibition of the CDK2/Cyclin A complex by pyrazolo[3,4-d]pyrimidine derivatives halts the cell cycle at the G1/S transition, thereby inhibiting cell proliferation.
Certain pyrazolo[3,4-d]pyrimidine derivatives have been shown to induce apoptosis in MCF-7 cells by generating reactive oxygen species (ROS).[1] One study found that a series of novel substituted pyrazolo[3,4-d]pyrimidines significantly increased the activity of superoxide dismutase and the level of hydrogen peroxide, while decreasing the levels of catalase and glutathione peroxidase.[1] This imbalance in the cellular redox state leads to oxidative damage to proteins, lipids, and DNA, ultimately triggering programmed cell death.
Beyond CDKs, pyrazolo[3,4-d]pyrimidines have been designed to target a range of other kinases vital for cancer cell survival and proliferation.
-
SRC Kinase: Phenotypic screening against MCF-7 cells led to the discovery of eCF506, a potent and highly selective SRC kinase inhibitor.[7] SRC is a non-receptor tyrosine kinase that plays a role in cell adhesion, growth, and motility.
-
Dihydrofolate Reductase (DHFR): Some derivatives, designed as antifolate agents, have shown potent DHFR inhibition.[8] Compound 7f, for example, not only inhibited DHFR but also induced apoptosis and arrested MCF-7 cells in the S-phase.[8]
-
VEGFR-2: Targeting angiogenesis is another strategy. Compound 12b was identified as a potent VEGFR-2 inhibitor, which is crucial for the formation of new blood vessels that supply tumors.[3]
Caption: Pyrazolo[3,4-d]pyrimidine derivatives exhibit multi-target capabilities, inhibiting key kinases involved in motility, metabolism, and angiogenesis.
Experimental Protocols: A Self-Validating System
To ensure the reliability and reproducibility of the findings presented, standardized and validated experimental protocols are essential.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Protocol:
-
Cell Seeding: Plate MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazolo[3,4-d]pyrimidine derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Caption: Standardized workflow for determining the IC50 values of pyrazolo[3,4-d]pyrimidine derivatives in MCF-7 cells using the MTT assay.
Flow cytometry is a powerful technique to quantify apoptosis and analyze cell cycle distribution.
Step-by-Step Protocol:
-
Cell Treatment: Treat MCF-7 cells with the desired concentrations of the pyrazolo[3,4-d]pyrimidine derivative for a specified time (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Fixation: Fix the cells in 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cells using a flow cytometer. The DNA content, as measured by PI fluorescence, allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) and the identification of a sub-G1 peak indicative of apoptosis.
Conclusion and Future Directions
The comparative analysis reveals that pyrazolo[3,4-d]pyrimidine derivatives are a highly versatile and potent class of compounds against MCF-7 breast cancer cells. Their efficacy stems from the ability to be chemically modified to target a wide array of critical cellular pathways, including cell cycle regulation, oxidative stress, and key oncogenic kinases. The nanomolar potency of several derivatives, such as those targeting CDK2 and tubulin, underscores the therapeutic potential of this scaffold.
Future research should focus on optimizing the selectivity of these compounds to minimize off-target effects and enhance their therapeutic index. In vivo studies using xenograft models are crucial to validate the promising in vitro results and to assess the pharmacokinetic and pharmacodynamic properties of lead candidates. The continued exploration of structure-activity relationships will undoubtedly lead to the development of next-generation pyrazolo[3,4-d]pyrimidine-based therapies for breast cancer.
References
- 1. Synthesis and anticancer effects of some novel pyrazolo[3,4-d]pyrimidine derivatives by generating reactive oxygen species in human breast adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives [mdpi.com]
- 3. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Antitumor Activity of N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antitumor potential of N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. We will objectively compare its performance with established alternatives, supported by detailed experimental protocols and data interpretation. Our approach is grounded in scientific integrity, ensuring that each step is logically justified and contributes to a robust preclinical data package.
The core of this guide is built on the understanding that this compound belongs to the pyrazolo[3,4-d]pyrimidine class of compounds. This scaffold is a recognized pharmacophore in numerous anticancer agents, acting as a bioisostere of purines and often targeting critical cellular pathways involved in cancer progression, such as cyclin-dependent kinases (CDKs) and dihydrofolate reductase (DHFR)[1][2]. This mechanistic insight informs our selection of assays and comparators.
Rationale and Strategic Approach for Validation
The validation of a novel antitumor agent requires a multi-faceted approach, beginning with in vitro characterization and culminating in in vivo efficacy studies. Our strategy is designed to first establish the cytotoxic and mechanistic profile of this compound and then to assess its therapeutic potential in a preclinical animal model.
For this guide, we will focus on colorectal cancer as the indicative tumor type, given the availability of well-characterized cell lines and established standard-of-care chemotherapeutics for comparison, such as 5-Fluorouracil (5-FU) and Oxaliplatin[3][4][5][6].
The following diagram illustrates the overall workflow for the validation process:
Caption: Overall workflow for the validation of this compound.
In Vitro Experimental Protocols and Comparative Data
In vitro assays are fundamental for the initial screening and mechanistic understanding of a novel compound.[7][8][9][10] These assays provide a controlled environment to assess the direct effects of the compound on cancer cells.
Cell Viability Assay (MTT Assay)
This assay determines the concentration of the test compound that inhibits cell growth by 50% (IC50), providing a quantitative measure of its cytotoxicity.
Protocol:
-
Cell Seeding: Seed colorectal cancer cells (e.g., HCT-116) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound, 5-FU, and Oxaliplatin for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Comparative Data (Hypothetical):
| Compound | HCT-116 IC50 (µM) | HT-29 IC50 (µM) |
| This compound | 5.2 | 8.9 |
| 5-Fluorouracil (5-FU) | 10.8 | 15.3 |
| Oxaliplatin | 2.5 | 4.1 |
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the induction of apoptosis (programmed cell death) by the test compound.
Protocol:
-
Cell Treatment: Treat HCT-116 cells with this compound at its IC50 concentration for 48 hours. Include vehicle and positive controls (e.g., staurosporine).
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Comparative Data (Hypothetical Percentage of Apoptotic Cells):
| Treatment | Early Apoptosis (%) | Late Apoptosis (%) |
| Vehicle Control | 2.1 | 1.5 |
| This compound (IC50) | 25.4 | 15.8 |
| 5-FU (IC50) | 18.9 | 12.3 |
Cell Cycle Analysis
This assay determines the effect of the compound on cell cycle progression.
Protocol:
-
Cell Treatment: Treat HCT-116 cells with this compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Stain the fixed cells with a solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Comparative Data (Hypothetical Cell Cycle Distribution):
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 55.2 | 28.1 | 16.7 |
| This compound (IC50) | 25.8 | 15.3 | 58.9 |
| Oxaliplatin (IC50) | 40.1 | 35.6 | 24.3 |
Mechanistic Insights via Western Blotting
Based on the known activity of the pyrazolo[3,4-d]pyrimidine scaffold, we hypothesize that this compound may inhibit key cell cycle regulators. Western blotting can be used to probe the expression of proteins involved in the G2/M checkpoint, such as Cyclin B1 and CDK1, and apoptosis markers like cleaved PARP and Caspase-3.
Caption: Hypothesized mechanism of action for this compound.
In Vivo Efficacy: The Xenograft Model
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer therapeutic development.[11][12][13][14][15] They provide a platform to evaluate a compound's antitumor efficacy in a living organism.
Study Design and Execution
Protocol:
-
Cell Implantation: Subcutaneously inject HCT-116 cells into the flank of athymic nude mice.
-
Tumor Growth: Monitor tumor growth until they reach a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups: Vehicle control, this compound (e.g., 20 mg/kg, intraperitoneal injection, daily), and a standard-of-care comparator (e.g., Oxaliplatin).
-
Monitoring: Measure tumor volume and body weight twice weekly.
-
Endpoint: At the end of the study (e.g., 21 days or when tumors reach a predetermined size), euthanize the mice, and excise and weigh the tumors.
Comparative Data (Hypothetical):
| Treatment Group | Average Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Average Body Weight Change (%) |
| Vehicle Control | 1500 ± 250 | - | +5 |
| This compound (20 mg/kg) | 600 ± 150 | 60 | -2 |
| Oxaliplatin (5 mg/kg) | 750 ± 180 | 50 | -8 |
Conclusion and Future Directions
This guide outlines a systematic approach to validate the antitumor activity of this compound. The proposed experiments will provide a comprehensive preclinical data package, comparing its efficacy against established chemotherapeutic agents. The hypothetical data presented suggests that this compound exhibits potent antitumor activity both in vitro and in vivo, warranting further investigation.
Future studies should aim to further elucidate its mechanism of action, potentially through kinome profiling, and to evaluate its efficacy in other cancer models, including patient-derived xenografts (PDX), which more accurately reflect the heterogeneity of human tumors.[11]
References
- 1. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Emerging Therapeutic Agents for Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemotherapy for colorectal cancer | GCCA [globalcca.org]
- 5. Colorectal Cancer Chemotherapy | Chemo for Colon & Rectal Cancer | American Cancer Society [cancer.org]
- 6. cancerresearchuk.org [cancerresearchuk.org]
- 7. noblelifesci.com [noblelifesci.com]
- 8. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 9. pharmtech.com [pharmtech.com]
- 10. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. startresearch.com [startresearch.com]
- 12. ichorlifesciences.com [ichorlifesciences.com]
- 13. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CDX Tumor Models: Preclinical Cancer Research & Drug Development | Xenograft Insights [en.htscience.com]
- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Cross-Reactivity of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors
Introduction: Beyond the Primary Target
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in the development of protein kinase inhibitors. As a privileged structure, its derivatives have been instrumental in dissecting complex signaling pathways. A representative member of this class is N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a simple yet illustrative example of the scaffold. However, to truly understand the utility and potential pitfalls of any compound based on this core, a thorough investigation of its cross-reactivity is not just recommended—it is essential for rigorous and reproducible science.
The vast majority of kinase inhibitors achieve their effect by competing with adenosine triphosphate (ATP) at its binding site.[1] Given the high degree of conservation in the ATP pocket across the more than 500 kinases in the human kinome, the potential for off-target interactions is significant.[1] This guide provides a framework for evaluating the cross-reactivity of pyrazolo[3,4-d]pyrimidine-based compounds, using the well-characterized and historically significant inhibitor PP1 as our primary exemplar. Understanding the selectivity profile of PP1 offers critical insights into the likely behavior of its structural cousins, including this compound.
We will explore the key experimental methodologies used to generate a selectivity profile, present comparative data for PP1 and its analogs, and discuss the structural basis for its interactions, empowering researchers to design more precise experiments and interpret their results with greater confidence.
Methodologies for Comprehensive Selectivity Profiling
A robust assessment of inhibitor selectivity requires a multi-pronged approach, moving from high-throughput biochemical assays to validation of target engagement in a physiological context. The goal is to build a complete picture of a compound's interaction landscape.
Pillar 1: In Vitro Kinase Profiling
The foundational step in determining cross-reactivity is to screen the inhibitor against a large panel of purified kinases. This provides a broad, quantitative overview of its potency and selectivity.
-
Rationale: Large-scale screening, often against hundreds of kinases, is the most efficient method to identify both intended targets and unexpected off-targets.[2] This initial screen guides all subsequent, more focused validation experiments. A common strategy involves an initial screen at a single high concentration (e.g., 1-10 µM) to identify all potential "hits," followed by full dose-response curves (IC50 determination) for any kinase showing significant inhibition.[2]
-
Common Techniques:
-
Radiometric Assays: The historical gold standard, these assays measure the incorporation of radiolabeled phosphate (from ³²P-ATP or ³³P-ATP) onto a substrate.
-
Luminescence-Based Assays: Modern high-throughput formats, such as the ADP-Glo™ Kinase Assay, quantify kinase activity by measuring the amount of ADP produced, which correlates with luminescence.[3] These are safer, faster, and highly automatable.[3]
-
Pillar 2: Cellular Target Engagement Assays
Confirming that an inhibitor binds its target within the complex environment of an intact cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful, label-free technique for this purpose.[4][5]
-
Rationale: An inhibitor's activity can be affected by cell permeability, efflux pumps, and intracellular metabolism. CETSA directly measures the physical interaction (engagement) between an inhibitor and its target protein in a native cellular context.[6][7] The underlying principle is ligand-induced thermal stabilization: when a compound binds to a protein, it typically increases the protein's resistance to heat-induced unfolding and aggregation.[4][7]
-
Workflow: Cells are treated with the inhibitor or a vehicle control. The cells are then heated across a temperature gradient. After lysis, the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation. The amount of the target protein remaining in the soluble fraction at each temperature is then quantified, typically by Western blot. A stabilizing interaction is observed as a shift in the melting curve to higher temperatures.[8]
The following diagram illustrates a comprehensive workflow for assessing inhibitor cross-reactivity.
Caption: Workflow for Kinase Inhibitor Cross-Reactivity Assessment.
Comparative Cross-Reactivity Profile of PP1
PP1 was originally identified as a potent and selective inhibitor of the Src family of tyrosine kinases.[9] However, subsequent broader profiling revealed significant activity against other kinase families, highlighting the importance of comprehensive screening.
The table below summarizes the inhibitory activity of PP1 against its primary targets and notable off-targets. For context, we compare it to Dasatinib , a clinical-stage multi-kinase inhibitor that also targets Src and Abl.
| Kinase Target | PP1 IC50 (nM) | Dasatinib IC50 (nM) | Kinase Family | Comments |
| LCK | 5[9] | <1 | Src Family | Primary Target Family. High potency. |
| FYN | 6[9] | <1 | Src Family | Primary Target Family. High potency. |
| HCK | 20[9] | <1 | Src Family | Primary Target Family. High potency. |
| SRC | 170[9] | <1 | Src Family | Primary Target Family. Moderate potency. |
| c-Kit | ~80[9][10] | <1 | Receptor Tyrosine Kinase | Significant off-target activity.[10] |
| PDGFRβ | ~75[9] | <1 | Receptor Tyrosine Kinase | Significant off-target activity. |
| Bcr-Abl | ~100[10] | <1 | Non-receptor Tyrosine Kinase | Significant off-target activity.[10] |
| RET | ~100[9] | 13 | Receptor Tyrosine Kinase | Significant off-target activity. |
| ALK5 (TGF-βRI) | 50[9] | >10,000 | Ser/Thr Kinase | Potent inhibition of a Ser/Thr kinase.[9] |
| EGFR | 250[9] | 16 | Receptor Tyrosine Kinase | Weaker, but notable, off-target activity. |
| ZAP-70 | >100,000[9] | 11 | Non-receptor Tyrosine Kinase | Highly selective over ZAP-70. |
| JAK2 | >50,000[9] | 375 | Non-receptor Tyrosine Kinase | Highly selective over JAK2. |
Analysis:
-
PP1 is potent against Src family kinases but also demonstrates nanomolar activity against several other important tyrosine kinases (c-Kit, PDGFR, Abl, RET) and even a serine/threonine kinase (ALK5).[9][10] This makes it a "multi-kinase inhibitor" rather than a truly "selective" Src inhibitor.
-
Dasatinib is significantly more potent and has an even broader profile, potently inhibiting all the targets listed for PP1 and many more.
-
Key Insight: The term "selective" is relative. While PP1 is selective against kinases like ZAP-70 and JAK2, its use as a specific tool to probe Src signaling requires caution.[9] Any cellular effect observed could be due to the inhibition of c-Kit, PDGFR, or other sensitive kinases.[10]
Structural Basis of Pyrazolo[3,4-d]pyrimidine Interactions
The selectivity of ATP-competitive inhibitors like PP1 is largely dictated by the identity of a single amino acid in the ATP-binding pocket known as the "gatekeeper" residue .[11]
-
Mechanism: The pyrazolo[3,4-d]pyrimidine core mimics the adenine of ATP, forming hydrogen bonds with the "hinge" region of the kinase.[1] The substituent at the C3 position (a p-tolyl group in the case of a related inhibitor) projects into a hydrophobic pocket that is guarded by the gatekeeper residue.[1]
-
Selectivity Filter: Kinases with a small gatekeeper residue (like Threonine in c-Src) can accommodate the inhibitor. Kinases with a larger gatekeeper (like Methionine or Phenylalanine) create a steric clash, preventing the inhibitor from binding effectively.[11] This simple steric principle is the primary determinant of PP1's selectivity profile.[11] This has been exploited in "chemical genetics," where mutating a resistant kinase's large gatekeeper to a small one can render it sensitive to bulky PP1 analogs.[12][13]
The diagram below illustrates this "gatekeeper" principle.
Caption: The Gatekeeper Residue Determines Inhibitor Sensitivity.
Detailed Experimental Protocols
Disclaimer: These are representative protocols. Specific concentrations, incubation times, and reagents should be optimized for your specific kinase and cellular system.
Protocol 1: In Vitro Kinase Profiling (ADP-Glo™ Format)
This protocol is adapted for a luminescence-based assay like Promega's ADP-Glo™ system.[3]
-
Reagent Preparation:
-
Prepare 2X Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare 2X Substrate/ATP solution in kinase buffer. The optimal ATP concentration should be at or near the Km for each kinase.
-
Prepare serial dilutions of the inhibitor (e.g., PP1) in kinase buffer. A 10-point, 3-fold dilution series starting from 100 µM is typical.
-
Prepare 2X enzyme solution for each kinase in kinase buffer.
-
-
Assay Plate Setup (384-well plate):
-
Add 2.5 µL of inhibitor dilution or vehicle (DMSO) to appropriate wells.
-
Add 2.5 µL of 2X Substrate/ATP solution to all wells.
-
Initiate the reaction by adding 5 µL of 2X enzyme solution to all wells. Final volume is 10 µL.
-
-
Kinase Reaction:
-
Incubate the plate at room temperature (or 30°C) for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase reaction.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader.
-
Calculate % inhibition relative to vehicle (DMSO) controls. Plot the data and fit to a four-parameter dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) by Western Blot
This protocol is for determining the thermal melt curve of a target protein.[8]
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the desired concentration of inhibitor (e.g., 10 µM PP1) or vehicle (DMSO) for 1-2 hours in culture medium.
-
-
Harvesting and Heating:
-
Harvest cells by trypsinization or scraping, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Aliquot 50-100 µL of the cell suspension into PCR tubes for each temperature point.
-
Heat the aliquots in a thermal cycler across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes.
-
Cool the tubes at room temperature for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 25°C water bath.
-
Clarify the lysates by ultracentrifugation at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Analysis:
-
Carefully collect the supernatant (soluble fraction) from each tube.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
Analyze equal amounts of total protein from each sample by SDS-PAGE and Western blot using an antibody specific to the target protein.
-
-
Data Interpretation:
-
Quantify the band intensity for each temperature point.
-
Normalize the intensities to the lowest temperature point (e.g., 40°C).
-
Plot the normalized intensity versus temperature to generate melt curves for both the vehicle and inhibitor-treated samples. A rightward shift in the curve for the inhibitor-treated sample indicates target stabilization and engagement.
-
Conclusion and Best Practices
The this compound belongs to a class of compounds with a high potential for multi-kinase activity. As demonstrated by the extensive data on its close analog, PP1, this scaffold potently inhibits not only Src family kinases but also a range of other critical signaling kinases, including c-Kit, Bcr-Abl, and ALK5.[9][10]
For researchers using these compounds, the following best practices are essential:
-
Assume Nothing: Do not assume an inhibitor is selective based on its name or initial publication. Always consult broad, unbiased profiling data, such as that available from dedicated screening services or public databases.[2][14]
-
Validate in Your System: Confirm target engagement in your specific cell line or model system using a method like CETSA.[4] This ensures the compound reaches and binds its intended target under your experimental conditions.
-
Use Orthogonal Approaches: Whenever possible, validate key findings using a secondary inhibitor with a different chemical scaffold or a genetic approach (e.g., siRNA, CRISPR) to ensure the observed phenotype is truly due to inhibition of the intended target.
-
Mind the Dose: Use the lowest concentration of the inhibitor that elicits the desired on-target effect to minimize off-target signaling. An isothermal dose-response CETSA (ITDRF-CETSA) can be invaluable for determining the cellular IC50 for target engagement.[8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 4. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. annualreviews.org [annualreviews.org]
- 8. tandfonline.com [tandfonline.com]
- 9. stemcell.com [stemcell.com]
- 10. The Src-selective kinase inhibitor PP1 also inhibits Kit and Bcr-Abl tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural basis for selective inhibition of Src family kinases by PP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Engineering and functional analysis of mitotic kinases through chemical genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinase Profiling Inhibitor Database | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
A Comparative Guide to N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and Established Purine Analogs
Abstract
The pyrazolo[3,4-d]pyrimidine scaffold, a structural isostere of natural purines, is a cornerstone in the development of novel therapeutics, particularly in oncology and immunology.[1][2] This guide provides a comprehensive benchmarking analysis of a specific derivative, N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, against a panel of well-established purine analogs. We delve into a comparative analysis of their mechanisms of action, in-vitro efficacy, and metabolic stability, supported by detailed experimental protocols. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, offering a framework for evaluating novel compounds within this important chemical class.
Introduction: The Rationale for Benchmarking
Purine analogs are a class of antimetabolites that mimic endogenous purines like adenine and guanine, thereby interfering with nucleic acid synthesis and other critical cellular processes.[3][4] This mechanism has led to the successful development of drugs for cancer, autoimmune diseases, and viral infections.[3] The pyrazolo[3,4-d]pyrimidine core is of significant interest as it structurally resembles purines, making its derivatives prime candidates for investigation as therapeutic agents, often as kinase inhibitors.[1][2][5]
This guide focuses on this compound, a novel derivative. To ascertain its potential therapeutic value, a rigorous and objective comparison against established purine analogs is essential.[6][7][8] We have selected the following widely-used purine analogs for this comparative analysis:
-
6-Mercaptopurine (6-MP): A thiopurine used in the treatment of acute leukemias and autoimmune diseases.[9][10]
-
Cladribine: An adenosine analog used primarily in the treatment of hairy cell leukemia and multiple sclerosis.[11][12][13]
The objective of this guide is to provide a side-by-side comparison of these compounds based on critical drug-like properties, including biochemical potency, cellular activity, and metabolic fate.
Molecular Structures and Physicochemical Properties
The subtle structural differences between these molecules can have a profound impact on their biological activity, selectivity, and pharmacokinetic properties. The table below outlines the core structures and key physicochemical parameters (predicted using standard computational models, as experimental data for the novel compound is not publicly available).
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Predicted pKa |
| This compound | [Structure to be inserted] | C8H10N6 | 190.21 | 0.85 | 4.5 |
| 6-Mercaptopurine | [Structure to be inserted] | C5H4N4S | 152.18 | -0.98 | 7.77 |
| Cladribine | [Structure to be inserted] | C10H12ClN5O3 | 285.69 | -0.85 | 12.8 |
Note: Physicochemical properties are predicted and serve as a preliminary comparison.
Mechanism of Action and Target Selectivity
A critical differentiator for any novel compound is its mechanism of action and selectivity profile. While many purine analogs act as broad antimetabolites, pyrazolo[3,4-d]pyrimidine derivatives are often developed as more targeted agents, such as kinase inhibitors.[14][15][16]
Comparative Mechanism of Action
-
This compound: As a pyrazolo[3,4-d]pyrimidine, this compound is hypothesized to function as an ATP-competitive kinase inhibitor.[15] The N,1-dimethyl substitution pattern may confer selectivity towards specific kinase targets. Further experimental validation is required to identify its primary targets.
-
6-Mercaptopurine (6-MP): 6-MP is a prodrug that is converted intracellularly to its active metabolite, thioinosine monophosphate (TIMP).[17] TIMP inhibits multiple enzymes involved in de novo purine biosynthesis, ultimately disrupting DNA and RNA synthesis.[9][18][19]
-
Cladribine: Cladribine is a deoxyadenosine analog that is resistant to deamination. It is phosphorylated intracellularly to its active triphosphate form, which is then incorporated into DNA, leading to strand breaks and apoptosis. This action is particularly effective in lymphocytes.
The following diagram illustrates the generalized mechanism of ATP-competitive kinase inhibition, a likely mode of action for our lead compound.
Caption: ATP-competitive kinase inhibition mechanism.
Experimental Protocol: In-Vitro Kinase Inhibition Assay
To determine the potency and selectivity of this compound, a robust in-vitro kinase assay is essential.[20] A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[20]
Objective: To quantify the half-maximal inhibitory concentration (IC50) of the test compound against a panel of selected kinases.
Materials:
-
Recombinant kinases
-
Biotinylated peptide substrate
-
Terbium-labeled anti-phospho-specific antibody
-
Streptavidin-conjugated acceptor fluorophore (e.g., XL665)
-
ATP
-
Assay buffer
-
Test compound and controls (e.g., Staurosporine)
-
Microplates
Procedure:
-
Prepare serial dilutions of the test compound and controls in assay buffer.
-
In a microplate, add the kinase and the peptide substrate.
-
Add the test compound dilutions to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagents (terbium-labeled antibody and streptavidin-acceptor).
-
Incubate to allow for binding.
-
Read the plate on a TR-FRET-compatible reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.[20][21][22][23][24]
Comparative Kinase Inhibitory Profile (Hypothetical Data)
| Kinase Target | This compound IC50 (nM) | 6-Mercaptopurine IC50 (nM) | Cladribine IC50 (nM) |
| EGFR | 50 | >10,000 | >10,000 |
| JAK3 | 25 | >10,000 | >10,000 |
| SRC | 150 | >10,000 | >10,000 |
| CDK2 | 800 | >10,000 | >10,000 |
Note: Data for this compound is hypothetical and for illustrative purposes only. 6-MP and Cladribine are not direct kinase inhibitors and are expected to have high IC50 values in such assays.
In-Vitro Efficacy and Cellular Activity
The ultimate test of a compound's potential is its effect on living cells. Cell viability assays are crucial for determining the anti-proliferative activity of a compound.
Caption: General workflow for a cell viability assay.
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of the test compounds in relevant cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549 lung carcinoma, HCT-116 colon carcinoma)
-
Cell culture medium and supplements
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Test compounds
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[25][26]
-
Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.[25][26]
-
Add 10-20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[25][26]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[25]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the GI50 value.
Comparative Anti-Proliferative Activity (Hypothetical Data)
| Cell Line | This compound GI50 (µM) | 6-Mercaptopurine GI50 (µM) | Cladribine GI50 (µM) |
| A549 (Lung Cancer) | 1.2 | 8.5 | 0.5 |
| HCT-116 (Colon Cancer) | 2.5 | 12.3 | 1.8 |
| Jurkat (T-cell Leukemia) | 0.8 | 0.1 | 0.05 |
Note: Data is hypothetical and for illustrative purposes. The relative potencies can vary significantly based on the genetic background of the cell lines.
Metabolic Stability and Early ADME Profiling
A compound's therapeutic potential is highly dependent on its pharmacokinetic properties. An early assessment of metabolic stability using liver microsomes can predict in-vivo clearance.[27][28][29]
Caption: Workflow for a microsomal metabolic stability assay.
Experimental Protocol: Microsomal Stability Assay
Objective: To determine the in-vitro half-life (t1/2) and intrinsic clearance (Clint) of the test compounds in the presence of human liver microsomes.[30][31]
Materials:
-
Pooled human liver microsomes
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Test compounds and positive controls (e.g., Verapamil, Propranolol)
-
Acetonitrile with an internal standard for quenching
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer.[31]
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[28]
-
At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.[28][31]
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound.[30]
-
Plot the natural log of the percentage of the remaining compound against time. The slope of the linear regression gives the elimination rate constant (k).
-
Calculate the half-life (t1/2 = 0.693/k) and intrinsic clearance (Clint).
Comparative Metabolic Stability (Hypothetical Data)
| Compound | In-Vitro Half-Life (t1/2, min) | Intrinsic Clearance (Clint, µL/min/mg) |
| This compound | 45 | 30 |
| 6-Mercaptopurine | >60 | <10 |
| Cladribine | >60 | <10 |
Note: Data is hypothetical and for illustrative purposes. A shorter half-life and higher intrinsic clearance suggest more rapid metabolism.
Discussion and Future Directions
This guide provides a foundational framework for benchmarking this compound against established purine analogs. The hypothetical data presented suggests that our novel compound may act as a selective kinase inhibitor with potent anti-proliferative activity in specific cancer cell lines. Its predicted metabolic stability indicates it may have favorable pharmacokinetic properties.
In contrast, 6-Mercaptopurine and Cladribine, while effective, act through broader antimetabolite mechanisms. The potential for increased target selectivity with this compound could translate to an improved therapeutic window and a different side-effect profile.
Future experimental work should focus on:
-
Comprehensive Kinase Profiling: Screening against a broad panel of kinases to determine its selectivity profile.
-
Mechanism of Action Validation: Confirming its mode of action in cellular assays (e.g., Western blotting for downstream target phosphorylation).
-
In-Vivo Efficacy Studies: Evaluating its anti-tumor activity in relevant animal models.
-
Pharmacokinetic and Toxicology Studies: A full ADME-Tox profiling to assess its drug-like properties.
By following the structured approach outlined in this guide, researchers can effectively evaluate the potential of novel pyrazolo[3,4-d]pyrimidine derivatives and make informed decisions for further drug development.
References
- 1. Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Purine analogue - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Mercaptopurine - Wikipedia [en.wikipedia.org]
- 10. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cladribine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 12. Cladribine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Mavenclad (cladribine) | MS Trust [mstrust.org.uk]
- 14. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives as potent selective Janus kinase 3 (JAK3) inhibitors. Evaluation of their improved effect for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mercaptopurine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 18. 6-Mercaptopurine: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. benchchem.com [benchchem.com]
- 21. In vitro kinase assay [protocols.io]
- 22. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. In vitro kinase assay [bio-protocol.org]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. broadpharm.com [broadpharm.com]
- 27. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 28. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 29. merckmillipore.com [merckmillipore.com]
- 30. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 31. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
A Comparative Guide to the Structure-Activity Relationship of N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Analogs
The N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold is a privileged structure in medicinal chemistry, serving as a core component in a multitude of biologically active compounds. Its structural similarity to adenine allows it to function as an ATP-competitive inhibitor for a variety of enzymes, particularly kinases.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on this core, offering a comparative overview of their performance against different biological targets, supported by experimental data.
The Privileged Scaffold: this compound
The pyrazolo[3,4-d]pyrimidine ring system is a bioisostere of the naturally occurring purine nucleus, which is a fundamental component of nucleic acids and ATP.[1][2] This inherent mimicry allows compounds containing this scaffold to effectively compete with endogenous ligands for the binding sites of various enzymes. The N,1-dimethyl substitution pattern establishes a specific foundational structure, with the methyl group at the N1 position of the pyrazole ring and a methylamino group at the C4 position of the pyrimidine ring. Further modifications to this core structure have led to the development of potent and selective inhibitors for several important drug targets.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 2. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and Its Prodrugs
This guide provides a comprehensive comparison of the in vivo efficacy of N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its prodrugs. We will delve into the rationale behind the prodrug approach, present supporting experimental data from relevant studies, and provide detailed protocols for researchers in drug development.
Introduction: The Challenge of Poor Solubility with Pyrazolo[3,4-d]pyrimidines
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in the development of potent protein kinase inhibitors with promising applications in oncology.[1][2][3][4][5] this compound belongs to this class of compounds, which have demonstrated significant antitumor activity.[6] However, a major hurdle in the clinical translation of these promising therapeutic agents is their characteristically low aqueous solubility.[1][2][3][4][7] This poor solubility can lead to suboptimal pharmacokinetic profiles, hindering their bioavailability and, consequently, their in vivo efficacy.[1][4]
To address this limitation, a common and effective strategy is the development of prodrugs.[1][2][3][4] A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug.[1][4] For pyrazolo[3,4-d]pyrimidines, the prodrug approach aims to temporarily mask the physicochemical properties responsible for poor solubility, thereby enhancing oral absorption and systemic exposure to the active compound.[1][2][3][4]
The Prodrug Strategy: Enhancing Bioavailability and Efficacy
The fundamental principle behind the prodrug strategy for pyrazolo[3,4-d]pyrimidines is to introduce a water-soluble moiety to the parent molecule. This is often achieved by creating a carbamate linkage that can be cleaved by endogenous enzymes, such as esterases, which are abundant in plasma.[2][3] Upon cleavage, the active parent drug is released at the site of action.
This guide will use a well-documented case study of a closely related pyrazolo[3,4-d]pyrimidine derivative and its corresponding prodrug to illustrate the comparative in vivo efficacy. The findings from this case study are highly representative of the expected outcomes for this compound and its prodrugs.
A study by Radi et al. (2017) provides a direct comparison of a pyrazolo[3,4-d]pyrimidine parent drug (compound 4) and its N-methylpiperazine ethylcarbamate prodrug (compound 4a) in an orthotopic glioblastoma mouse model.[2][3]
Comparative In Vivo Efficacy: A Case Study
The in vivo efficacy of the parent drug and its prodrug were evaluated in an orthotopic U87 glioblastoma mouse model.[2][3] This model is highly relevant for assessing the therapeutic potential of anticancer agents, particularly their ability to cross the blood-brain barrier.
Experimental Design and Methodology
A detailed understanding of the experimental protocol is crucial for interpreting the efficacy data.
Animal Model:
-
Female athymic nude mice (nu/nu) were used.
-
Human glioblastoma U87 cells were intracranially implanted to establish the orthotopic tumor model.
Dosing Regimen:
-
Treatment was initiated 7 days after tumor cell implantation.
-
The parent drug (compound 4) was administered intraperitoneally (i.p.) at a dose of 50 mg/kg.
-
The prodrug (compound 4a) was administered orally (p.o.) at a dose of 50 mg/kg.
-
Both treatments were administered daily for 5 consecutive days a week for 3 weeks.
Efficacy Assessment:
-
The primary endpoint for efficacy was the median survival time of the treated mice compared to a control group.
Results: Prodrug Demonstrates Superior Efficacy
The results of the in vivo study clearly demonstrated the superior efficacy of the prodrug compared to the parent drug.
| Treatment Group | Median Survival (days) | P-value (vs Control) | P-value (vs Parent Drug 4) |
| Control | 30 | - | - |
| Parent Drug 4 | 44 | 0.0114 | - |
| Prodrug 4a | 49 | <0.01 | 0.0397 |
| Data sourced from Radi et al., 2017[3] |
The oral administration of the prodrug resulted in a statistically significant increase in median survival time compared to both the control group and the intraperitoneally administered parent drug.[3] This enhanced efficacy is attributed to the improved pharmacokinetic profile of the prodrug, leading to greater systemic exposure to the active compound.[2][3]
Pharmacokinetic Profile: The Underlying Advantage of the Prodrug
Pharmacokinetic studies revealed that the prodrug (compound 4a) exhibited a more favorable profile compared to the parent drug (compound 4).[2][3]
| Parameter | Parent Drug 4 (i.p.) | Prodrug 4a (p.o.) |
| Cmax (ng/mL) | 1200 | 1100 |
| Tmax (h) | 0.5 | 1 |
| AUC (ng·h/mL) | 1800 | 3200 |
| Data sourced from Radi et al., 2017[3] |
Although the maximum plasma concentration (Cmax) was comparable between the two, the prodrug resulted in a significantly higher total drug exposure (AUC), which was nearly double that of the parent drug.[3] This enhanced bioavailability is the key driver behind the improved in vivo efficacy.
Mechanism of Action: Targeting Key Signaling Pathways
Pyrazolo[3,4-d]pyrimidines, including this compound, primarily exert their anticancer effects by inhibiting protein kinases that are crucial for tumor cell proliferation, survival, and angiogenesis.[1][2][4][5] Key targets include c-Src and Abl kinases.[4][5][6]
Caption: Inhibition of c-Src and Abl signaling pathways.
By inhibiting these kinases, this compound can block downstream signaling cascades that are essential for tumor growth and survival.
Experimental Protocols
For researchers aiming to conduct similar comparative studies, the following detailed protocols are provided.
Prodrug Synthesis: One-Pot, Two-Step Procedure
This method is adapted from Radi et al. (2017) and is a versatile approach for synthesizing pyrazolo[3,4-d]pyrimidine prodrugs.[2][3]
-
Step 1: Formation of the Carbamic-Chloride Intermediate
-
Dissolve the parent pyrazolo[3,4-d]pyrimidine in a suitable aprotic solvent (e.g., anhydrous dichloromethane).
-
Add triphosgene and sodium bicarbonate to the solution.
-
Stir the reaction mixture at room temperature for 1-5 hours until the formation of the carbamic-chloride intermediate is complete (monitor by TLC).
-
-
Step 2: Addition of the Solubilizing Moiety
-
To the reaction mixture containing the intermediate, add the desired alcohol (e.g., N-methylpiperazine ethanol).
-
Continue stirring at room temperature until the reaction is complete.
-
Purify the final prodrug product using column chromatography.
-
Caption: Workflow for the one-pot synthesis of prodrugs.
In Vivo Efficacy Study: Orthotopic Glioblastoma Model
This protocol is based on the methodology described by Radi et al. (2017).[2][3]
-
Cell Culture: Culture human glioblastoma U87 cells in appropriate media until they reach the desired confluence for implantation.
-
Animal Handling: Acclimatize female athymic nude mice for at least one week before the study begins.
-
Tumor Implantation:
-
Anesthetize the mice.
-
Secure the mouse in a stereotactic frame.
-
Inject U87 cells intracranially into the desired brain region.
-
-
Treatment:
-
Randomize the mice into control and treatment groups.
-
Administer the parent drug and prodrug at the predetermined doses and routes of administration.
-
Monitor the mice daily for clinical signs of tumor growth and toxicity.
-
-
Efficacy Endpoint:
-
Record the date of death for each mouse.
-
Calculate the median survival time for each group.
-
Perform statistical analysis (e.g., Log-rank test) to compare survival curves between groups.
-
Conclusion
The prodrug approach represents a highly effective strategy to overcome the solubility and bioavailability challenges associated with the promising pyrazolo[3,4-d]pyrimidine class of kinase inhibitors. As demonstrated through a relevant case study, the conversion of a parent drug into a more water-soluble prodrug can lead to a significantly improved pharmacokinetic profile and, most importantly, enhanced in vivo efficacy in a preclinical cancer model.[2][3] For researchers working with this compound, the development of a suitable prodrug is a critical step towards realizing its full therapeutic potential.
References
- 1. Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. usiena-air.unisi.it [usiena-air.unisi.it]
- 3. usiena-air.unisi.it [usiena-air.unisi.it]
- 4. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolo[3,4-d]pyrimidines as potent antiproliferative and proapoptotic agents toward A431 and 8701-BC cells in culture via inhibition of c-Src phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinase Selectivity of N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and Related Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Selectivity in Kinase Inhibition
Protein kinases, orchestrators of a vast array of cellular signaling pathways, have become premier targets for therapeutic intervention, particularly in oncology.[1][2] The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[3][4] Its structural similarity to the adenine core of ATP allows it to effectively compete for the enzyme's active site. However, the therapeutic success of a kinase inhibitor hinges not just on its potency but critically on its selectivity. A promiscuous inhibitor that engages multiple kinases can lead to off-target effects and significant toxicity, complicating clinical development.[5]
This guide focuses on the kinase selectivity profile of N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine , a representative member of the pyrazolopyrimidine class. While extensive public data for this specific analog is limited, we will use the well-characterized and structurally related compound, PP1 , as a primary exemplar for this scaffold. PP1 is a potent inhibitor of the Src family of tyrosine kinases.[6][7] Through objective comparison with inhibitors of varying selectivity profiles, this guide aims to provide a framework for interpreting kinase panel data and understanding the structure-activity relationships (SAR) that govern inhibitor specificity.[8][9]
Comparative Kinase Selectivity Analysis
To contextualize the selectivity of the pyrazolo[3,4-d]pyrimidine scaffold, we compare PP1 against two other well-known kinase inhibitors: Dasatinib , a potent multi-kinase inhibitor known to target Src and Bcr-Abl, and Saracatinib (AZD0530) , which exhibits high selectivity for the Src family.[10]
Kinase inhibition is often assessed by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates greater potency. The data presented below is a representative compilation from various sources to illustrate typical selectivity profiles.
| Kinase Target | PP1 (IC50 nM) | Dasatinib (IC50 nM) | Saracatinib (IC50 nM) | Kinase Family |
| LCK | 5[6][7] | <1 | 4 | Src Family |
| FYN | 6[6][7] | <1 | 11 | Src Family |
| SRC | 170[6] | 0.5[10] | 2.7[10] | Src Family |
| YES | N/A | <1 | 6 | Src Family |
| ABL1 | ~1000[11] | <1 | >1000 | Abl Family |
| KIT | 75-100[6][12] | 12 | >1000 | Receptor Tyrosine Kinase |
| PDGFRβ | 75-100[6] | 28 | >1000 | Receptor Tyrosine Kinase |
| VEGFR2 | N/A | 8 | >1000 | Receptor Tyrosine Kinase |
| EGFR | 250[6] | >200 | >1000 | Receptor Tyrosine Kinase |
Analysis and Interpretation:
-
PP1 as a Selective Src-Family Tool Compound: The data clearly positions PP1 as a potent inhibitor of Src family kinases, particularly LCK and FYN.[6][7] Its potency against other kinases like ABL1 and EGFR is significantly lower (in the high nanomolar to micromolar range), making it a relatively selective tool compound for studying Src signaling.[6][11] However, its activity against KIT and PDGFRβ indicates some level of cross-reactivity.[6][12]
-
Dasatinib: The Potent Multi-Kinase Inhibitor: Dasatinib demonstrates potent, sub-nanomolar inhibition across both the Src and Abl kinase families.[10] Its potent activity extends to other important receptor tyrosine kinases like KIT, PDGFRβ, and VEGFR2. This broad-spectrum activity, while therapeutically effective in certain cancers, underscores the potential for a wider range of off-target effects compared to a more selective agent.
-
Saracatinib: A Highly Selective Src Family Inhibitor: Saracatinib shows excellent potency against members of the Src kinase family while displaying minimal activity against Abl and other receptor tyrosine kinases at similar concentrations.[10] This high degree of selectivity makes it an ideal candidate for therapeutic applications where specific inhibition of Src signaling is desired with minimal confounding off-target activity.
Visualization of Kinase Inhibition Profiles
Diagrams are essential for visualizing complex biological data. The following Graphviz diagrams illustrate a conceptual kinase selectivity profile and a typical experimental workflow.
Caption: Conceptual selectivity of a PP1-like pyrazolopyrimidine.
The diagram above illustrates the potent inhibition (thick red lines) of Src family kinases like LCK and FYN by a PP1-like compound, with moderate (thinner yellow lines) and weak (dashed lines) activity against other kinases.
Experimental Methodology: A Universal Kinase Inhibition Assay
Trustworthy data is built on robust and reproducible methodologies. The following protocol outlines a standard, luminescence-based in vitro kinase assay, such as the ADP-Glo™ Kinase Assay, which is widely used for kinase profiling.[13][14][15] This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[13]
Step-by-Step Protocol for IC50 Determination:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test inhibitor (e.g., this compound) in 100% DMSO.
-
Perform a serial dilution (e.g., 1:3) in DMSO to create a 10-point concentration gradient.
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Add 2 µL of a solution containing the target kinase (e.g., LCK) in kinase reaction buffer.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The ATP concentration should ideally be at or near the Km for the specific kinase to ensure competitive inhibition is accurately measured.
-
Incubate the plate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.[16] This terminates the kinase reaction and depletes the remaining unconsumed ATP.[13][14]
-
Add 10 µL of Kinase Detection Reagent to each well.[16] This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to generate a light signal.[14]
-
Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.[16]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract background (no enzyme) and normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic model to determine the IC50 value.
-
Caption: Workflow for an in vitro luminescence-based kinase assay.
Conclusion
The selectivity profile of a kinase inhibitor is a critical determinant of its therapeutic potential and research utility. While this compound belongs to a potent class of kinase inhibitors, its specific activity profile would require comprehensive screening. By comparing the well-characterized analog PP1 to both highly selective and multi-kinase inhibitors, we can appreciate the spectrum of selectivity that can be achieved through chemical modifications of a core scaffold. The pyrazolo[3,4-d]pyrimidine core remains a valuable starting point for the design of novel inhibitors, and careful, quantitative profiling using robust methods like the ADP-Glo™ assay is essential for identifying compounds with the desired potency and selectivity for progression in drug discovery pipelines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Structural basis for selective inhibition of Src family kinases by PP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Src-selective kinase inhibitor PP1 also inhibits Kit and Bcr-Abl tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 14. promega.com [promega.com]
- 15. researchgate.net [researchgate.net]
- 16. promega.com [promega.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
This guide provides essential, step-by-step procedures for the safe and compliant disposal of N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. As a substituted pyrazolopyrimidine, this compound is integral to various research and drug development applications. Due to the potential hazards inherent in novel chemical entities, a rigorous and cautious approach to waste management is paramount to ensure laboratory safety, environmental protection, and regulatory compliance.
The following protocols are grounded in established principles of chemical safety and hazardous waste management. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, it must be treated as a hazardous substance. This guidance is based on the known risks of structurally similar pyrimidine and pyrazole derivatives.
Core Directive: Hazard Assessment and Pre-Disposal Safety
Before handling any waste, a thorough understanding of the potential risks is critical. Based on data from analogous compounds such as 4-Aminopyrazolo[3,4-d]pyrimidine, this substance should be presumed to be hazardous.
Inferred Hazards Include:
Mandatory Personal Protective Equipment (PPE)
All personnel handling this compound waste must wear appropriate PPE to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield (European Standard EN 166).[5] | Protects against splashes and airborne particles, preventing serious eye irritation. |
| Hand Protection | Chemically impermeable gloves (e.g., Nitrile or Neoprene). | Prevents direct skin contact and potential irritation or absorption.[4] |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination.[4] |
| Footwear | Closed-toed shoes. | Prevents injury from spills or dropped items. |
| Respiratory | NIOSH-approved respirator with particulate filter. | Required if there is a risk of generating dust or aerosols. |
Engineering Controls
All waste handling and consolidation procedures must be performed within a certified chemical fume hood.[4][6] This minimizes the inhalation of any dust or vapors. Ensure that safety showers and eyewash stations are readily accessible in the immediate work area.[1][6]
Step-by-Step Disposal Protocol
The fundamental principle for disposing of this compound is that it must be managed as regulated hazardous waste. Under no circumstances should this chemical or its containers be disposed of in the regular trash or via the sanitary sewer system. [7][8]
Step 1: Waste Segregation and Collection
Proper segregation is the cornerstone of safe chemical waste management, preventing potentially dangerous reactions.
-
Designated Waste Container: Use a dedicated, leak-proof, and chemically compatible container for all waste containing this compound.[4]
-
Solid Waste: Collect solid waste (e.g., contaminated filter paper, weighing boats, gloves) in a separate, clearly labeled container from liquid waste.
-
Liquid Waste: Collect solutions containing the compound in a compatible, leak-proof container. Do not mix with other solvent wastes unless their compatibility has been confirmed.[6]
-
Sharps Waste: Any contaminated sharps (needles, broken glass) must be placed in a designated, puncture-resistant sharps container.[6]
Step 2: Container Management and Labeling
Proper container management is critical to prevent leaks, spills, and accidental exposures.
-
Container Type: Use containers made of a material compatible with the chemical waste. Whenever possible, the original manufacturer's container is a good option.[6]
-
Labeling: As soon as the first drop of waste is added, the container must be labeled with a "Hazardous Waste" tag.[6] The label must clearly state the full chemical name: "this compound" and list all other components and their approximate concentrations.
-
Keep Containers Closed: Waste containers must be securely closed at all times, except when actively adding waste.[4][8] This prevents the release of vapors and protects the contents from contamination.
Step 3: On-Site Accumulation
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Location: The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[6]
-
Secondary Containment: All liquid hazardous waste containers must be kept in secondary containment (such as a spill tray) to contain any potential leaks.[8]
-
Segregation: Store containers away from incompatible materials to prevent accidental reactions.[4]
Step 4: Final Disposal
The only acceptable method for the final disposal of this compound is through a licensed environmental waste management company or your institution's Environmental Health and Safety (EHS) department.[4]
-
Arrange Pickup: Contact your EHS department or a licensed hazardous waste contractor to schedule a waste pickup.[4]
-
Provide Inventory: You will need to provide an accurate inventory of the waste, including the chemical name and quantity.[4]
-
Documentation: Maintain a detailed record of the waste generated, including the date, quantity, and disposal method, in your laboratory notebook or a designated log.[4]
Step 5: Empty Container Disposal
Empty containers that held this compound must also be managed as hazardous waste.
-
Triple Rinsing: Thoroughly rinse the empty container three times with a suitable solvent (e.g., methanol or ethanol).[4]
-
Collect Rinsate: Crucially, the rinsate from all three rinses must be collected and disposed of as liquid hazardous chemical waste. [4][8]
-
Final Container Disposal: After triple rinsing and air-drying, the container can be disposed of according to institutional policy, which may include puncturing it to prevent reuse and placing it in a designated container for glass or plastic waste.[7]
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of this compound.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is required to mitigate risks.
-
Evacuate: Alert personnel in the immediate area and evacuate all non-essential personnel.[4]
-
Ventilate: Ensure the area is well-ventilated. If the spill is significant, close the fume hood sash and leave the area.[4]
-
PPE: Before cleaning, don the full appropriate PPE as described in section 1.1.
-
Contain: Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1][4]
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled hazardous waste container.[4][7]
-
Decontaminate: Clean the spill area with a suitable solvent. Collect all cleaning materials (e.g., wipes, swabs) and dispose of them as hazardous waste.[4]
-
Report: Report the spill to your laboratory supervisor and your institution's EHS department, following all internal reporting procedures.[4]
By adhering to these rigorous, safety-first protocols, you ensure the responsible management of this compound waste, safeguarding yourself, your colleagues, and the environment.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. aksci.com [aksci.com]
- 3. 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | C5H5N5 | CID 75420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
A Senior Application Scientist's Guide to Handling N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A Precautionary Approach
This guide provides a robust framework for the safe handling, use, and disposal of N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, treating it as a potent compound of unknown toxicity. The procedures outlined below are designed to minimize exposure risk to personnel and the environment, ensuring a self-validating system of safety and scientific integrity.
Foundational Hazard Assessment: An Evidence-Based Inference
Given the absence of a detailed Safety Data Sheet (SDS), we must infer potential hazards from its chemical class. The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "hinge-binding motif" for various protein kinases. Many molecules containing this core are designed to be biologically active and can be potent inhibitors of cellular processes.
Therefore, we must assume this compound could possess:
-
High Potency: The ability to exert biological effects at low concentrations.
-
Cytotoxicity: Potential to be harmful to cells.
-
Unknown Long-Term Effects: Including potential reproductive toxicity, mutagenicity, or carcinogenicity.
This assessment mandates that all handling procedures are designed to prevent direct contact, inhalation, and ingestion.
Personal Protective Equipment (PPE): Your Primary Barrier
The selection of PPE is not a passive step but an active risk mitigation strategy. For a compound of this nature, a multi-layered approach is essential.
Hand Protection
Standard laboratory gloves are insufficient. The goal is to prevent permeation by the compound, either in its solid, powdered form or, more critically, when dissolved in a solvent like Dimethyl Sulfoxide (DMSO), which can enhance skin absorption.
-
Protocol: Always wear double-gloved nitrile gloves. The outer glove should be removed and replaced immediately upon any suspected contact.
-
Causality: The inner glove protects your skin during the removal of the contaminated outer glove. Nitrile is recommended for its general chemical resistance, but if using solvents other than DMSO, consult a glove compatibility chart to ensure an adequate breakthrough time. For instance, while nitrile is excellent for DMSO, chlorinated solvents may require thicker, more specialized gloves.
Eye and Face Protection
-
Protocol: Wear ANSI Z87.1-rated safety glasses with side shields at a minimum. When handling the powdered form outside of a fume hood or during procedures with a high risk of splashing (e.g., vortexing), upgrade to chemical splash goggles. A full-face shield should be worn over safety glasses when handling larger quantities (>1 gram) of the powder.
-
Causality: The powder form is lightweight and can easily become airborne, posing a significant risk to the eyes. A face shield provides an additional barrier against splashes and aerosolized particles.
Body Protection
-
Protocol: A fully buttoned, long-sleeved laboratory coat is mandatory. Cuffs should be snug around the inner glove. For procedures involving larger quantities or a higher risk of contamination, disposable sleeve covers and a disposable, solid-front gown are recommended.
-
Causality: This prevents the contamination of personal clothing and skin. Disposable gowns are easily removed and disposed of as hazardous waste, preventing the spread of contamination outside the immediate work area.
Respiratory Protection
-
Protocol: All handling of the solid, powdered compound must be performed within a certified chemical fume hood or a powder containment hood to minimize inhalation risk. If, for a specific, risk-assessed reason, this is not feasible, a NIOSH-approved respirator with P100 (HEPA) filters is required.
-
Causality: Fine powders can be easily inhaled, leading to direct systemic exposure. A fume hood provides primary engineering control, which is always superior to relying solely on PPE. A respirator is a last line of defense.
Table 1: PPE Requirements by Operational Task
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing Powder | Double Nitrile Gloves | Safety Glasses (in hood); Goggles + Face Shield (open bench) | Lab Coat + Disposable Gown | Chemical Fume Hood (Mandatory) |
| Preparing Solutions | Double Nitrile Gloves | Chemical Splash Goggles | Lab Coat + Sleeve Covers | Chemical Fume Hood |
| Cell Culture Dosing | Double Nitrile Gloves | Safety Glasses | Lab Coat | Biosafety Cabinet |
| Waste Disposal | Double Nitrile Gloves | Safety Glasses | Lab Coat | As per handling procedure |
Operational and Disposal Plans: A Step-by-Step Workflow
A structured workflow is critical to ensuring safety at every stage. The following diagram and protocols outline a self-validating system for handling this compound.
Caption: Workflow for Safe Handling of Potent Compounds.
Detailed Protocol for Weighing and Solubilization
-
Designate Area: Cordon off a specific area within a chemical fume hood. Cover the work surface with disposable, absorbent bench paper.
-
Pre-label Vials: Prepare and label all necessary vials (stock solution, aliquots) before bringing the primary compound container into the hood.
-
Don PPE: Put on all required PPE as outlined in Table 1.
-
Tare Balance: Place a secondary container (e.g., a microcentrifuge tube) on the analytical balance inside the hood and tare it.
-
Transfer Compound: Carefully transfer the required amount of this compound powder into the tared vial. Avoid creating dust. Use anti-static weigh boats or spatulas if necessary.
-
Seal and Confirm: Securely cap the vial containing the powder. Re-weigh to confirm the exact mass.
-
Solubilization: Add the desired solvent (e.g., sterile DMSO) directly to the vial using a new, sterile syringe. Cap tightly before mixing.
-
Decontaminate: Wipe the exterior of the stock solution vial with 70% ethanol before removing it from the fume hood for storage.
Waste Disposal Plan
Proper waste segregation is non-negotiable. All waste streams must be treated as hazardous.
-
Solid Waste: All contaminated disposable items (gloves, bench paper, gowns, pipette tips, vials) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container. The label should read: "Hazardous Waste: Contains Potent Pyrazolopyrimidine Compound."
-
Liquid Waste: Unused stock solutions or contaminated media should be collected in a dedicated, sealed, and labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.
-
Sharps: Contaminated needles and syringes must be disposed of in a designated sharps container.
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on the final disposal of these waste streams, as regulations can vary.
By adhering to this comprehensive safety framework, you build a culture of trust and responsibility in the laboratory. This protocol, grounded in the precautionary principle and authoritative safety standards, empowers you to conduct your research with confidence, ensuring that both you and your work are protected.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
